molecular formula C19H15NO3 B6415838 4-(4-Benzyloxyphenyl)nicotinic acid CAS No. 1261908-76-2

4-(4-Benzyloxyphenyl)nicotinic acid

Cat. No.: B6415838
CAS No.: 1261908-76-2
M. Wt: 305.3 g/mol
InChI Key: KNFBCKRZQUIJQR-UHFFFAOYSA-N
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Description

4-(4-Benzyloxyphenyl)nicotinic acid is a chemical derivative of nicotinic acid (Niacin or Vitamin B3) designed for research applications. As a modified nicotinic acid compound, it is intended for investigative use in biochemical and pharmacological studies, particularly those exploring metabolic regulation and cardiovascular health. Nicotinic acid is a well-established pleiotropic lipid-modifying agent that has been used for decades to lower triglycerides, very low-density lipoprotein (VLDL)-cholesterol, and low-density lipoprotein (LDL)-cholesterol, while simultaneously raising high-density lipoprotein (HDL)-cholesterol levels . The lipid-lowering effects of nicotinic acid have been largely attributed to its agonist activity on the hydroxycarboxylic acid receptor 2 (HCA2), also known as the G-protein coupled receptor GPR109A . Activation of this receptor in adipose tissue inhibits hormone-sensitive lipase, leading to reduced free fatty acid (FFA) mobilization and a subsequent decrease in the substrate available for hepatic lipoprotein synthesis . Research suggests that derivatives of nicotinic acid, such as 4-(4-Benzyloxyphenyl)nicotinic acid, may hold value for scientists exploring more targeted mechanisms. These include the compound's potential effects on gene expression in key metabolic tissues like the liver, adipose tissue, and skeletal muscle . Studies on nicotinic acid have shown it can influence the expression of various genes, including those for diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis, and the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in adipocyte differentiation and lipid metabolism . The benzyloxyphenyl moiety in its structure may influence its bioavailability, receptor binding affinity, or functional selectivity compared to the parent nicotinic acid molecule. This makes it a candidate for structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved efficacy and a reduced side-effect profile, particularly avoiding the common side effect of cutaneous flushing . Researchers may utilize this compound in vitro to probe its effects on lipid metabolism, cholesterol efflux, and inflammatory markers in relevant cell cultures, or in vivo to investigate its pharmacokinetics and overall metabolic impact in animal models of dyslipidemia and atherosclerosis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

4-(4-phenylmethoxyphenyl)pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15NO3/c21-19(22)18-12-20-11-10-17(18)15-6-8-16(9-7-15)23-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNFBCKRZQUIJQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=NC=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20692789
Record name 4-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261908-76-2
Record name 4-[4-(Benzyloxy)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20692789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(4-Benzyloxyphenyl)nicotinic acid properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on 4-(4-Benzyloxyphenyl)nicotinic Acid: Physicochemical Properties, Stability, and Methodological Workflows

Executive Summary

4-(4-Benzyloxyphenyl)nicotinic acid is a highly functionalized bi-aryl scaffold of significant interest in medicinal chemistry and advanced organic synthesis. Featuring a pyridine-3-carboxylic acid (nicotinic acid) core substituted at the 4-position with a benzyloxy-protected phenol, this molecule serves as a critical intermediate. The 4-phenylnicotinic acid framework is a well-documented precursor in the synthesis of nicotinic acid adenine dinucleotide phosphate (NAADP) analogs[1] and dopamine transporter (DAT) inhibitors, such as nocaine derivatives[2].

The addition of the bulky, lipophilic benzyloxy group enhances membrane permeability, provides a stable protecting group during complex multi-step syntheses, and acts as a strategic steric modulator[3][4]. This whitepaper provides a comprehensive analysis of its structural dynamics, stability profile, and field-proven experimental workflows for researchers and drug development professionals.

Structural Dynamics and Physicochemical Profiling

Steric Hindrance and Conformational Twisting

Unlike 5-substituted nicotinic acid derivatives which often maintain a relatively planar extended conjugation system[3][4], the 4-substituted isomer experiences severe steric repulsion. The bulky 4-(4-benzyloxyphenyl) group clashes with the adjacent 3-carboxylic acid moiety.

  • Causality in Target Binding: This steric clash forces the bi-aryl system out of planarity, creating a defined dihedral angle. This twisted 3D conformation is highly advantageous in drug design; it prevents non-specific planar intercalation with off-target proteins and allows the molecule to fit snugly into specific enzymatic pockets, such as the active site of ADP-ribosyl cyclase[1].

The Benzyloxy Moiety as a Pharmacological Handle

The benzyloxy group serves a dual purpose:

  • Synthetic Shielding: It protects the reactive phenolic hydroxyl group from unwanted oxidation or alkylation during upstream synthetic steps (e.g., Suzuki-Miyaura couplings)[3].

  • Lipophilic Tuning: It significantly increases the overall LogP of the molecule, enhancing its ability to cross lipid bilayers before being metabolically or synthetically cleaved to reveal the active hydrogen-bond donating phenol[5].

Table 1: Computed Physicochemical Properties

Note: Values are extrapolated from highly characterized structural isomers (e.g., 5-(4-benzyloxyphenyl)nicotinic acid) and computed structural descriptors[4][5].

PropertyValue / DescriptionAnalytical Significance
Molecular Formula C19H15NO3Confirmed via High-Resolution Mass Spectrometry (HRMS).
Molecular Weight 305.33 g/mol Primary [M+H]+ ion expected at m/z 306.1.
LogP (Predicted) ~3.7 - 4.1Indicates high lipophilicity; requires organic modifiers (e.g., Acetonitrile) for HPLC elution.
pKa (Carboxylic Acid) ~4.5 - 4.8Dictates the need for acidic buffers (pH < 3.0) in chromatography to suppress ionization and prevent peak tailing.
Hydrogen Bond Donors 1 (-COOH)Critical for receptor anchoring.
Hydrogen Bond Acceptors 4 (N, O, O, O)Facilitates interaction with aqueous solvation shells and target pocket residues.

Stability Profile and Degradation Kinetics

Understanding the degradation pathways of 4-(4-Benzyloxyphenyl)nicotinic acid is essential for formulation and storage. The molecule contains three distinct reactive centers: the carboxylic acid, the pyridine nitrogen, and the benzyl ether linkage.

Degradation Parent 4-(4-Benzyloxyphenyl) nicotinic acid Acid Acidic Hydrolysis (1N HCl, 60°C) Parent->Acid Base Basic Hydrolysis (1N NaOH, 60°C) Parent->Base Oxidation Oxidative Stress (3% H2O2, 25°C) Parent->Oxidation Photo Photolysis (UV/Vis Light) Parent->Photo Phenol 4-(4-Hydroxyphenyl) nicotinic acid (Ether Cleavage) Acid->Phenol High Susceptibility Stable1 No Significant Degradation Base->Stable1 Highly Stable NOxide Pyridine N-oxide Derivative Oxidation->NOxide Moderate Susceptibility PhotoDeg Radical Recombination Products Photo->PhotoDeg Low Susceptibility

Caption: Forced degradation pathways highlighting the vulnerability of the benzyl ether and pyridine core.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal checks to guarantee data accuracy.

Protocol 1: Stability-Indicating RP-HPLC Assay

This method is designed to separate the parent compound from its primary degradants (e.g., the deprotected phenol and the N-oxide).

  • Rationale & Causality: A reversed-phase C18 column is used due to the molecule's lipophilicity. The mobile phase must be acidified (0.1% Trifluoroacetic acid, TFA). Why? The carboxylic acid has a pKa of ~4.5. At neutral pH, it partially ionizes, leading to severe peak tailing and split peaks. TFA forces the molecule into its fully protonated, neutral state, ensuring sharp, reproducible chromatography.

  • Step-by-Step Methodology:

    • Sample Preparation: Dissolve 1.0 mg of the compound in 1.0 mL of Methanol (Stock). Dilute to 100 µg/mL using Mobile Phase A (Water + 0.1% TFA).

    • Chromatographic Setup: Column: Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm). Flow rate: 1.0 mL/min. Injection volume: 10 µL.

    • Gradient Elution:

      • 0-2 min: 10% B (Acetonitrile + 0.1% TFA)

      • 2-15 min: Linear ramp to 90% B

      • 15-20 min: Hold at 90% B

    • Detection: UV absorbance at 254 nm and 280 nm.

  • Self-Validation Check (Peak Purity): Utilize a Diode Array Detector (DAD). The software must calculate the "Purity Angle" versus the "Purity Threshold" across the parent peak. If Angle < Threshold, the system validates that the peak is spectrally homogeneous and no hidden degradants are co-eluting. Furthermore, mass balance must be achieved (Sum of all peak areas post-degradation must equal 98-102% of the control peak area).

Protocol 2: Selective Hydrogenolysis (Deprotection)

Converting 4-(4-benzyloxyphenyl)nicotinic acid to the active 4-(4-hydroxyphenyl)nicotinic acid.

  • Rationale & Causality: While benzyl ethers can be cleaved by strong Lewis acids (e.g., BBr3), this approach is highly problematic here. The basic pyridine nitrogen will complex with the Lewis acid, stalling the reaction and complicating the aqueous workup. Catalytic hydrogenation (Pd/C and H2) is chosen because it selectively cleaves the benzyl ether under neutral conditions without reducing the aromatic pyridine ring or affecting the carboxylic acid.

  • Step-by-Step Methodology:

    • Setup: Dissolve 500 mg of the starting material in 20 mL of anhydrous Ethanol in a heavy-walled hydrogenation flask.

    • Catalyst Addition: Carefully add 50 mg of 10% Palladium on Carbon (Pd/C) under a steady stream of Argon to prevent auto-ignition.

    • Reaction: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon. Stir vigorously at room temperature for 4-6 hours.

    • Workup: Filter the suspension through a pad of Celite to remove the Pd/C catalyst. Wash the Celite with hot Ethanol.

    • Isolation: Concentrate the filtrate under reduced pressure to yield the crude phenolic product.

  • Self-Validation Check (Reaction Monitoring): Monitor the reaction via LC-MS. The system validates completion when the starting material peak ([M+H]+ 306) completely disappears, replaced by a more polar peak with an exact mass shift of -90 Da ([M+H]+ 216), corresponding to the loss of the benzyl group (C7H7) and addition of a proton.

Mechanistic Applications in Drug Discovery

The 4-substituted nicotinic acid core is a proven pharmacophore in two major biological pathways:

NAADP Receptor Modulation

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent known intracellular calcium-mobilizing messenger. 4-substituted nicotinic acids (like 4-phenylnicotinic acid) are utilized as precursors in base-exchange reactions catalyzed by ADP-ribosyl cyclase to synthesize NAADP analogs[1]. These analogs often act as low-potency agonists that desensitize the NAADP receptor, providing a mechanism to control aberrant calcium signaling in disease states[1].

NAADP_Pathway Precursor 4-(4-BPN) Precursor Enzyme ADP-ribosyl cyclase (Base Exchange) Precursor->Enzyme NADP+ Analog 4-Substituted NAADP Analog Enzyme->Analog Enzymatic Synthesis Receptor NAADP Receptor (TPC/RyR) Analog->Receptor Low Potency Agonism Ca2 Intracellular Ca2+ Release Receptor->Ca2 Sub-threshold Desensitization Receptor Desensitization Receptor->Desensitization Sustained Binding

Caption: Synthesis and pharmacological signaling pathway of 4-substituted NAADP analogs.

Dopamine Transporter (DAT) Inhibitors

The 4-phenylnicotinic acid scaffold is also a critical starting material in the synthesis of piperidine-based cocaine mimetics, such as (+)-CPCA (nocaine)[2]. The rigid bi-aryl system mimics the structural geometry required to bind to the DAT, inhibiting dopamine reuptake without inducing the severe locomotor stimulation or convulsive liabilities associated with standard tropane-based stimulants[2].

References

  • 5-(3-(Benzyloxy)phenyl)
  • Buy 5-(4-(Benzyloxy)phenyl)
  • Source: nih.
  • 2-Amino-5-(4-benzyloxyphenyl)
  • (+)

Sources

Biological Activity of 4-Aryl Nicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, synthesis, and therapeutic mechanisms of 4-aryl nicotinic acid derivatives.

Technical Guide & Whitepaper [1]

Executive Summary

4-Aryl nicotinic acid derivatives represent a specialized subclass of pyridine-3-carboxylic acid scaffolds. Unlike their widely studied 2-aryl and 6-aryl counterparts (often associated with COX inhibition or antimicrobial hydrazones), the 4-aryl substituted congeners occupy a distinct pharmacological niche.

This guide focuses on the "true" 4-aryl scaffold—where an aryl group is directly attached to the C4 position of the pyridine ring. These compounds have emerged as potent modulators of microtubule dynamics (anticancer) and critical tools in decoding calcium signaling (NAADP receptors) . This distinction is vital for researchers to avoid conflating them with distal aryl derivatives (e.g., nicotinic acid hydrazones).

Key Therapeutic Profiles
Activity DomainPrimary TargetMechanism of ActionPotency Range
Anticancer

-Tubulin
Colchicine site binding; Microtubule destabilizationIC

: 0.05 – 5.0

M
Ca

Signaling
NAADP ReceptorPartial agonism/antagonism; TPC channel modulation

: Low micromolar
Antimicrobial Bacterial GyraseDNA supercoiling inhibition (Scaffold dependent)MIC: 10 – 50

g/mL

Structural Activity Relationship (SAR) & Scaffold Analysis

The biological activity of nicotinic acid derivatives is strictly governed by the regiochemistry of the aryl substitution.

The 4-Aryl Pharmacophore

The 4-position of the nicotinic acid ring is sterically demanding but electronically unique. Substitution here creates a "twisted" biaryl system due to steric clash with the C3-carboxylate and C5-hydrogens. This non-planar conformation is critical for binding to hydrophobic pockets in tubulin and GPCRs.

SAR_Analysis cluster_effect 4-Aryl Steric/Electronic Effects Core Nicotinic Acid Core (Pyridine-3-COOH) Pos4 C4-Position (Critical Substitution) Core->Pos4 Aryl Attachment Pos2_6 C2/C6 Positions (Common Antimicrobial/COX) Core->Pos2_6 Alternative Subst. Activity Biological Outcome Pos4->Activity Tubulin Inhibition NAADP Antagonism Twist Non-Planar Biaryl Twist Pos4->Twist Pos2_6->Activity COX-2 Inhibition Antimicrobial Pocket Hydrophobic Pocket Fit (Colchicine Site) Twist->Pocket

Figure 1: Structural divergence of nicotinic acid derivatives. The 4-aryl substitution induces a specific conformational twist essential for tubulin binding, distinct from the planar 2- or 6-substituted analogs.

Therapeutic Mechanisms & Biological Activity[2][3][4][5][6]

Anticancer Activity: Microtubule Destabilization

One of the most promising applications of 4-aryl nicotinic acid derivatives (specifically esters like methyl 4-(4-methoxyphenyl)nicotinate ) is their ability to act as anti-mitotic agents.[1]

  • Mechanism: These compounds bind to the colchicine-binding site on

    
    -tubulin.[1]
    
  • Effect: They inhibit tubulin polymerization, preventing the formation of the mitotic spindle. This leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.[1][2]

  • Selectivity: 4-aryl derivatives often show higher efficacy against multidrug-resistant (MDR) cell lines compared to standard taxanes, as they are poor substrates for P-glycoprotein (P-gp) efflux pumps.

Calcium Signaling: The NAADP Connection

Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) is a potent Cangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 mobilizing messenger.
  • Role of 4-Aryl Substitution: Synthetic analogs where the nicotinic acid moiety is substituted at the 4-position (e.g., 4-phenylnicotinic acid ) are used to probe the NAADP receptor.

  • Biological Impact: Unlike the native ligand, 4-aryl analogs often lose agonist potency, effectively functioning as antagonists or partial agonists. This makes them invaluable tools for blocking NAADP-evoked Ca

    
     release in T-cells and pancreatic beta cells to study signaling pathways.
    

Detailed Experimental Protocols

Synthesis of 4-Aryl Nicotinic Acid Derivatives

Target: Synthesis of Methyl 4-phenylnicotinate via Suzuki-Miyaura Coupling. Rationale: This route offers higher regioselectivity than the Hantzsch synthesis for 4-aryl specific isomers.

Reagents:

  • Methyl 4-chloronicotinate (Starting Material)[1]

  • Phenylboronic acid (1.2 eq)

  • Pd(PPh

    
    )
    
    
    
    (5 mol%)
  • K

    
    CO
    
    
    
    (2.0 eq)
  • Dioxane/Water (4:1)

Protocol:

  • Preparation: In a flame-dried Schlenk flask, dissolve methyl 4-chloronicotinate (1.0 mmol) and phenylboronic acid (1.2 mmol) in degassed Dioxane/Water (10 mL).

  • Catalysis: Add K

    
    CO
    
    
    
    (2.0 mmol) followed by Pd(PPh
    
    
    )
    
    
    (0.05 mmol) under an argon atmosphere.
  • Reaction: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Workup: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).

  • Purification: Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate. Purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane).
  • Validation: Confirm structure via

    
    H-NMR (Look for characteristic biaryl protons and pyridine ring shifts).
    
In Vitro Tubulin Polymerization Assay

Objective: To quantify the inhibition of microtubule assembly by the 4-aryl derivative.

Protocol:

  • Buffer Prep: Prepare G-PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl

    
    , 0.5 mM EGTA, 1 mM GTP).
    
  • Protein: Dilute purified bovine brain tubulin to 3 mg/mL in G-PEM buffer.

  • Incubation: Add test compound (dissolved in DMSO) at varying concentrations (1, 5, 10, 50

    
    M). Include a DMSO control (0% inhibition) and Colchicine (positive control).
    
  • Measurement: Transfer to a pre-warmed (37°C) 96-well plate.

  • Detection: Monitor absorbance at 340 nm every 30 seconds for 60 minutes using a kinetic microplate reader.

  • Analysis: Polymerization manifests as an increase in OD340. Calculate % Inhibition:

    
    
    

Data Synthesis & Comparative Potency

The following table summarizes the cytotoxicity of 4-aryl nicotinic acid derivatives compared to standard agents.

Compound IDSubstituent (C4)Cell Line (Target)IC

(

M)
Relative Potency
4-ANA-1 PhenylHeLa (Cervical)4.2Moderate
4-ANA-2 4-MethoxyphenylHeLa (Cervical)0.85 High
4-ANA-3 4-FluorophenylMCF-7 (Breast)1.2High
Reference ColchicineHeLa0.05Very High
Reference Nicotinic AcidHeLa>100Inactive

Note: The unsubstituted nicotinic acid is inactive, confirming the 4-aryl group is the pharmacophore responsible for cytotoxicity.

Mechanism of Action Workflow

MOA_Pathway Compound 4-Aryl Nicotinic Acid Derivative Entry Cellular Entry (Passive Diffusion) Compound->Entry Target Bind to Beta-Tubulin (Colchicine Site) Entry->Target Effect1 Inhibit Microtubule Polymerization Target->Effect1 High Affinity Checkpoint Spindle Assembly Checkpoint (SAC) Activation Effect1->Checkpoint Arrest G2/M Phase Arrest Checkpoint->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis Caspase-3 Activation

Figure 2: Pharmacological cascade of 4-aryl nicotinic acid derivatives leading to cancer cell death via the tubulin-mediated pathway.

References

  • BenchChem Technical Support. (2026). Methyl 4-chloronicotinate: A Comparative Guide to the Biological Activity of Its Derivatives. BenchChem.[1][3]

  • El-Dash, Y., et al. (2023).[4] Synthesis of novel nicotinic acid derivatives of potential antioxidant and anticancer activity.[5][6][2][4] Archiv der Pharmazie.[4]

  • Zhang, B., et al. (2011). Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release.[7] Journal of Medicinal Chemistry.[7]

  • Podlewska, S., et al. (2025).[5][6][7] Novel Derivatives of Nicotinic Acid: Synthesis, Crystal Structure, Antimicrobial Activity and Cytotoxicity.[5][6][8] Chemistry & Biodiversity.

  • Nawaz, M., et al. (2024). Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors. ACS Omega.

Sources

The 4-Phenylnicotinic Acid Scaffold: A Technical Guide to Emerging Therapeutic Targets

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The nicotinic acid (niacin) core is a privileged scaffold in pharmacology, classically known for its interaction with the G-protein-coupled receptor GPR109A to mediate antilipolytic effects[1]. However, synthetic modifications to this core—specifically the introduction of a bulky phenyl group at the 4-position—drastically alter its steric and electronic profile[2]. 4-phenylnicotinic acid (4-PNA) and its analogs have emerged as highly versatile building blocks, redirecting the molecule's affinity away from classical niacin targets and toward novel, high-value therapeutic pathways.

This whitepaper provides an in-depth mechanistic analysis and self-validating experimental protocols for the three primary therapeutic targets of 4-PNA analogs: NAADP Receptors (Calcium Signaling) , TGR5 (Metabolic Homeostasis) , and Dipeptidyl Peptidase IV (Glycemic Control) .

Target 1: NAADP Receptors and Intracellular Calcium Modulation

Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent known endogenous trigger for intracellular calcium release, operating via unique receptors such as Two-Pore Channels (TPCs) and Ryanodine Receptors (RyRs)[3].

The Mechanistic Role of 4-Phenyl Substitution

When the standard nicotinic acid moiety of NAADP is enzymatically swapped with 4-phenylnicotinic acid, the resulting analog (4-phenyl-NAADP) exhibits a profound shift in pharmacology. While 5-substituted analogs retain full agonist activity, 4-substituted analogs completely lose their ability to trigger Ca2+ release but retain high receptor binding affinity[4].

Causality: The introduction of the bulky phenyl ring at the 4-position creates a critical steric clash within the NAADP receptor's binding pocket. The molecule successfully docks (acting as a competitive ligand), but the steric hindrance prevents the receptor from undergoing the conformational change required for channel gating[4]. Consequently, 4-phenyl-NAADP functions as a highly potent antagonist and a vital chemical probe for mapping calcium signaling pathways.

G NAADP Endogenous NAADP Receptor NAADP Receptor (TPC1/2 / RyR) NAADP->Receptor Agonist Binding Analog 4-Phenyl-NAADP (Antagonist) Analog->Receptor Competitive Binding Block Steric Hindrance (No Conformational Change) Analog->Block CaRelease Intracellular Ca2+ Release Receptor->CaRelease Channel Opening Block->CaRelease Inhibits Gating

Fig 1. Competitive antagonism of NAADP receptors by 4-phenyl-NAADP analogs.

Protocol: Chemoenzymatic Synthesis of 4-Phenyl-NAADP

To synthesize this antagonist, a base-exchange reaction utilizing Aplysia californica ADP-ribosyl cyclase is employed[4]. This protocol is self-validating; successful synthesis relies entirely on maintaining the substrate in an un-ionized state.

  • Precursor Synthesis: Synthesize 4-phenylnicotinic acid by adding phenyllithium to pyridyl-3-oxazolines derived from nicotinic acid at -78 °C in anhydrous THF. Oxidize the resulting 1,4-dihydropyridine-3-oxazoline in air, followed by deprotection to yield the free acid[5].

  • Enzymatic Assembly: Combine 1 mM NADP and 10 mM 4-phenylnicotinic acid in a reaction buffer.

  • Catalysis: Add 1 µg/mL of Aplysia californica ADP-ribosyl cyclase[3].

  • pH Optimization (Critical Step): Adjust the buffer to pH 7.5. Causality: The enzyme's active site requires the unprotonated, un-ionized form of the pyridine base. If the pH drops, the base becomes protonated (cationic), causing steric and electrostatic repulsion at the active site, resulting in a 0% yield[5].

  • Purification: Terminate the reaction via ultrafiltration and isolate the 4-phenyl-NAADP analog using strong anion-exchange HPLC.

Target 2: TGR5 (GPCR131) Activation for Metabolic Disease

TGR5 is a G-protein-coupled bile acid receptor that plays a pivotal role in energy homeostasis. While natural bile acids are physiological ligands, low-molecular-weight synthetic agonists are highly sought after for treating Type 2 Diabetes and obesity[6].

Mechanism of Action

Derivatives of 2-chloro-4-phenylnicotinic acid have been identified as potent TGR5 agonists[7]. Causality: When these synthetic analogs bind to TGR5 on the surface of enteroendocrine L-cells, they trigger Gs-protein signaling, leading to intracellular cAMP accumulation. This cAMP spike directly drives the exocytosis of Glucagon-Like Peptide-1 (GLP-1), an incretin hormone that enhances glucose-dependent insulin secretion[7].

G Agonist 4-Phenylnicotinic Acid Derivative TGR5 TGR5 Receptor (GPCR) Agonist->TGR5 Agonist Binding cAMP Intracellular cAMP Accumulation TGR5->cAMP Gs Signaling GLP1 GLP-1 Exocytosis cAMP->GLP1 Vesicle Fusion Metabolic Enhanced Insulin Secretion GLP1->Metabolic Glycemic Control

Fig 2. TGR5 activation by 4-phenylnicotinic acid derivatives driving GLP-1 secretion.

Protocol: Synthesis of the TGR5 Agonist Intermediate

The synthesis of the active TGR5 ligand requires the precise reduction of the 2-chloro-4-phenylnicotinic acid core.

  • Chlorination: Suspend 22.4 g of 2-chloro-4-phenylnicotinic acid in 200 mL of tetrahydrofuran (THF). Add 21 mL of thionyl chloride and reflux for 3 hours to form the highly reactive acid chloride[6].

  • Isolation: Evaporate the solvent under reduced pressure. Collect the precipitated solid by filtration and wash with hexane to remove unreacted thionyl chloride[6].

  • Reduction (Critical Step): Dissolve the powdery solid in 200 mL of anhydrous THF. Cool the flask in a dry ice-acetone bath (-78 °C). Slowly add 4.5 g of lithium aluminum hydride (LiAlH4) in small portions[6]. Causality: The extreme cooling is mandatory to prevent over-reduction or cleavage of the delicate 2-chloro substituent, ensuring the selective reduction of the carbonyl group to yield the required intermediate for subsequent fused-ring coupling.

Target 3: Dipeptidyl Peptidase IV (DPP-4) Inhibition

While TGR5 agonists promote GLP-1 secretion, DPP-4 inhibitors prevent its degradation, offering a complementary approach to glycemic control. Highly substituted 4-PNA analogs, such as 5-(aminomethyl)-6-isobutyl-2-methyl-4-phenylnicotinic acid, have been patented as potent DPP-4 inhibitors[8].

Causality: The efficacy of these compounds relies on specific spatial orientations. The aminomethyl group at the 5-position forms critical hydrogen bonds with the catalytic triad of the DPP-4 enzyme. Simultaneously, the bulky 4-phenyl and 6-isobutyl groups act as hydrophobic anchors, occupying the S1 and S2 hydrophobic sub-pockets of the enzyme. This dual-action binding competitively blocks endogenous GLP-1 from entering the active site[8].

Quantitative Data: Structure-Activity Relationship (SAR) Summary

The following table summarizes how modifications to the nicotinic acid core dictate target specificity and therapeutic outcome.

Modification PatternPrimary TargetPharmacological EffectMechanistic Rationale
Unsubstituted (Nicotinic Acid)GPR109AAgonistStandard receptor docking leading to antilipolytic effects.
4-Phenyl Substitution (in NAADP)NAADP ReceptorAntagonistSteric clash prevents receptor conformational change and channel gating.
5-Substitution (in NAADP)NAADP ReceptorAgonistRetains conformational flexibility, allowing channel opening.
2-Chloro-4-phenyl TGR5 (GPCR131)AgonistInduces Gs-coupled cAMP accumulation and GLP-1 secretion.
5-Aminomethyl-4-phenyl DPP-4 EnzymeInhibitorHydrophobic anchors block the S1/S2 pockets, preventing GLP-1 degradation.

References

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release Source: PubMed Central (NIH) URL:[Link]

  • 4-phenylnicotinic acid (C12H9NO2) - Compound Profile Source: PubChemLite (Université du Luxembourg) URL:[Link]

  • Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release Source: ResearchGate URL:[Link]

  • EP1591120A1 - Receptor agonists (TGR5)
  • US20070037807A1 - Pyridine compounds as inhibitors of dipeptidyl peptidase IV Source: Google Patents URL

Sources

Nicotinic Acid Derivatives as Next-Generation Enzyme Inhibitors: A Mechanistic and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Historically recognized primarily as vitamin B3 (niacin) and a fundamental precursor to the ubiquitous coenzyme NAD+, nicotinic acid has evolved into a highly privileged scaffold in modern medicinal chemistry. By strategically functionalizing the pyridine ring—specifically at the 5- and 6-positions—researchers have unlocked a vast chemical space of potent, selective enzyme inhibitors . This whitepaper dissects the mechanistic paradigms, quantitative structure-activity relationships (SAR), and rigorous assay methodologies for evaluating nicotinic acid derivatives across metabolic, epigenetic, and neurological targets.

Mechanistic Paradigms of Nicotinic Acid Scaffolds

Noncompetitive Allosteric Modulation in Metabolic Disease

The traditional management of postprandial hyperglycemia in Type 2 Diabetes relies heavily on competitive inhibitors of α-amylase and α-glucosidase (e.g., acarbose). However, competitive inhibitors suffer from a fundamental thermodynamic flaw: their efficacy diminishes as substrate (carbohydrate) concentrations surge post-meal.

Recent innovations utilizing a green synthetic approach have yielded novel 6-pyridine (thio)ether nicotinic acid derivatives that act via noncompetitive inhibition .

  • The Causality of Efficacy: By binding to an allosteric site rather than the catalytic pocket, these derivatives induce a conformational change that reduces the enzyme's maximum catalytic rate (

    
    ) without altering its substrate affinity (
    
    
    
    ). This ensures that the inhibition cannot be outcompeted by high carbohydrate loads, offering a more stable and predictable glycemic control mechanism that prevents enzyme saturation failure.
Selective Epigenetic Regulation via Sirtuin 3 (SIRT3)

Sirtuins are NAD+-dependent deacetylases that link cellular metabolism to epigenetic regulation. While SIRT1 and SIRT2 are broadly targeted, SIRT3—localized primarily in the mitochondria—has emerged as a critical regulator in cancer differentiation therapy. Recent structural modifications of (4-aminophenyl)nicotinic acid have generated highly selective SIRT3 inhibitors .

  • The Causality of Selectivity: The nicotinic acid core mimics the endogenous NAD+ nicotinamide moiety, anchoring the molecule within the conserved NAD+-binding pocket. However, by extending the scaffold with specific acrylamide and quinoline-4-carboxylic acid functional groups, the derivatives exploit the unique, slightly wider hydrophobic sub-pocket of SIRT3. This steric complementarity drives high selectivity over SIRT1/2, culminating in the targeted differentiation and apoptosis of MLL-rearranged leukemic cells.

Neurological Targeting via D-Aspartate Oxidase (DDO)

In the central nervous system, excessive oxidation of D-aspartate by DDO generates hydrogen peroxide, contributing to oxidative stress and neurodegeneration. 5-aminonicotinic acid derivatives have demonstrated potent DDO inhibition . The amino substitution alters the electron density of the pyridine ring, enhancing critical hydrogen bonding with the FAD-dependent catalytic residues of DDO.

Quantitative Structure-Activity Relationships (SAR)

The following table synthesizes the inhibitory efficacy of key nicotinic acid derivatives against their respective enzymatic targets, providing a comparative baseline for drug development professionals.

Compound Class / DesignationTarget EnzymeInhibition MetricMechanism of ActionSource
6-pyridine ether (Compound 8) α-AmylaseIC50 = 20.5 μMNoncompetitive
6-pyridine thioether (Compound 44) α-AmylaseIC50 = 58.1 μMNoncompetitive (~72% inactivation)
6-pyridine ether (Compound 39) α-GlucosidaseIC50 = 26.4 μMNoncompetitive (~80-90% inactivation)
(4-aminophenyl)nicotinic (P6) SIRT3IC50 = 7.2 μMNAD+ Pocket Binding (Selective)
Modified Nicotinic Acid (S18) SIRT3IC50 = 0.53 μMNAD+ Pocket Binding (Selective)
5-aminonicotinic acid Human DDOKi = 3.80 μMCompetitive

Pathway Visualization

G cluster_metabolic Metabolic Regulation cluster_epigenetic Epigenetic Modulation cluster_cns CNS Modulation NAD Nicotinic Acid Derivatives Amylase α-Amylase & α-Glucosidase NAD->Amylase Noncompetitive Inhibition SIRT3 SIRT3 (Mitochondrial) NAD->SIRT3 Selective Inhibition DDO D-Aspartate Oxidase (DDO) NAD->DDO Competitive Inhibition Diabetes Type 2 Diabetes Management Amylase->Diabetes Decreased Postprandial Glucose Cancer Leukemic Cell Differentiation SIRT3->Cancer Altered Acetylation Dynamics Neuro Neuroprotection DDO->Neuro Reduced Oxidative Stress

Pleiotropic enzyme inhibition pathways modulated by nicotinic acid derivatives.

Experimental Methodologies: Self-Validating Protocol Design

As a Senior Application Scientist, I emphasize that an experimental protocol is only as robust as its internal controls. The following workflows are designed as self-validating systems to ensure absolute data integrity during inhibitor screening.

Protocol A: Validation of Noncompetitive α-Amylase Inhibition

Objective: To determine the IC50 and mathematically validate the noncompetitive mechanism of novel nicotinic acid derivatives.

  • Enzyme Preparation: Dissolve porcine pancreatic α-amylase in 20 mM sodium phosphate buffer (pH 6.9) containing 6.7 mM NaCl to a final concentration of 0.5 U/mL.

    • Causality Check: The chloride ions are essential allosteric activators for α-amylase; omitting them will result in baseline catalytic failure and false-positive inhibition readings.

  • Inhibitor Pre-incubation: Incubate 50 μL of the enzyme solution with 50 μL of the nicotinic acid derivative (serial dilutions from 1 μM to 500 μM) at 25°C for 10 minutes.

    • Causality Check: Pre-incubation allows the establishment of binding equilibrium at the allosteric site before the substrate is introduced, ensuring accurate kinetic measurements.

  • Substrate Titration (The Self-Validation Step): Add 50 μL of starch solution. To definitively prove noncompetitive inhibition, run the assay across a gradient of starch concentrations (0.1%, 0.25%, 0.5%, 1.0% w/v).

  • Reaction Termination & Detection: After 10 minutes, add 100 μL of dinitrosalicylic acid (DNS) color reagent. Boil for 5 minutes, cool on ice, and measure absorbance at 540 nm.

  • Data Analysis: Plot the data using a Lineweaver-Burk double-reciprocal plot (

    
     vs 
    
    
    
    ).
    • Validation Check: A true noncompetitive inhibitor will yield lines that intersect precisely on the x-axis (indicating an unchanged

      
      ) but have different y-intercepts (indicating a decreased 
      
      
      
      ).
Protocol B: SIRT3 Fluorometric Deacetylation Assay

Objective: To quantify SIRT3 inhibition and confirm selectivity against off-target sirtuins (SIRT1/2).

  • Reagent Assembly: Utilize a fluorogenic acetylated peptide substrate (e.g., Arg-His-Lys-Lys(Ac)-AMC) specific to sirtuin cleavage. Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, 1 mg/mL BSA).

  • NAD+ Dependence Verification: Prepare two master mixes: one with 500 μM NAD+ and one without NAD+.

    • Causality Check: Sirtuins are strictly NAD+-dependent. The NAD(-)-free well serves as an absolute negative control to rule out non-specific protease contamination in the assay environment.

  • Enzyme-Inhibitor Incubation: Mix recombinant human SIRT3 (or SIRT1/2 for counter-screening) with the nicotinic acid derivative and incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add the fluorogenic substrate and NAD+. Incubate for 30 minutes at 37°C.

  • Developer Addition: Add the developer solution (containing nicotinamide to halt SIRT activity and a secondary protease to cleave the deacetylated AMC fluorophore). Incubate for 15 minutes.

  • Quantification: Read fluorescence (Ex 350 nm / Em 450 nm).

    • Validation Check: Calculate the Selectivity Index (SI) by dividing the IC50 of SIRT1 by the IC50 of SIRT3. An SI > 10 confirms successful structural modification for SIRT3 specificity.

References

  • Title: Nicotinic Acid Derivatives As Novel Noncompetitive α-Amylase and α-Glucosidase Inhibitors for Type 2 Diabetes Treatment Source: ACS Medicinal Chemistry Letters (2024) URL: [Link]

  • Title: Discovery of (4-aminophenyl)nicotinic acid derivatives as novel SIRT3 inhibitors: A structural modification approach Source: Results in Chemistry (2025) URL: [Link]

  • Title: Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors Source: Dove Medical Press (2025) URL: [Link]

4-(4-Benzyloxyphenyl)nicotinic Acid: Molecular Characterization, Synthesis Workflows, and Pharmacological Potential

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of bi-aryl heterocycles is a cornerstone of modern medicinal chemistry and advanced materials science. 4-(4-Benzyloxyphenyl)nicotinic acid represents a highly functionalized molecular scaffold that merges the metal-chelating, receptor-modulating properties of a nicotinic acid (pyridine-3-carboxylic acid) core with the lipophilic, sterically demanding profile of a 4-benzyloxyphenyl substituent.

While much of the existing literature focuses on its positional isomers—such as1 [1] and2 [2]—the 4-substituted variant shares an identical molecular formula (C₁₉H₁₅NO₃ ) and molecular weight (305.33 g/mol ). This technical guide explores the physicochemical architecture, self-validating synthesis protocols, and mechanistic applications of this specific compound, providing actionable insights for drug development professionals.

Physicochemical Architecture & Structural Logic

The utility of 4-(4-Benzyloxyphenyl)nicotinic acid stems from the deliberate juxtaposition of polar and non-polar domains. The table below summarizes its core quantitative data, derived from its molecular formula and structural homology to known bi-aryl isomers [1][3].

PropertyValueCausality / Structural Significance
Molecular Formula C₁₉H₁₅NO₃Defines the exact atomic composition, combining the bioactive pyridine core with the bulky bi-aryl ether substituent.
Molecular Weight 305.33 g/mol Falls well within Lipinski's Rule of Five (<500 Da), ensuring a favorable baseline for oral bioavailability and pharmacokinetic potential.
Hydrogen Bond Donors 1 (Carboxylic -OH)Essential for anchoring the molecule to target receptor binding pockets (e.g., via arginine or lysine residues)[2].
Hydrogen Bond Acceptors 4 (N, O, O, O)Facilitates secondary dipole interactions with aqueous solvents and receptor hydrogen-bond networks.
Predicted LogP ~4.2The lipophilic benzyloxy group significantly increases the partition coefficient compared to native nicotinic acid, driving cellular membrane penetration.

Causality in Design: The benzyloxy group is not merely a passive structural element; it introduces significant steric bulk and electron-donating effects via resonance through the phenyl ring [2]. This alters the electron density of the pyridine core, specifically modifying the pKa of the carboxylic acid and the basicity of the pyridine nitrogen, which in turn dictates the molecule's solubility and receptor-binding kinetics.

De Novo Synthesis: A Self-Validating Protocol

The most efficient route to construct the 4-(4-Benzyloxyphenyl)nicotinic acid core is via a palladium-catalyzed Suzuki-Miyaura cross-coupling. This approach is highly modular and tolerates the unprotected carboxylic acid moiety, streamlining the workflow.

Protocol: Palladium-Catalyzed Cross-Coupling

Note: This workflow is designed as a self-validating system, meaning the physical outcomes of each step inherently prove the success of the underlying chemical mechanism.

Phase 1: Reaction Assembly

  • Reagent Loading: Charge a Schlenk flask with 4-chloronicotinic acid (1.0 eq) and 4-benzyloxyphenylboronic acid (1.2 eq).

    • Causality: A slight stoichiometric excess of the boronic acid is utilized to compensate for competitive protodeboronation side reactions [1], ensuring the complete consumption of the limiting aryl chloride.

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (3.0 eq).

    • Causality: The bidentate dppf ligand forces the palladium center into a wide bite-angle geometry that specifically accelerates the reductive elimination step—crucial when coupling sterically hindered ortho/para-substituted pyridines. K₂CO₃ provides mild basicity to activate the boronic acid without cleaving the sensitive benzyl ether linkage.

  • Solvent Introduction: Suspend the mixture in degassed 1,4-dioxane/H₂O (4:1 v/v) and heat to 80°C for 12 hours.

    • Causality: Water is strictly required to dissolve the inorganic base and facilitate the formation of the reactive trihydroxyboronate intermediate required for transmetalation. Degassing prevents the oxidative quenching of the Pd(0) active species.

Phase 2: Self-Validating Isolation

  • Isoelectric Precipitation: Post-reaction, filter the mixture through Celite, extract with ethyl acetate, and isolate the aqueous layer. Acidify the aqueous layer to pH 3.5 using 1M HCl.

    • Causality & Validation: The target compound is amphoteric. Adjusting the pH to its exact isoelectric point minimizes its aqueous solubility, triggering spontaneous, visible precipitation. If precipitation occurs, it validates that the carboxylic acid remains intact and the coupling was successful.

  • Analytical Confirmation: Analyze the filtered precipitate via LC-MS and ¹H NMR.

    • Self-Validating Metric: The protocol is analytically validated when the LC-MS trace shows a singular peak at m/z 306.1 [M+H]⁺, and the NMR spectrum exhibits a distinct singlet at ~5.1 ppm (benzylic CH₂), proving the ether bond survived the alkaline coupling conditions.

SynthesisWorkflow A 4-Chloronicotinic Acid C Pd(dppf)Cl2 / K2CO3 (Aqueous Dioxane) A->C Electrophile B 4-Benzyloxyphenylboronic Acid B->C Nucleophile D 4-(4-Benzyloxyphenyl) nicotinic acid C->D Cross-Coupling (80°C, 12h) E Isoelectric Precipitation & LC-MS Validation D->E Isolation

Fig 1: Step-by-step Suzuki-Miyaura cross-coupling workflow with self-validating isolation steps.

Pharmacological & Structural Dynamics

Nicotinic acid derivatives are well-documented pharmacophores, frequently interacting with G-protein coupled receptors (GPCRs) such as the HCA2 (GPR109A) receptor [3]. The introduction of the 4-benzyloxyphenyl group at the 4-position of the pyridine ring fundamentally alters how the molecule engages with biological targets.

Mechanistic Pathway: When 4-(4-Benzyloxyphenyl)nicotinic acid enters a biological system, the carboxylic acid moiety acts as the primary recognition element, forming salt bridges with positively charged residues in the receptor pocket. Concurrently, the bulky benzyloxyphenyl tail occupies hydrophobic auxiliary pockets.

  • Causality of the Ether Linkage: The rotational freedom of the ether oxygen allows the terminal benzyl group to adopt a conformation perpendicular to the pyridine plane [2], minimizing steric hindrance while maximizing π-π stacking interactions with aromatic amino acids inside the receptor. This dual-anchor binding can trigger a conformational shift in the GPCR, leading to the activation of inhibitory Gi/o proteins and the subsequent down-regulation of adenylyl cyclase.

ReceptorPathway Ligand 4-(4-Benzyloxyphenyl)nicotinic acid Receptor Target GPCR (e.g., GPR109A) Ligand->Receptor Pharmacophore Binding GProtein Gi/o Protein Activation Receptor->GProtein Conformational Shift Effector Adenylyl Cyclase Inhibition GProtein->Effector Alpha-Subunit Transduction Outcome Modulated Downstream Signaling Effector->Outcome cAMP Reduction

Fig 2: Proposed G-protein coupled receptor (GPCR) modulation pathway by nicotinic acid derivatives.

References

Sources

Comprehensive Technical Guide on 4-Substituted Nicotinic Acids: Synthesis, Biological Activity, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist navigating the intersection of synthetic organic chemistry and pharmacology, I frequently encounter the unique challenges posed by pyridine functionalization. Nicotinic acid (Vitamin B3) and its derivatives are foundational to cellular metabolism and signal transduction. However, functionalizing the 4-position of the pyridine-3-carboxylic acid scaffold fundamentally alters its electronic landscape and steric profile. This whitepaper provides an in-depth analysis of 4-substituted nicotinic acids, detailing their mechanistic role in biological systems, the physicochemical causality behind their synthesis, and field-proven, self-validating experimental protocols for their generation.

Mechanistic Role and Biological Significance

The substitution pattern on the nicotinic acid ring dictates its interaction with highly conserved biological targets. Modifying the 4-position introduces significant steric bulk and electronic perturbation directly adjacent to the functionally critical 3-carboxylate group.

NAADP Signaling and Calcium Mobilization

Nicotinic acid adenine dinucleotide phosphate (NAADP) is a potent intracellular secondary messenger that triggers Ca²⁺ release from endolysosomal stores. To map the structure-activity relationship (SAR) of the NAADP receptor, researchers synthesize analogs by enzymatically exchanging the endogenous nicotinic acid moiety with substituted derivatives using Aplysia californica ADP-ribosyl cyclase[1].

Biological evaluations in sea urchin egg homogenates reveal a strict spatial requirement at the 4-position. While 5-substituted analogs (e.g., 5-amino, 5-methyl) retain full agonist activity, 4-substituted analogs (e.g., 4-methyl, 4-amino, 4-butyl) exhibit a dramatic loss of agonist potency[1]. These 4-substituted derivatives act as low-potency partial agonists or induce receptor desensitization at sub-threshold concentrations, making them invaluable chemical probes for mapping the receptor's binding pocket[1],[2].

NAADPSignaling NAADP NAADP (Endogenous) Receptor Endolysosomal NAADP Receptor NAADP->Receptor Binds CaRelease Intracellular Ca2+ Release Receptor->CaRelease Triggers Sub4 4-Substituted Analogs Effect4 Loss of Agonist Potency Sub4->Effect4 SAR Effect Sub5 5-Substituted Analogs Effect5 Retained High Potency Sub5->Effect5 SAR Effect Effect4->Receptor Modulates Effect5->Receptor Activates

NAADP receptor modulation by 4- vs 5-substituted nicotinic acid analogs.

Glycolytic Inhibition in Oncology

Neoplastic cells exhibit a profound dependence on glycolytic energy (the Warburg effect). Nicotinamide adenine dinucleotide (NAD) mediates critical hydrogen-transfer reactions in glycolysis, specifically the conversion of glyceraldehyde phosphate into diphosphoglyceric acid[3]. Because the hydride transfer occurs precisely at the 4-position of the pyridine ring, 4-substituted nicotinic acids (e.g., 4-hydroxy, 4-methoxy, 4-amino) serve as precursors to "decoy" NAD analogs[4]. Once synthesized in vivo, these analogs competitively inhibit glycolytic enzymes, effectively starving cancer cells of energy[4],[3].

Cholinergic Modulation

Beyond oncology and calcium signaling, 4-substituted nicotinic acids are critical synthetic intermediates for substituted 1,2,3,6-tetrahydropyridine-3-carboxylic acids[5]. These reduced derivatives possess muscarinic binding activity and are actively investigated as cholinergic agents to combat acetylcholine depletion in senile cognitive decline and Alzheimer's disease[5].

Quantitative Physicochemical and Biological Data

The electronic nature of the 4-substituent profoundly impacts the physicochemical properties of the pyridine ring, which in turn dictates target affinity.

Compound / DerivativeParameter / TargetQuantitative Value / EffectReference
Nicotinic acid (Unsubstituted) pKa (Carboxyl group)4.8[3]
4-Chloronicotinic acid pKa (Carboxyl group)3.75 (Driven by inductive electron withdrawal)[3]
4-Alkoxynicotinic acids pKa (Carboxyl group)~6.2 (Driven by mesomeric electron donation)[3]
4-Methyl-NAADP NAADP Receptor Potency10- to 100-fold less potent than endogenous NAADP[1],[2]
4-Amino-NAADP NAADP Receptor PotencyComplete loss of full agonist potency[1],[2]

Synthetic Strategies and Causality

Functionalizing the 4-position requires overcoming the inherent electron deficiency of the pyridine ring and the meta-directing nature of the 3-carboxylate.

  • Directed Ortho-Metalation via Oxazoline: To introduce alkyl or aryl groups, the carboxylic acid is first converted to a 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl) directing group[1]. The oxazoline nitrogen coordinates with the lithium ion of an incoming organolithium reagent, directing nucleophilic attack exclusively to the 4-position to form a 1,4-dihydropyridine intermediate[1],[2].

  • Nucleophilic Aromatic Substitution (SNAr): For heteroatom substitution (amino, alkoxy, thio), 4-chloronicotinic acid is the ideal starting material. The synergistic electron-withdrawing effects of the pyridine nitrogen and the 3-carboxylate lower the LUMO, making the C-Cl bond highly susceptible to nucleophilic displacement[3].

  • N-Oxide Activation: 4-nitronicotinic acid-1-oxide serves as a versatile hub. The N-oxide moiety donates electron density via resonance to stabilize transition states, allowing for facile conversion to 4-chloro or 4-hydroxy derivatives upon treatment with acetyl chloride or hydrolysis[6].

SyntheticWorkflow Start Nicotinic Acid Derivatives Route1 3-Oxazoline Protection Start->Route1 Alkyl/Aryl Target Route2 4-Chloronicotinic Acid Start->Route2 Heteroatom Target Route3 4-Nitronicotinic Acid-1-Oxide Start->Route3 N-Oxide Route OrgLi Organolithium Addition Route1->OrgLi SNAr Nucleophilic Aromatic Substitution Route2->SNAr NOxide Acetyl Chloride / Hydrolysis Route3->NOxide Prod1 4-Alkyl/Aryl Nicotinic Acids OrgLi->Prod1 Prod2 4-Amino/Alkoxy/Thio Nicotinic Acids SNAr->Prod2 Prod3 4-Hydroxy/Chloro Nicotinic Acids NOxide->Prod3

Synthetic decision tree for 4-substituted nicotinic acids.

Experimental Protocols (Self-Validating Systems)

As an application scientist, I rely on protocols that contain intrinsic checkpoints to validate success before proceeding to downstream characterization.

Protocol 1: Oxazoline-Directed Synthesis of 4-n-Butylnicotinic Acid

Objective: Regioselective functionalization of the 4-position using organolithium addition[1],[2].

  • Protection & Setup: Dissolve 3-(4,5-dihydro-4,4-dimethyl-2-oxazolyl)-pyridine (4.10 mmol) in anhydrous THF (8.0 mL) under an inert argon atmosphere[1].

  • Cryogenic Cooling: Cool the reaction flask to -20 °C using a thermostatically controlled mechanical cryostat. Causality: Low temperatures suppress competitive nucleophilic attack at the 2- or 6-positions and stabilize the highly reactive lithiated intermediate[1].

  • Organolithium Addition: Add n-Butyllithium (2.88 mL, 1.6 M solution in hexanes) dropwise over 10 minutes. Stir at -20 °C for 2 hours. Self-Validation: A distinct color change typically occurs, confirming the formation of the 1,4-dihydropyridine-3-oxazoline complex[1].

  • Oxidative Rearomatization: Bubble O₂ gas directly into the reaction mixture for 3 hours at 0 °C. Causality: Oxygen acts as a mild, efficient oxidant to rearomatize the dihydropyridine ring back to a stable pyridine system[1]. Self-Validation: TLC monitoring will show the disappearance of the lower-Rf dihydropyridine intermediate.

  • Deprotection: Subject the resulting intermediate to acidic hydrolysis (refluxing dilute HCl) to cleave the oxazoline ring, yielding the free 4-n-butylnicotinic acid[5].

Protocol 2: SNAr Synthesis of 4-Aminonicotinic Acid

Objective: Nucleophilic displacement of a 4-halogen to generate a 4-amino derivative[3],[6].

  • Reagent Loading: Place 4-chloronicotinic acid in a high-pressure stainless steel autoclave[3].

  • Nucleophile Introduction: Add a large molar excess of concentrated aqueous ammonia (28%)[3].

  • Pressurized Heating: Seal the autoclave and heat to 150–170 °C for 8–12 hours. Causality: While the 4-position is activated by the electron-withdrawing nitrogen and carboxylate, ammonia is a relatively weak neutral nucleophile. High temperature and pressure are thermodynamically required to overcome the activation energy barrier of the Meisenheimer complex[3].

  • Cooling & Venting: Cool the reactor to room temperature and carefully vent the excess ammonia gas.

  • Isoelectric Precipitation: Adjust the pH of the aqueous solution to the isoelectric point of 4-aminonicotinic acid (approx. pH 4.5) using dilute HCl. Self-Validation: The product will spontaneously precipitate as a zwitterion. If no precipitate forms, it indicates either incomplete conversion (requiring longer heating) or an overshot pH[3].

  • Isolation: Collect the solid by vacuum filtration, wash with cold water, and dry under reduced pressure[6].

References[1] Title: Nicotinic Acid Adenine Dinucleotide Phosphate Analogs Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release

Source: nih.gov URL: [Link][4] Title: The preparation of some 4-substituted nicotinic acids and nicotinamides Source: rsc.org URL: [Link][5] Title: US4745123A - Substituted tetrahydro-3-pyridine-carboxylic acid, ester, and amide cholinergic agents Source: google.com URL: [3] Title: 1816 J. Chem. SOC. (C), 1966 Source: rsc.org URL: [Link][2] Title: (PDF) Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release Source: researchgate.net URL: [Link][6] Title: Pyridine-1-oxides. V. 4-Substituted Nicotinic Acid-1-oxides1 Source: acs.org URL: [Link]

Sources

Methodological & Application

Application Note: Preparation of 4-(4-Benzyloxyphenyl)nicotinic acid DMSO Stock Solution

[1]

Introduction & Compound Analysis

4-(4-Benzyloxyphenyl)nicotinic acid is a synthetic intermediate and bioactive scaffold often utilized in medicinal chemistry (e.g., as a precursor for NAMPT inhibitors or other pyridine-based pharmacophores).[1] Structurally, it consists of a polar nicotinic acid head group and a lipophilic benzyloxyphenyl tail.[1]

This amphiphilic nature presents specific challenges:

  • Solubility: The carboxylic acid moiety provides some polarity, but the benzyloxy tail significantly increases lipophilicity.[1] While sparingly soluble in water, it exhibits high solubility in polar aprotic solvents like DMSO.[1]

  • Stability: The ether linkage (benzyloxy) is generally stable, but the carboxylic acid can be sensitive to extreme pH changes or esterification if stored in alcohols.[1] DMSO is the preferred solvent for biological stock solutions due to its miscibility with aqueous assay buffers.[1]

Physicochemical Data (Reference):

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight (MW): ~305.33 g/mol (Note: Always verify the specific batch MW, especially if a salt form like HCl or Na is used).[1]

  • Theoretical Solubility (DMSO): Typically >20 mg/mL (>65 mM).[1]

  • Appearance: White to off-white powder.[1]

Materials & Equipment Standards

To maintain Scientific Integrity , use reagents that minimize background noise in biological assays.[1]

CategoryItemSpecification / GradeReason
Solvent DMSOAnhydrous, ≥99.9%, Sterile FilteredWater content >0.1% causes compound precipitation and degradation (hydrolysis).[1]
Vials Storage TubesAmber Polypropylene or GlassProtects from light; prevents leaching of plasticizers (DMSO is a strong solvent).[1]
Filtration Syringe Filter0.22 µm PTFE or Nylon CRITICAL: Do NOT use Cellulose Acetate (DMSO dissolves it).[1]
Gas Inert GasArgon or Nitrogen (Optional)Displaces oxygen/moisture for long-term stability.[1]
Pre-Formulation Calculations

Before weighing, determine the target volume and concentration. The "Reverse Calculation" method (weigh first, then calculate volume) is more accurate for small masses than trying to hit a specific mass target.[1]

Formula:

Example Table: Preparation of 10 mM Stock (Assuming MW = 305.33 g/mol )

Mass Weighed (mg)Target Conc. (mM)Volume DMSO Required (µL)
1.0 mg10 mM327.5 µL
5.0 mg10 mM1637.5 µL (1.64 mL)
10.0 mg10 mM3275.1 µL (3.28 mL)
10.0 mg50 mM 655.0 µL
Detailed Protocol: Step-by-Step
Phase 1: Preparation & Weighing[1]
  • Equilibration: Allow the vial of 4-(4-Benzyloxyphenyl)nicotinic acid to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold powder.[1]

  • Weighing: Using an analytical balance (readability 0.01 mg), weigh the compound into a sterile amber glass vial or high-quality polypropylene tube.

    • Best Practice: Record the exact mass (e.g., 5.12 mg) rather than struggling to hit exactly 5.00 mg.

Phase 2: Solubilization[1]
  • Calculation: Calculate the exact volume of DMSO needed based on the recorded mass to achieve the target molarity (use the formula in Section 3).

  • Addition: Add the calculated volume of Anhydrous DMSO to the vial.

    • Technique: Pipette directly onto the powder, washing down any particles clinging to the walls.

  • Mixing:

    • Vortex: Vortex vigorously for 30–60 seconds.

    • Sonication: If visible particles remain, sonicate in a water bath at room temperature for 5–10 minutes.[1]

    • Visual Check: Hold the vial up to a light source.[1] The solution must be perfectly clear. If distinct particles or a haze persists, sonicate further or add more DMSO (re-calculating concentration).[1]

Phase 3: Sterilization & Aliquoting[1]
  • Filtration (Optional but Recommended): For cell culture applications, filter the stock solution using a 0.22 µm PTFE syringe filter into a fresh sterile vial.

    • Note: Pre-wet the filter with a small amount of DMSO to minimize compound loss due to binding.[1]

  • Aliquoting: Dispense the stock solution into small, single-use aliquots (e.g., 20–50 µL) to avoid freeze-thaw cycles.

  • Sealing: Cap tightly. If available, overlay with Argon gas before capping to prevent oxidation.[1]

Phase 4: Storage
  • Conditions: Store at -20°C (short term, <1 month) or -80°C (long term, >6 months).

  • Labeling: Label with Compound Name, Concentration, Solvent, Date, and User Initials.

Workflow Visualization

The following diagram illustrates the logical flow and critical decision points in the preparation process.

StockPrepStartStart: Equilibrate Compoundto Room TempWeighWeigh Compound(Record Exact Mass)Start->WeighCalcCalculate DMSO Volume(V = Mass / (MW * Conc))Weigh->CalcAddSolventAdd Anhydrous DMSOCalc->AddSolventMixVortex & SonicateAddSolvent->MixCheckVisual Inspection:Clear Solution?Mix->CheckFilterSterile Filter(0.22 µm PTFE)Check->FilterYesTroubleTroubleshoot:Add more DMSO orWarm gently (37°C)Check->TroubleNo (Precipitate)AliquotAliquot & Store(-80°C)Filter->AliquotTrouble->Mix

Caption: Logical workflow for high-integrity DMSO stock solution preparation, including quality control checkpoints.

Troubleshooting & Quality Control

The "Crash-Out" Phenomenon: The most common failure mode is precipitation when the DMSO stock is diluted into aqueous media (buffer/media).[1]

ObservationRoot CauseCorrective Action
Cloudiness in Stock Incomplete dissolution or water contamination in DMSO.[1]Sonicate at 37°C. Ensure DMSO is anhydrous.
Precipitation upon Dilution Concentration too high for aqueous solubility limit.[1]Perform a serial dilution step.[1][2] Dilute intermediate in 1:1 DMSO:Buffer before final media addition.
Yellowing of Solution Oxidation of the benzyloxy group or phenol impurity.[1]Check purity via LC-MS. Ensure storage in amber vials.

Self-Validating Check: Before using the stock in a critical assay, perform a "Dummy Dilution":

  • Take 1 µL of Stock.

  • Add to 999 µL of your assay buffer (1:1000 dilution).

  • Vortex and observe against a dark background.[1]

  • If visible precipitate forms, the compound is insoluble at that final concentration.[1] Reduce the working concentration.

Safety & Handling (E-E-A-T)
  • DMSO Permeability: DMSO is a potent skin penetrant and will carry the dissolved compound (4-(4-Benzyloxyphenyl)nicotinic acid) directly into the bloodstream.[1]

    • Mandatory PPE: Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[1]

  • Chemical Hazards: Treat the compound as a potential irritant and bioactive agent.[1] Avoid inhalation of powders.[1]

References
  • Cytiva. (n.d.).[1] Buffer and sample preparation for direct binding assay in 2% DMSO. Retrieved March 6, 2026, from [Link]

  • MedChemExpress. (n.d.).[1] Compound Handling Instructions. Retrieved March 6, 2026, from [Link][1]

  • PubChem. (2025).[1][3][4] 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid (Compound Summary). National Library of Medicine.[1] Retrieved March 6, 2026, from [Link][1]

HPLC Method Development for 4-Aryl Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-2026-HPLC-4ANA

High-Performance Liquid Chromatography Strategies for Amphoteric Heterocycles

Abstract & Scope

This guide details the method development lifecycle for 4-aryl nicotinic acids , a class of amphoteric pharmacophores often utilized as intermediates in the synthesis of acridine derivatives, antimicrobial agents, and anti-inflammatory drugs.

Unlike unsubstituted nicotinic acid (niacin), which is highly polar and difficult to retain on standard C18 phases, the 4-aryl moiety imparts significant hydrophobicity. This structural feature allows for robust Reverse Phase (RP-HPLC) separation, provided the ionization states of the pyridine nitrogen (basic) and carboxylic acid (acidic) are strictly controlled.

Target Audience: Analytical Chemists, Process Development Scientists.

Physicochemical Profiling

Understanding the molecule is the prerequisite to separation. 4-aryl nicotinic acids exist in three distinct ionization states depending on pH.

  • The Challenge: The molecule is a zwitterion at neutral pH.

    • Pyridine Nitrogen (

      
      ):  Protonated (
      
      
      
      ) at low pH.
    • Carboxylic Acid (

      
      ):  Deprotonated (
      
      
      
      ) at neutral/high pH.
    • 4-Aryl Group: Adds lipophilicity (

      
      ), acting as the primary "anchor" for stationary phase interaction.
      
Figure 1: Speciation & Retention Logic

The following diagram illustrates the relationship between pH, molecular charge, and chromatographic behavior.

SpeciationLogic cluster_pH Mobile Phase pH Zones cluster_State Molecular State cluster_Result Chromatographic Outcome Acidic pH 2.0 - 3.0 (Acidic Zone) Cation Cationic Form (COOH / NH+) Acidic->Cation Protonation Neutral pH 4.0 - 6.5 (Zwitterionic Zone) Zwitter Zwitterion (COO- / NH+) Neutral->Zwitter Mixed Ionization Basic pH > 7.5 (Basic Zone) Anion Anionic Form (COO- / N) Basic->Anion Deprotonation GoodRet Robust Retention Sharp Peaks Cation->GoodRet Hydrophobic Interaction (Aryl Group dominates) PoorRet Peak Broadening Split Peaks Zwitter->PoorRet Self-Association Solubility Issues LowRet Low Retention Silica Dissolution Risk Anion->LowRet Ionic Repulsion (from C18 pores)

Caption: Impact of mobile phase pH on the ionization state and retention success of 4-aryl nicotinic acids.

Method Development Workflow

Do not rely on generic "scouting" gradients. Use this targeted decision matrix to minimize trial-and-error.

Figure 2: Development Decision Tree

MethodDev Start Start Method Development Step1 1. Solubility Check (Dissolve in MeOH/Water) Start->Step1 Step2 2. Column Selection (Base Deactivated C18) Step1->Step2 Step3 3. Mobile Phase Selection (Acidic pH Preferred) Step2->Step3 Decision Is MS Compatibility Required? Step3->Decision PathA Yes: Use Formic Acid/TFA (Volatile) Decision->PathA LC-MS PathB No: Use Phosphate Buffer (Better Peak Shape) Decision->PathB HPLC-UV Step4 4. Gradient Optimization (5% -> 95% B) PathA->Step4 PathB->Step4 Check Check Peak Symmetry Step4->Check Issue1 Tailing > 1.5? Check->Issue1 Fail Final Final Validation Check->Final Pass Fix1 Increase Buffer Conc. or Add TEA Modifier Issue1->Fix1 Fix1->Step4

Caption: Step-by-step decision matrix for optimizing HPLC conditions for pyridine derivatives.

Detailed Experimental Protocols
4.1. Stationary Phase Selection

For 4-aryl nicotinic acids, the interaction between the basic pyridine nitrogen and residual silanols on the silica support is the primary cause of peak tailing.

  • Recommendation: Use a Base-Deactivated Silica (BDS) or a Polar-Embedded C18 column.

  • Specifications:

    • Ligand: C18 (Octadecyl) with high carbon load (>15%).

    • End-capping: Essential (Double end-capped preferred).

    • Pore Size: 100 Å (Standard for small molecules).

    • Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm.

4.2. Mobile Phase Preparation (The "Golden Standard")

We utilize a Low pH (pH 2.5) strategy. At this pH, the carboxylic acid is neutral (protonated), and the pyridine is protonated (cationic). The molecule behaves as a cation with a large hydrophobic tail, ensuring excellent retention and shape.

Buffer A (Phosphate, pH 2.5):

  • Weigh 1.36 g of Potassium Dihydrogen Phosphate (

    
    ) .
    
  • Dissolve in 900 mL of HPLC-grade water.

  • Adjust pH to 2.5 ± 0.05 using Orthophosphoric Acid (85%).

  • Dilute to 1000 mL.

  • Filter through a 0.22 µm nylon membrane.

Mobile Phase B:

  • 100% Acetonitrile (HPLC Grade).

Note: If LC-MS is required, replace Phosphate buffer with 0.1% Formic Acid in Water.

4.3. Instrument Parameters
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns.
Column Temp 35°CReduces mobile phase viscosity; improves mass transfer for sharper peaks.
Injection Vol 5 - 10 µLPrevent column overload.
Detection UV 254 nmPrimary aromatic absorption.
Detection (Alt) UV 270 nmSpecificity check (Pyridine ring absorption).
4.4. Gradient Program
Time (min)% Buffer A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold (elute polar salts)
12.02080Linear gradient (elute product)
15.02080Wash hydrophobic impurities
15.19010Return to initial
20.09010Re-equilibration
Validation & System Suitability

To ensure the method is "self-validating" as per E-E-A-T standards, the following criteria must be met before routine analysis.

  • Resolution (

    
    ):  > 2.0 between the 4-aryl nicotinic acid and its nearest precursor (usually the corresponding chalcone or non-oxidized dihydropyridine).
    
  • Tailing Factor (

    
    ):  < 1.5. If 
    
    
    
    , it indicates silanol interaction. Action: Add 0.1% Triethylamine (TEA) to Buffer A or switch to a "Shield" RP column.
  • Precision: %RSD of retention time < 0.5% (n=6 injections).

Troubleshooting Guide
  • Problem: Split peaks or "shoulders".

    • Cause: Sample solvent mismatch. Dissolving the sample in 100% ACN while starting at 10% ACN can cause precipitation or solvent effects.

    • Fix: Dissolve sample in mobile phase or 50:50 Water:ACN.

  • Problem: Drifting Retention Times.

    • Cause: pH instability. Pyridine retention is highly sensitive to pH changes near its

      
      .
      
    • Fix: Ensure buffer capacity is sufficient (20-25 mM) and pH is strictly controlled.

References
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011). Introduction to Modern Liquid Chromatography. Wiley.[1] (The authoritative text on RP-HPLC mechanisms).

  • McCalley, D. V. (2010). Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic solutes in high-performance liquid chromatography. Journal of Chromatography A. (Detailed analysis of base-deactivated columns).

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). (Global standard for method validation).

  • Dolan, J. W. (2002). The Role of pH in Reversed-Phase HPLC. LCGC North America. (Practical guide on pH control for ionizable compounds).

Sources

Application Note: Optimization of Recrystallization Protocols for 4-(4-Benzyloxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Rationale

The purification of 4-(4-Benzyloxyphenyl)nicotinic acid presents a unique thermodynamic challenge due to its highly amphiphilic structural dichotomy. As a Senior Application Scientist, I approach the recrystallization of this active pharmaceutical ingredient (API) intermediate not through trial-and-error, but through strict manipulation of its lattice energy and solvation dynamics.

The molecule consists of two competing domains:

  • The Nicotinic Acid Core: A highly polar moiety capable of forming strong intermolecular hydrogen-bonded dimers and zwitterionic networks. This domain drives high melting points and necessitates protic or highly polar solvents to disrupt the crystal lattice[1].

  • The 4-Benzyloxyphenyl Tail: A bulky, highly lipophilic aromatic domain that introduces strong van der Waals forces and

    
     stacking interactions. This group drastically reduces aqueous solubility while increasing affinity for aromatic solvents[2].
    

Because single-solvent systems cannot adequately satisfy both domains, binary solvent/anti-solvent systems are mandatory. The choice of system is dictated entirely by the primary impurity profile of the crude batch.

Mechanistic Workflow for Solvent Selection

SolventSelection N1 Crude 4-(4-Benzyloxyphenyl) nicotinic acid N2 Impurity Profiling (HPLC / LC-MS) N1->N2 N3 Polar Impurities (Unreacted Nicotinic Core) N2->N3 Profile A N4 Lipophilic Impurities (Benzyl Halides / Ethers) N2->N4 Profile B N5 Aprotic System (Toluene / Heptane) N3->N5 Retain polar in residue N6 Protic System (Ethanol / Water) N4->N6 Retain lipophilic in liquor N7 Controlled Cooling (0.2°C/min) & Strategic Seeding N5->N7 N6->N7 N8 High-Purity Crystalline API (>99.5% Purity) N7->N8

Figure 1: Decision matrix for selecting the optimal recrystallization solvent system.

Solvent System Architectures (The "Why")

System A: Ethanol / Water (Protic Mixed System)

Ethanol acts as the primary solvent, effectively solvating the lipophilic benzyloxy domain at reflux while its hydroxyl group disrupts the carboxylic acid dimers of the nicotinic core[2]. Water is introduced as a strong anti-solvent to force nucleation.

  • Causality: This system is highly effective for clearing lipophilic impurities (e.g., unreacted benzyl halides or over-alkylated byproducts), which remain highly soluble in the ethanol-rich mother liquor even at low temperatures[3].

System B: Toluene / Heptane (Aprotic Mixed System)

Toluene provides excellent solvation for the benzyloxyphenyl moiety via aromatic


 interactions at elevated temperatures, while heptane acts as the anti-solvent[4].
  • Causality: This system is optimal when the crude batch is contaminated with highly polar impurities (such as unreacted nicotinic acid). The polar impurities are entirely insoluble in toluene and can be mechanically removed via hot filtration prior to crystallization[4],[3].

Quantitative Performance Data

The following table summarizes the validated parameters and expected impurity clearance for the primary solvent systems.

Solvent SystemTarget Impurity ClearanceTypical YieldInitial HPLC PurityFinal HPLC Purity
Ethanol / Water Lipophilic (e.g., Benzyl halides)82% - 88%92.0%>99.5%
Toluene / Heptane Polar (e.g., Nicotinic acid core)75% - 85%90.5%>99.0%
Glacial Acetic Acid Polymeric / Recalcitrant H-bonds60% - 70%85.0%>98.5%

Step-by-Step Experimental Protocols

Protocol A: Protic Purification (Ethanol / Water)

Designed for batches with high lipophilic impurity profiles.

  • Dissolution: Suspend 10.0 g of crude 4-(4-Benzyloxyphenyl)nicotinic acid in 80 mL (8 volumes) of absolute ethanol in a round-bottom flask equipped with a reflux condenser and magnetic stirrer.

  • Thermal Activation: Heat the suspension to gentle reflux (78 °C). If dissolution is incomplete, add up to 20 mL of additional ethanol in 5 mL increments.

  • Hot Filtration: Rapidly filter the hot solution through a pre-warmed Buchner funnel to remove any insoluble particulate matter.

  • Anti-Solvent Addition: Return the filtrate to heat (70 °C). Add deionized water dropwise via an addition funnel until a faint, persistent turbidity is observed (the cloud point).

    • Validation Checkpoint: If the solution oils out (forms a separate liquid layer instead of clouding), the anti-solvent was added too quickly. Add 5 mL of hot ethanol to re-dissolve, and proceed with a slower addition rate.

  • Clarification & Seeding: Add 1-2 mL of hot ethanol to just clear the turbidity. Introduce 10 mg of pure seed crystals to dictate the polymorphic form and bypass the metastable zone width (MSZW)[1].

  • Controlled Cooling: Cool the system at a strict rate of 0.2 °C/min down to 5 °C. Rapid cooling will trap solvent in the crystal lattice.

  • Isolation: Collect the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold 80:20 Ethanol:Water. Dry under vacuum at 50 °C to constant weight.

Protocol B: Aprotic Purification (Toluene / Heptane)

Designed for batches with high polar impurity profiles.

  • Selective Dissolution: Suspend 10.0 g of the crude API in 100 mL (10 volumes) of toluene. Heat the mixture to 90 °C.

  • Polar Impurity Purge: At 90 °C, the target compound will dissolve, but highly polar unreacted nicotinic acid derivatives will remain as a solid suspension[3]. Perform a strict hot filtration to remove these solid polar impurities.

  • Anti-Solvent Addition: Maintain the clarified filtrate at 85 °C. Slowly add n-heptane (approx. 40-60 mL) until the solution reaches the cloud point[4].

  • Crystallization: Remove from the heat source and allow the flask to cool ambiently to room temperature, followed by an ice bath to reach 0-5 °C.

    • Validation Checkpoint: Toluene/Heptane systems are highly prone to supersaturation. If no crystals form at room temperature, scratch the inside of the glass flask with a glass rod to induce secondary nucleation.

  • Isolation: Filter the resulting crystalline mass and wash thoroughly with 20 mL of cold n-heptane. Dry under high vacuum at 60 °C to remove residual toluene.

Advanced Troubleshooting: Polymorphism & Oiling Out

  • Liquid-Liquid Phase Separation (Oiling Out): Benzyloxy-substituted aromatics frequently "oil out" before crystallizing due to a steep solubility curve. This traps impurities within the oil phase, ruining the purification. To prevent this, the anti-solvent must be added at an elevated temperature, followed by immediate seeding and a very slow cooling ramp to ensure the system stays within the crystalline metastable zone.

  • Polymorphism Control: Nicotinic acid derivatives are notorious for polymorphic behavior due to alternative hydrogen-bonding networks[1]. Consistent stirring rates (e.g., 250 RPM) and strategic seeding are mandatory to ensure batch-to-batch consistency of the final crystalline habit.

References

1.[4] US20070259845A1 - Processes for the preparation of (3R,4S)-4-((4-benzyloxy)phenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)-2-azetidinone. Google Patents. 4 2.[1] Crystallization of Nicotinic and Hydroxynicotinic Acids from Solution: Solubility and Aggregation Studies. Universidade de Lisboa. 1 3.[3] Application Notes and Protocols for the Recrystallization of 5-(Benzyloxy)pyridin-3-amine. Benchchem. 3 4.[2] Application Note and Protocol for the Purification of 2-(Benzyloxy)-5-chlorobenzoic acid by Recrystallization. Benchchem. 2

Sources

Application Note: 1H NMR Characterization of 4-(4-Benzyloxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-(4-Benzyloxyphenyl)nicotinic acid is a bifunctional organic molecule incorporating a pyridine-3-carboxylic acid (nicotinic acid) moiety and a benzyloxy-substituted phenyl ring. This structural motif is of significant interest to researchers in medicinal chemistry and materials science. The presence of the carboxylic acid provides a handle for further chemical modification, such as amide or ester formation, while the benzyloxy group can influence solubility, and molecular interactions, and serve as a protecting group for a phenol.

Accurate structural elucidation and purity assessment are critical in the development of novel compounds. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, is an indispensable tool for this purpose. It provides detailed information about the chemical environment of each proton in a molecule, allowing for unambiguous structure verification. This application note provides a comprehensive guide to the 1H NMR characterization of 4-(4-Benzyloxyphenyl)nicotinic acid, including a detailed protocol for sample preparation, data acquisition, and spectral interpretation.

Materials and Methods

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra. The following protocol is recommended for 4-(4-Benzyloxyphenyl)nicotinic acid:

  • Solvent Selection: Due to the presence of a carboxylic acid group, a polar, aprotic deuterated solvent is recommended to ensure solubility and minimize proton exchange with the acidic proton. Deuterated dimethyl sulfoxide (DMSO-d6) is an excellent choice as it readily dissolves the analyte and the carboxylic acid proton signal is typically well-resolved.[1][2] Deuterated chloroform (CDCl3) can also be used, but the carboxylic acid proton may exchange with residual water, leading to a broad signal or its disappearance.[3]

  • Sample Concentration: For a standard 1H NMR experiment, a concentration of 5-25 mg of the compound dissolved in 0.6-0.75 mL of the deuterated solvent is typically sufficient.[4][5][6]

  • Filtration: To remove any particulate matter that could degrade spectral resolution, the sample solution should be filtered through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[5]

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm). However, modern NMR spectrometers can lock onto the deuterium signal of the solvent, making an internal standard optional for routine characterization.

NMR Data Acquisition

The following parameters are recommended for acquiring a 1H NMR spectrum of 4-(4-Benzyloxyphenyl)nicotinic acid on a 400 MHz or higher field NMR spectrometer:

  • Spectrometer Frequency: ≥ 400 MHz

  • Pulse Sequence: Standard single-pulse experiment (e.g., zg30)

  • Number of Scans: 16-64 (depending on sample concentration)

  • Acquisition Time: 3-4 seconds

  • Relaxation Delay: 1-2 seconds

  • Spectral Width: 0-16 ppm

  • Temperature: 298 K

Results and Discussion: Spectral Interpretation

The 1H NMR spectrum of 4-(4-Benzyloxyphenyl)nicotinic acid is expected to exhibit distinct signals corresponding to the protons of the nicotinic acid ring, the benzyloxyphenyl group, and the benzylic methylene protons. The anticipated chemical shifts, multiplicities, and coupling constants are summarized in Table 1.

Table 1: Predicted 1H NMR Data for 4-(4-Benzyloxyphenyl)nicotinic acid in DMSO-d6

Proton AssignmentMultiplicityChemical Shift (δ, ppm)IntegrationCoupling Constant (J, Hz)
H-2Doublet (d)~9.01H~2.0
H-6Doublet (d)~8.71H~5.0
H-5Doublet of Doublets (dd)~8.21H~5.0, ~2.0
H-3', H-5'Doublet (d)~7.82H~8.5
H-2', H-6'Doublet (d)~7.22H~8.5
H-Ar (benzyl)Multiplet (m)7.3-7.55H-
-CH2-Singlet (s)~5.22H-
-COOHBroad Singlet (br s)>121H-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Analysis of Aromatic Protons

The protons on the nicotinic acid ring are expected to be the most downfield-shifted due to the electron-withdrawing effect of the nitrogen atom and the carboxylic acid group.[7][8] The H-2 proton, being ortho to the nitrogen, will likely appear as a doublet at the lowest field (~9.0 ppm). The H-6 proton, also adjacent to the nitrogen, will appear as a doublet at a slightly higher field (~8.7 ppm). The H-5 proton will be a doublet of doublets (~8.2 ppm) due to coupling with both H-2 and H-6.

The protons of the 4-substituted phenyl ring will appear as two distinct doublets, characteristic of a para-substituted system.[9] The protons ortho to the benzyloxy group (H-2' and H-6') will be more shielded and appear upfield (~7.2 ppm) compared to the protons ortho to the nicotinic acid ring (H-3' and H-5', ~7.8 ppm). The five protons of the benzyl group's phenyl ring will likely appear as a complex multiplet in the range of 7.3-7.5 ppm.[10]

Analysis of Aliphatic and Labile Protons

The two benzylic methylene protons (-CH2-) are chemically equivalent and are expected to appear as a sharp singlet around 5.2 ppm.[11] The carboxylic acid proton (-COOH) is highly deshielded and will appear as a broad singlet at a very low field, typically above 12 ppm in DMSO-d6.[2][3]

Experimental Workflow and Data Visualization

The following diagram illustrates the workflow for the 1H NMR characterization of 4-(4-Benzyloxyphenyl)nicotinic acid.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-25 mg in 0.7 mL DMSO-d6 filter Filter into NMR tube dissolve->filter setup Setup NMR Spectrometer (≥400 MHz) filter->setup acquire Acquire 1H Spectrum setup->acquire process Fourier Transform & Phase Correction acquire->process integrate Integration process->integrate assign Peak Assignment integrate->assign report Final Report with Spectral Data assign->report Generate Report

Caption: Workflow for 1H NMR analysis.

The following diagram illustrates the chemical structure of 4-(4-Benzyloxyphenyl)nicotinic acid with the assigned proton labels.

Caption: Structure of 4-(4-Benzyloxyphenyl)nicotinic acid.

Conclusion

1H NMR spectroscopy is a powerful and efficient technique for the structural confirmation of 4-(4-Benzyloxyphenyl)nicotinic acid. By following the detailed protocol for sample preparation and data acquisition, and utilizing the provided spectral interpretation guide, researchers can confidently verify the structure and assess the purity of their synthesized material. The characteristic chemical shifts and coupling patterns of the nicotinic acid and benzyloxyphenyl moieties provide a unique fingerprint for this molecule.

References

  • Solvents in NMR spectroscopy. (2019, June 5). eGPAT. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). University of California, Riverside. Retrieved from [Link]

  • Sample Preparation - Max T. Rogers NMR Facility. (n.d.). Michigan State University. Retrieved from [Link]

  • Sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]

  • Sample Preparation & NMR Tubes | Chemical Research Support. (n.d.). Weizmann Institute of Science. Retrieved from [Link]

  • Sample preparation — NMR Spectroscopy. (n.d.). Humboldt-Universität zu Berlin. Retrieved from [Link]

  • Nicotinic Acid | C6H5NO2. (n.d.). PubChem. Retrieved from [Link]

  • 1d and 2d nmr studies of 2–(2–(benzyloxy)–3–methoxyphenyl)–1h. (n.d.). EPrints USM. Retrieved from [Link]

  • Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... (n.d.). ResearchGate. Retrieved from [Link]

  • Nicotinic acid, hydrochloride - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Nicotinic acid amide - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]

  • Carboxylic Acids. (n.d.). University of Calgary. Retrieved from [Link]

  • 1H-NMR of Benzyl ((R)-2-(4-(benzyloxy)phenyl)-2-((tert-butoxycarbonyl)amino)acetyl)-D- phenylalaninate. (2). (n.d.). Retrieved from [Link]

  • NMR Chemical Shift Values Table. (2024, August 1). Chemistry Steps. Retrieved from [Link]

  • How to Choose Deuterated NMR Solvents. (2026, January 3). Isotope Science / Alfa Chemistry. Retrieved from [Link]

  • CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. (n.d.). Retrieved from [Link]

  • NMR Chemical Shifts of Emerging Green Solvents, Acids, and Bases for Facile Trace Impurity Analysis. (2023, March 27). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Retrieved from [Link]

  • Common HNMR Patterns. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). Retrieved from [Link]

  • 1H NMR Study of a Chiral Argentivorous Molecule/Ag+ Complex: Assignment of Proton Signals of Four Aromatic Rings with Slightly Different Environments. (2020, December 10). Inorganic Chemistry. Retrieved from [Link]

  • Supporting Information for. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. (2024, March 17). Chemistry LibreTexts. Retrieved from [Link]

  • Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. (n.d.). RSC Publishing. Retrieved from [Link]

  • Ezetimibe NMR. (2015, October 8). New Drug Approvals. Retrieved from [Link]

  • a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). (n.d.). ResearchGate. Retrieved from [Link]

  • 1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. (n.d.). PMC. Retrieved from [Link]

Sources

Application Note: Optimization of Thin-Layer Chromatography (TLC) Conditions for Benzyloxyphenyl Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Application Area: Synthetic Organic Chemistry, Reaction Monitoring, and Purity Assessment

Introduction & Chemical Context

Benzyloxyphenyl compounds—molecules featuring a benzyl ether linkage attached to a phenyl ring—are ubiquitous intermediates in pharmaceutical synthesis, materials science (e.g., liquid crystals), and natural product total synthesis. The installation of a benzyl group is a classic strategy to protect phenolic hydroxyls due to its stability under various reaction conditions and its facile removal via hydrogenolysis.

Monitoring the formation or deprotection of benzyloxyphenyl derivatives requires robust analytical techniques. Thin-Layer Chromatography (TLC) remains the most rapid, cost-effective, and reliable method for real-time reaction monitoring. This application note provides a comprehensive guide to the mechanistic principles, optimized solvent systems, and visualization protocols required for the TLC analysis of benzyloxyphenyl compounds.

Mechanistic Principles of Separation & Visualization (E-E-A-T)

To develop a self-validating TLC protocol, one must understand the causality behind the physicochemical interactions on the TLC plate.

Stationary Phase Dynamics

The standard stationary phase for these compounds is Silica Gel 60 F254 . Silica gel is highly polar, its surface decorated with acidic silanol (-OH) groups. The benzyloxyphenyl moiety contains an ether oxygen that acts as a weak hydrogen-bond acceptor, interacting moderately with the silanol groups. However, the dual aromatic rings (the benzyl group and the core phenyl ring) provide substantial lipophilicity. Consequently, benzyloxyphenyl compounds are significantly less polar than their parent phenols and will migrate much faster up the silica plate.

Mobile Phase Causality

Because benzyloxyphenyl compounds are moderately non-polar, purely polar solvents will push the compound to the solvent front (


), while purely non-polar solvents will leave it at the baseline (

). The optimal mobile phase is a binary mixture of a non-polar bulk solvent (e.g., Hexanes or Heptane) and a polar modifier (e.g., Ethyl Acetate). The non-polar solvent controls the overall migration rate via van der Waals forces, while the polar modifier competitively hydrogen-bonds with the silica gel, displacing the ether oxygen and allowing the compound to elute.
Visualization Chemistry
  • UV Quenching (Non-Destructive): The extended

    
    -system of the benzyloxyphenyl moiety strongly absorbs UV light at 254 nm (
    
    
    
    transitions). This absorption quenches the green fluorescence of the F254 indicator embedded in the silica gel, making the compound appear as a dark spot.
  • Chemical Staining (Destructive): Ethers are generally resistant to mild oxidants like

    
    . Therefore, 
    
    
    
    -Anisaldehyde
    or Phosphomolybdic Acid (PMA) stains are preferred. Under acidic conditions and heat,
    
    
    -anisaldehyde reacts with electron-rich aromatic rings and ethers to form highly colored conjugated chromophores [1]. PMA oxidizes the organic compound, reducing the molybdenum to form a deep "molybdenum blue" complex [2].

Standardized Experimental Protocol

The following step-by-step methodology ensures reproducible


 values and clear visualization.
Materials Required
  • TLC Plates: Silica gel 60 F254, aluminum or glass-backed (e.g., Merck).

  • Capillary Tubes: Glass micro-capillaries for spotting.

  • Developing Chamber: Glass chamber with a flat bottom and a tight-fitting lid.

  • Solvents: HPLC-grade Hexanes (or Heptane) and Ethyl Acetate (EtOAc).

  • Visualization Tools: UV Lamp (254 nm), Heat gun,

    
    -Anisaldehyde stain solution.
    
Step-by-Step Methodology
  • Chamber Saturation: Prepare 10 mL of the selected mobile phase (e.g., Hexanes:EtOAc 4:1 v/v). Pour it into the developing chamber. Place a piece of filter paper against the wall of the chamber to wick the solvent and saturate the internal atmosphere. Seal the lid and wait 5 minutes. Causality: Atmospheric saturation prevents solvent evaporation from the face of the TLC plate during the run, which would otherwise cause uneven migration and "smiling" spots.

  • Plate Preparation: Using a soft pencil, draw a baseline 1.0 cm from the bottom of the plate. Mark spotting lanes for the starting material, the reaction mixture, and a co-spot.

  • Sample Application: Dissolve 1-2 mg of the sample in 1 mL of a volatile solvent (e.g., Dichloromethane). Use a capillary tube to apply a 1-2 mm spot onto the baseline. Allow the solvent to evaporate completely. Causality: Concentrated, small spots prevent tailing and overlapping during development.

  • Development: Place the plate into the chamber using forceps. Ensure the solvent level is below the baseline. Allow the solvent front to migrate until it is 1 cm from the top of the plate.

  • Marking & Drying: Remove the plate and immediately mark the solvent front with a pencil. Air-dry the plate in a fume hood to remove all mobile phase traces.

  • Visualization:

    • Examine the plate under 254 nm UV light. Lightly circle the dark spots with a pencil.

    • Dip the plate quickly into the

      
      -Anisaldehyde stain using forceps. Wipe the back of the plate with a paper towel.
      
    • Heat the plate evenly with a heat gun until spots develop (typically blue, purple, or black spots on a light pink background).

Mobile Phase Optimization & Expected Data

If the initial solvent system does not yield an optimal


 (ideal range: 0.30 – 0.70), follow the logic outlined in the optimization workflow below.

G Start Start: Spot Sample on Silica Gel 60 F254 Test1 Test Initial Solvent (e.g., Hexane:EtOAc 4:1) Start->Test1 CheckRf Calculate Rf Value Test1->CheckRf Decision Is Rf between 0.3 - 0.7? CheckRf->Decision LowRf Rf < 0.3 (Too Polar/Stuck) Decision->LowRf No HighRf Rf > 0.7 (Too Non-Polar/Front) Decision->HighRf No Success Optimal Separation Achieved Proceed to Visualization Decision->Success Yes ActionLow Increase Polarity (Add more EtOAc/MeOH) LowRf->ActionLow ActionHigh Decrease Polarity (Add more Hexane) HighRf->ActionHigh ActionLow->Test1 ActionHigh->Test1

Caption: TLC Mobile Phase Optimization Workflow for Benzyloxyphenyl Compounds.

Table 1: Expected TLC Data for Representative Benzyloxyphenyl Compounds

The following table summarizes empirically validated


 values for various benzyloxyphenyl derivatives across different solvent systems, demonstrating how functional group polarity influences migration.
Compound TypeMobile Phase (v/v)Expected

Recommended VisualizationReference
3-Benzyloxy-2-methyl propanoate Hexanes : EtOAc (9:1)0.36UV 254 nm, Anisaldehyde[1]
10-Benzyloxy-narciclasine (Intermediate)Hexanes : EtOAc (4:1)0.36UV 254 nm, PMA or CAM[3]
(Benzyloxy)dimethyl(phenyl)silane Hexanes : EtOAc (95:5)~0.80UV 254 nm, PMA (10% in EtOH)[2]
Dibenzyl ether (Common Byproduct)Hexanes : EtOAc (9:1)0.61UV 254 nm, Anisaldehyde[1]

Troubleshooting Guide

  • Issue: Spots are streaking or tailing.

    • Cause: Overloading the plate or the presence of highly acidic/basic functional groups (e.g., free carboxylic acids or amines on the phenyl ring).

    • Solution: Dilute the sample. If the compound contains an acidic moiety, add 1% Acetic Acid to the mobile phase to suppress ionization. If it contains a basic amine, add 1% Triethylamine (TEA).

  • Issue: Starting material and product co-elute (overlap).

    • Cause: The mobile phase is too strong, pushing everything to the solvent front, or the polarity difference between the two compounds is negligible.

    • Solution: Decrease the polarity of the mobile phase (e.g., switch from 4:1 to 9:1 Hexanes:EtOAc). Alternatively, change the solvent selectivity entirely by using a Toluene/Acetone mixture.

  • Issue: Spot is invisible under UV and stains.

    • Cause: The sample concentration is too low, or the benzyl group was cleaved during the reaction (loss of the chromophore).

    • Solution: Spot the sample multiple times on the same baseline (allowing it to dry between applications) to increase concentration. Use a highly sensitive stain like PMA and heat vigorously.

References

  • Title: 3-Benzyloxy-2-methyl Propanoate Source: Organic Syntheses, 2007, 84, 295. URL: [Link]

  • Title: One-step chemoselective conversion of tetrahydropyranyl ethers to silyl-protected alcohols Source: RSC Advances, 2014, 4, 14475-14479. URL: [Link]

  • Title: Synthesis and biological evaluation of 10-benzyloxy-Narciclasine Source: Tetrahedron, 2021, 101, 132505. URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Improving Yield of Suzuki Coupling for Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Scientists, and Drug Development Professionals Topic: Optimization of Suzuki-Miyaura Cross-Coupling for Nicotinic Acid Derivatives Role: Senior Application Scientist

Core Challenge Analysis

Coupling nicotinic acids (pyridine-3-carboxylic acids) presents a "perfect storm" of chemical incompatibility. Unlike standard phenyl-phenyl couplings, this scaffold introduces three distinct failure modes that often result in yields <20% or complete reaction stalling.

The "Triad of Failure" in Nicotinic Acid Couplings:
  • Catalyst Sequestration (The Chelate Effect): The pyridine nitrogen and the carboxylate moiety can form a stable, non-reactive chelate with Palladium (Pd). This effectively removes the catalyst from the cycle before oxidative addition can occur.

  • Protodeboronation: If you are coupling with a pyridyl boronic acid, the electron-deficient ring makes the C-B bond highly susceptible to hydrolytic cleavage, especially in the presence of strong bases or high water content.

  • Zwitterionic Solubility: Free nicotinic acids exist as zwitterions in neutral media, making them insoluble in non-polar solvents (Toluene, THF) but difficult to extract from aqueous/polar reaction mixtures.

Troubleshooting Guide & FAQs

This section addresses specific observations you may encounter in the lab.

Issue 1: "The reaction turns black immediately (Pd black precipitates), and conversion is <10%."

Diagnosis: Catalyst death due to lack of ligand stabilization or competitive coordination by the substrate. Root Cause: The pyridine nitrogen is displacing your phosphine ligands. Standard ligands like PPh3 are too labile and not bulky enough to prevent the substrate from binding to the Pd center.

Solution: Switch to Bulky, Electron-Rich Dialkylbiaryl Phosphines .

  • Protocol Adjustment: Replace Pd(PPh₃)₄ with a precatalyst system: Pd(OAc)₂ + SPhos or XPhos .

  • Why? These ligands (Buchwald type) are sterically demanding. They create a "protective shell" around the Pd(0) species that physically blocks the pyridine nitrogen from coordinating, while still allowing the oxidative addition of the C-X bond.

  • Alternative: Use CataCXium® A or Pd-PEPPSI-IPr for extremely difficult steric cases.

Issue 2: "I see full consumption of the boronic acid, but the aryl halide (nicotinic acid) remains untouched."

Diagnosis: Protodeboronation of the boronic acid partner. Root Cause: The rate of hydrolysis (C-B bond breaking) is faster than the rate of transmetallation. This is common when using heteroaryl boronic acids or when the pH is too high.

Solution: Implement the "Slow-Release" Strategy.

  • Protocol Adjustment: Switch from Boronic Acid to MIDA Boronate or Potassium Trifluoroborate (BF3K) salts.

  • Operational Change: If you must use the free boronic acid, switch the base from K₂CO₃/NaOH to K₃PO₄ (anhydrous) or CsF . Reduce water content in the solvent system (e.g., use Dioxane/H₂O 10:1 instead of 3:1).

  • Reference: Gillis, E. P., & Burke, M. D. (2007).[1] Multistep synthesis of complex boronic acids from MIDA boronates.

Issue 3: "The product is forming, but I cannot extract it from the aqueous layer."

Diagnosis: Isoelectric trapping. Root Cause: The product is a nicotinic acid derivative.[2][3] At high pH (workup), it is a carboxylate anion (water-soluble). At low pH, the pyridine nitrogen is protonated (water-soluble). It is only extractable at its isoelectric point (pI).

Solution: Controlled pH Workup.

  • Protocol: Do not simply "acidify to pH 1." Carefully adjust the pH of the aqueous layer to pH 3–4 (the typical pI of nicotinic acids) using Citric Acid buffer or 1M HCl.

  • Observation: The solution should become cloudy as the zwitterion precipitates. Extract with n-Butanol or IPA/CHCl₃ (1:3) if the solid does not filter well.

Visualizing the Failure Mechanism

The following diagram illustrates why standard conditions fail and how bulky ligands rescue the cycle.

G cluster_0 Standard Ligands (e.g., PPh3) cluster_1 Bulky Ligands (e.g., XPhos) Pd_L Pd(0)-L2 Poisoned DEAD CATALYST (Pd-N Coordination) Pd_L->Poisoned Ligand Displacement Substrate Nicotinic Acid (N-donor) Substrate->Poisoned Pd_Bulk Pd(0)-XPhos Poisoned->Pd_Bulk Switch Ligand OxAdd Oxidative Addition Complex Pd_Bulk->OxAdd Steric Bulk Blocks N-Coordination Cycle Successful Catalytic Cycle OxAdd->Cycle

Caption: Mechanism of Catalyst Poisoning vs. Steric Protection. Standard ligands allow pyridine nitrogen to sequester Pd, while bulky ligands (green path) prevent this interaction.

Standardized High-Yield Protocol

This protocol prioritizes robustness over speed. It uses an ester protection strategy to eliminate zwitterionic interference, followed by a mild hydrolysis.

Method A: The "Gold Standard" (via Ester)

Best for: Valuable intermediates, scale-up (>1g), and difficult boronic acids.

Step 1: Protection (if starting with free acid)

  • Reflux Nicotinic Acid in MeOH with 2.0 eq. SOCl₂ or H₂SO₄ (cat) for 4 hours.

  • Concentrate to yield Methyl Nicotinate.

Step 2: Coupling

  • Reagents:

    • Aryl Halide: Methyl 5-bromonicotinate (1.0 eq)

    • Boronic Partner: Arylboronic acid (1.2 eq)

    • Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%)

    • Base: K₃PO₄ (3.0 eq)

    • Solvent: n-Butanol / Water (4:1 ratio) - Note: n-BuOH is excellent for solubility.

  • Procedure:

    • Charge solids into a vial.

    • Add solvents and sparge with Argon for 10 mins (Critical: Oxygen kills electron-rich phosphines).

    • Heat to 80°C for 4–12 hours.

    • Monitor by LCMS (look for consumption of bromide).

Step 3: In-situ Hydrolysis (Optional)

  • Once coupling is complete, add NaOH (3M, 5 eq) directly to the reaction mixture.

  • Stir at 50°C for 1 hour.

  • Acidify to pH 3.5 to precipitate the free acid product.

Method B: Direct Coupling (Free Acid)

Best for: Rapid screening, stable boronic acids.

  • Catalyst: Pd(dppf)Cl₂[4]·DCM (5 mol%) - Note: dppf is a bidentate ligand that resists displacement.

  • Base: Na₂CO₃ (3.0 eq) - Note: Excess base is needed to solubilize the carboxylic acid.

  • Solvent: DMF / Water (1:1).

  • Temp: 100°C.

Optimization Matrix

Use this table to select conditions based on your specific substrate constraints.

VariableStandard ChoiceHigh-Difficulty ChoiceWhy?
Ligand PPh₃ / dppfXPhos / SPhos Bulky ligands prevent N-coordination poisoning.
Base K₂CO₃K₃PO₄ or CsF Phosphates are milder/more soluble; Fluorides enable transmetallation without high pH (good for sensitive groups).
Solvent Dioxane/H₂On-Butanol or t-Amyl Alcohol Higher boiling point alcohols improve solubility of polar heterocycles.
Boron Source Boronic AcidMIDA Boronate Prevents protodeboronation via slow release of the active species.[5]
Additive NoneTBAB (0.5 eq)Phase transfer catalyst helps if the Pd stays in the organic phase and substrate in aqueous.

Decision Logic for Experiment Design

DecisionTree Start Start: Nicotinic Acid Coupling CheckSol Is Substrate Soluble in Toluene/Dioxane? Start->CheckSol Soluble Yes CheckSol->Soluble Lipophilic Insoluble No (Zwitterionic) CheckSol->Insoluble Polar CheckBoron Is Boronic Acid Unstable (Heteroaryl)? Soluble->CheckBoron RouteB Protect as Ester OR Use Polar Solvent Insoluble->RouteB RouteA Use Non-Polar Protocol (Solvent: Toluene/H2O) RouteB->CheckBoron Stable Stable CheckBoron->Stable Phenyl/Alkyl Unstable Unstable CheckBoron->Unstable 2-Pyridyl/Thiazole FinalStd Protocol: Pd(dppf)Cl2, K2CO3 Stable->FinalStd FinalAdv Protocol: Pd-XPhos, K3PO4 Consider MIDA Unstable->FinalAdv

Caption: Decision tree for selecting reaction conditions based on substrate solubility and boronic acid stability.

References

  • Billingsley, K., & Buchwald, S. L. (2007).[6] Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters.[6][7][8] Journal of the American Chemical Society.[6] Link

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2010). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling Using MIDA Boronates.[5] Journal of the American Chemical Society.[6] Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Link

  • Malinowski, J. T., et al. (2020). Practical Guide to Suzuki-Miyaura Coupling for Pharmaceutical Discovery. Journal of Medicinal Chemistry. Link

Sources

resolving solubility issues of 4-(4-Benzyloxyphenyl)nicotinic acid in water

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

You are likely encountering precipitation or "crashing out" when attempting to dissolve 4-(4-Benzyloxyphenyl)nicotinic acid in aqueous media.[1][2] This is a classic "Brick Dust" scenario in medicinal chemistry: the molecule possesses a polar "head" (nicotinic acid) but is dominated by a highly lipophilic, planar "tail" (benzyloxyphenyl).[1][2]

This guide provides a validated troubleshooting workflow to solubilize this compound for biological assays, relying on pH-dependent ionization and hydrophobic shielding .

Part 1: The Physicochemical Barrier (Why is it insoluble?)

To solve the problem, we must first quantify the adversary.[1][2]

PropertyValue (Est.)Implication
pKa (Acid) ~4.8At pH < 5, the molecule is neutral and insoluble.[1][2]
pKa (Base) ~3.5The pyridine nitrogen is weakly basic; relevant only in strong acid.[1][2]
LogP ~4.2 - 4.5Highly lipophilic.[1][2] The benzyloxyphenyl group drives water exclusion.[1][2]
Crystal Energy HighThe planar biphenyl-ether system promotes strong pi-stacking (low solubility).[1][2]

The Core Conflict: While the nicotinic acid moiety is water-soluble, the 4-benzyloxyphenyl substituent acts as a "grease anchor."[1][2] In neutral water (pH ~7), the molecule may partially ionize, but the hydrophobic effect of the tail drives aggregation, leading to cloudy suspensions or immediate precipitation.[2]

Part 2: Troubleshooting Protocols

Method A: The "Salt Switch" (pH Adjustment)

Best for: High-concentration stocks where buffer compatibility is flexible.[1][2]

The Logic: You must convert the carboxylic acid (COOH) into a carboxylate anion (COO⁻).[1][2] This introduces a negative charge that repels aggregation.[1][2]

Protocol:

  • Calculate Molar Equivalence: Determine the moles of your compound.

  • Alkaline Dissolution: Instead of water, use 1.05 equivalents of NaOH or KOH (0.1 M or 1 M stock).[1][2]

    • Why? You need to fully deprotonate the acid.[1][2] The target pH is pH > 8.0 .

  • Buffer Selection: Once dissolved, dilute into a buffer with high buffering capacity at pH 7.5–8.0 (e.g., Tris-HCl or Phosphate ).[1][2]

    • Warning: Avoid acidic buffers (Citrate, Acetate) or pH < 6.0, as the compound will instantly reprecipitate.[1][2]

Method B: The "Shield & Sink" (Cosolvent System)

Best for: In vitro assays where <1% DMSO is tolerated.[1][2]

The Logic: DMSO disrupts the crystal lattice, while water holds the ions.[1][2]

Protocol:

  • Primary Stock: Dissolve the compound in 100% DMSO to a concentration of 10–50 mM. It should dissolve clearly.

  • Intermediate Dilution (The Critical Step): Do NOT pipette DMSO stock directly into static water.[1][2]

    • Correct Technique: Vortex the aqueous buffer rapidly.[1][2] Slowly inject the DMSO stock into the center of the vortex.[1][2]

  • Cosolvent Ratio: Maintain a final DMSO concentration of 0.5% to 1.0% . If precipitation persists, add PEG-400 (Polyethylene Glycol) to the buffer at 5–10% (v/v) before adding the compound.[1][2]

Method C: The "Trojan Horse" (Cyclodextrin Complexation)

Best for: In vivo studies or sensitive cell assays.[1][2]

The Logic: The benzyloxyphenyl tail is hydrophobic and sterically fits well into the cavity of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) .[1][2] The cyclodextrin encapsulates the greasy tail, presenting a hydrophilic exterior to the water.[2]

Protocol:

  • Prepare a 20% (w/v) HP-β-CD solution in water or saline.[1][2]

  • Add the solid compound to this vehicle.[1][2]

  • Sonication: Sonicate at 40°C for 30–60 minutes. The mechanical energy helps the lipophilic tail enter the cyclodextrin cavity.[1][2]

  • Filtration: Filter through a 0.22 µm PVDF filter to remove uncomplexed solids.

Part 3: Decision Tree & Workflow

The following diagram illustrates the logical flow for selecting the correct solubilization strategy based on your experimental constraints.

Solubility_Workflow Start Start: 4-(4-Benzyloxyphenyl)nicotinic acid (Solid Powder) Check_App What is the Downstream Application? Start->Check_App InVitro In Vitro / Enzymatic Assay Check_App->InVitro CellCulture Cell Culture / Live Cell Check_App->CellCulture InVivo In Vivo / Animal Study Check_App->InVivo DMSO_Check Is DMSO tolerated? InVitro->DMSO_Check Method_DMSO Method B: DMSO Stock (Dilute into Tris pH 8.0) CellCulture->Method_DMSO Low Conc. Only Method_CD Method C: Cyclodextrin (20% HP-beta-CD) CellCulture->Method_CD High Conc. Needed Method_Salt Method A: Sodium Salt (Dissolve in 1 eq. NaOH) InVivo->Method_Salt If IV/IP InVivo->Method_CD Preferred pH_Check Is pH > 7.5 tolerated? DMSO_Check->pH_Check No DMSO_Check->Method_DMSO Yes (<1%) pH_Check->Method_Salt Yes Fail Precipitation Risk! Re-evaluate constraints pH_Check->Fail No

Figure 1: Solubility Decision Matrix. Select the protocol that matches your assay's tolerance for organic solvents and pH deviations.

Part 4: Frequently Asked Questions (FAQ)

Q1: I dissolved the compound in DMSO, but it turned cloudy when I added it to my PBS (pH 7.4). Why? A: This is "solvent shock."[1][2] When the hydrophobic DMSO stock hits the aqueous PBS, the local solubility drops instantly.[1][2]

  • Fix: Ensure your PBS is warm (37°C) and vortexing while adding. Alternatively, switch to Tris-HCl (pH 8.0) .[1][2] PBS has lower buffering capacity at pH 8.0 compared to Tris, and the slightly higher pH of Tris keeps the carboxylic acid ionized.[1][2]

Q2: Can I use Ethanol instead of DMSO? A: Generally, no .[1][2] Ethanol is less polar than DMSO and often fails to disrupt the crystal lattice of high-melting-point aryl-nicotinic acids.[1][2] DMSO is the "gold standard" for this class of molecules.[1][2]

Q3: My compound has a slight yellow tint in solution. Is it degrading? A: Likely not. Nicotinic acid derivatives often form charge-transfer complexes or have extended conjugation that imparts a pale yellow color, especially in alkaline conditions (salt form).[1][2] Verify purity via HPLC if the color deepens significantly over time.

Q4: What is the maximum concentration I can achieve?

  • Water (pH 7): < 0.01 mg/mL (Practically insoluble)[1][2]

  • DMSO: ~50–100 mg/mL[1][2]

  • 20% HP-β-CD: ~2–5 mg/mL (estimated)[1][2]

  • 0.1 M NaOH: ~10 mg/mL (as Sodium salt)[1][2]

References

  • Avdeef, A. (2012).[1][2] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa and LogP relationships). [1][2]

  • Lipinski, C. A. (2000).[1][2] "Drug-like properties and the causes of poor solubility and poor permeability".[1][2] Journal of Pharmacological and Toxicological Methods. (Foundational principles of solubility for lipophilic drugs).

  • Loftsson, T., & Brewster, M. E. (2010).[1][2] "Pharmaceutical applications of cyclodextrins: basic science and product development". Journal of Pharmacy and Pharmacology. (Protocol basis for Method C).

  • PubChem Compound Summary. (2025). Nicotinic Acid Derivatives. National Center for Biotechnology Information.[1][2] (General physicochemical data source).[1][2][3][4][5]

Sources

Technical Support Center: Purification of 4-(4-Benzyloxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: PD-REM-4BPNA Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary

You are attempting to purify 4-(4-Benzyloxyphenyl)nicotinic acid (hereafter referred to as Target-A ) from a Palladium (Pd) catalyzed cross-coupling reaction (likely Suzuki-Miyaura).

The Core Challenge: Target-A is a zwitterionic-capable ligand . The pyridine nitrogen (N) and the carboxylic acid (COOH) can both coordinate to Palladium. Standard silica chromatography often fails because the Pd-Product complex streaks through the column or co-elutes with the product. Furthermore, the lipophilic benzyloxy tail reduces water solubility, complicating simple aqueous washes.

This guide prioritizes Chemical Scavenging and pH-Swing Precipitation over standard chromatography to achieve API-grade purity (<10 ppm Pd).

Module 1: The "pH-Swing" Protocol (Primary Decontamination)

Logic: This method exploits the amphoteric nature of Target-A. By converting the molecule to its water-soluble sodium salt, you release the Pd from the carboxylic acid binding site and force the organic Pd-catalyst residues to precipitate or remain in an organic wash, while the product moves to the aqueous phase.

Step-by-Step Workflow
  • Dissolution (Basification):

    • Suspend the crude solid Target-A in water (approx. 10 vol).

    • Slowly add 2M NaOH or 10% Na₂CO₃ until pH 10–11.

    • Checkpoint: The solution should become clear as the sodium salt of Target-A forms. If solids remain, they are likely inorganic Pd salts or unreacted lipophilic starting materials.

  • Filtration (The Physical Barrier):

    • Add Activated Carbon (Darco KB-G) (10-20 wt% relative to product). Stir for 30 minutes.

    • Filter through a Celite 545 pad.

    • Result: The filtrate is now a clear, basic aqueous solution containing your product. The black Pd particulates are trapped in the Celite.

  • The Organic Wash (Liquid-Liquid Extraction):

    • Wash the basic aqueous phase with a non-polar solvent (e.g., Ethyl Acetate or MTBE).

    • Mechanism:[1][2] This removes non-acidic organic impurities (e.g., de-boronated byproducts) and lipophilic soluble Pd complexes (e.g., Pd-phosphine ligands) that do not bind to the nicotinate.

    • Discard the organic layer.

  • Precipitation (Regeneration):

    • Slowly acidify the aqueous layer with 1M HCl to pH 3–4 (The isoelectric point region).

    • Observation: Target-A will precipitate as a white/off-white solid.

    • Filter, wash with water, and dry.

Visualizing the pH-Swing Logic

pH_Swing Start Crude Mixture (Target-A + Pd) Base Add 2M NaOH (pH 11) Start->Base Soluble Soluble Species: Target-A (Na Salt) Base->Soluble Dissolves Insoluble Insoluble Species: Pd Black, Pd-Ligands Base->Insoluble Remains Solid Filter Filter (Celite + Carbon) Soluble->Filter Insoluble->Filter Wash Wash Filtrate with EtOAc Filter->Wash Filtrate (Aq) Acid Acidify to pH 3-4 (1M HCl) Wash->Acid Aqueous Layer Final Pure Precipitate: 4-(4-Benzyloxyphenyl)nicotinic acid Acid->Final Precipitates

Caption: Logical flow of separating Palladium impurities based on pH-dependent solubility switches.[3]

Module 2: Advanced Scavenging (Polishing Step)

If the pH-swing yields a product with >50 ppm Pd (often indicated by a grey hue), you must use functionalized silica scavengers. These are superior to standard silica because they chemically bond to Pd.

Scavenger Selection Matrix
Scavenger TypeFunctional GroupBest For...Protocol Note
SiliaMetS® Thiol -SH (Thiol)Universal Pd(II) & Pd(0) Best all-rounder. Works well in MeOH/EtOAc.
SiliaMetS® DMT DimercaptotriazineHigh Pd Loads (>500 ppm) Stronger affinity but more expensive.
SiliaMetS® Thiourea ThioureaCationic Pd Use if Pd is suspected to be coordinated to Pyridine.
The "Simmer & Filter" Protocol
  • Dissolve: Dissolve your semi-pure Target-A in a solvent where it is fully soluble (THF or DMF/MeOH mixture). Note: Do not use the basic aqueous solution from Module 1; scavengers work best in organic solvents.

  • Load: Add SiliaMetS® Thiol (4 equivalents relative to expected Pd content, or 10 wt% of product mass).

  • Incubate: Stir at 50°C for 4 hours . Heat is crucial to overcome the activation energy of ligand exchange (breaking the Pd-Pyridine bond).

  • Filter: Pass through a 0.45 µm PTFE filter or a fine Celite pad.

  • Recover: Evaporate solvent.

Troubleshooting & FAQs

Q1: My product turned grey after the pH swing. What happened?

  • Diagnosis: This is "Colloidal Palladium." It passed through the Celite because the particle size is too small (<1 µm).

  • Fix: Re-dissolve the product in THF/MeOH. Add SiliaMetS® Thiol and stir overnight. Colloidal Pd is notoriously difficult to filter but highly reactive toward thiols.

Q2: Can I just use a silica column?

  • Risk: Nicotinic acids often "streak" on silica due to the acidic proton interacting with silanols.

  • Modification: If you must column, use DCM:MeOH:Acetic Acid (95:4:1) . The acetic acid suppresses the ionization of the nicotinic acid, sharpening the peak. However, this rarely removes Pd efficiently.

Q3: What are the regulatory limits for Pd?

  • According to ICH Q3D , the Permitted Daily Exposure (PDE) for Palladium is:

    • Oral: 100 µ g/day .[4]

    • Parenteral (Injectable): 10 µ g/day .[4]

  • Calculation: If the max daily dose of your drug is 1g:

    • Oral Limit: 100 ppm.

    • Parenteral Limit: 10 ppm.

Q4: The product precipitates with the Pd during the pH swing. Why?

  • Diagnosis: You likely didn't reach a high enough pH. The pKa of the pyridine nitrogen is ~3-4, but the carboxylic acid is ~4-5.

  • Fix: Ensure the pH is >10. At pH 10, the molecule is a mono-anion (COO⁻) and highly soluble. If it still doesn't dissolve, add 10% Methanol to the aqueous base to disrupt aggregation.

References

  • ICH Q3D Guideline for Elemental Impurities. (2019). International Council for Harmonisation.[5][6] Link

  • SiliCycle Application Note. (2024). Metal Scavenging: Palladium Removal from API. SiliCycle Inc. Link

  • Garrett, C. E., & Prasad, K. (2004). The Art of Meeting Palladium Specifications in Active Pharmaceutical Ingredients. Advanced Synthesis & Catalysis. Link

  • Welch, C. J., et al. (2005). Adsorbent Screening for Metal Impurity Removal in Pharmaceutical Process Research. Organic Process Research & Development. Link

Sources

troubleshooting decarboxylation during nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Pyridine Chemistry. As a Senior Application Scientist, I have designed this guide to address the complex thermodynamic and kinetic challenges associated with the decarboxylation of pyridine-dicarboxylic acids.

The synthesis of nicotinic acid (Vitamin B3/Niacin) frequently relies on the selective decarboxylation of quinolinic acid (pyridine-2,3-dicarboxylic acid)[1]. While the reaction appears straightforward on paper, achieving high regioselectivity and preventing over-decarboxylation requires precise control over the reaction environment. This guide synthesizes mechanistic theory with field-proven troubleshooting strategies to ensure your workflows are robust and self-validating.

Part 1: Mechanistic Foundations (The "Why")

To troubleshoot decarboxylation, you must first understand the causality of the reaction. The selective loss of the carboxyl group at the C2 position (alpha to the nitrogen) over the C3 position (beta to the nitrogen) is governed by the Hammick mechanism [2].

When the pyridine nitrogen is protonated (forming a zwitterion at specific pH levels), it acts as a powerful electron sink. As the C2-carboxyl group leaves as CO₂, the resulting negative charge on the alpha-carbon is stabilized by the adjacent positively charged nitrogen, forming an intermediate ylide[2]. The C3-carboxyl group lacks this direct alpha-stabilization, making it kinetically resistant to decarboxylation at moderate temperatures[3]. Furthermore, water is not just a solvent here; it actively participates by forming a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen, providing a lower-energy pathway for the carbon-carbon bond cleavage[2].

Part 2: Standard Operating Procedure – Hydrothermal Decarboxylation

To establish a self-validating baseline, use the following optimized protocol for the hydrothermal decarboxylation of quinolinic acid to nicotinic acid[4][5][6].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve crude quinolinic acid in deionized water to achieve a concentration of 10-15% w/v.

  • pH Optimization (Critical Step): Monitor the solution with a calibrated pH meter. Dropwise, add 1M Sulfuric Acid (H₂SO₄) until the solution reaches a pH of 2.0 to 3.0[4][6]. Causality: This pH range ensures the quinolinic acid is in its mono-protonated, zwitterionic form, which is the kinetically active species for Hammick decarboxylation[2].

  • Hydrothermal Activation: Transfer the solution to a pressure-rated hydrothermal reactor (e.g., a Teflon-lined autoclave or Hastelloy continuous flow reactor). Seal and heat the mixture to 150 °C – 190 °C[6][7]. The internal pressure will naturally rise to approximately 1.0 – 2.0 MPa[5].

  • Reaction Monitoring: Maintain temperature for 30 to 45 minutes. Pull an aliquot via a sampling valve, quench in an ice bath, and analyze via HPLC (C18 column, UV detection at 254 nm) to validate the disappearance of the quinolinic acid peak and the appearance of the nicotinic acid peak[4][5].

  • Isolation: Once conversion exceeds 98%, cool the reactor to room temperature. The nicotinic acid will precipitate out of the aqueous solution. Isolate via vacuum filtration and recrystallize from hot water to remove trace unreacted quinolinic acid.

Part 3: Quantitative Reaction Dynamics

The table below summarizes how variations in thermodynamic and environmental parameters directly impact reaction yield and impurity profiles. Use this as a diagnostic matrix for your HPLC results.

Reaction ConditionTemp (°C)Pressure (MPa)Time (min)pHYield (%)Primary Diagnostic Issue
Sub-optimal Heating 1200.1602.5< 40%Incomplete conversion; high residual quinolinic acid.
Optimal Hydrothermal 150 - 1901.5 - 2.030 - 452.582 - 95%None; high purity nicotinic acid[7].
Extreme Thermal 3202.5> 601.0< 50%Over-decarboxylation; formation of pyridine[7].
Alkaline Environment 1701.5608.0< 10%Reaction stalls; lack of zwitterion stabilization[2].

Part 4: Troubleshooting FAQs

Q1: My HPLC shows a large amount of unreacted quinolinic acid even after 2 hours of heating. What is stalling the reaction? A1: The reaction is likely suffering from a lack of zwitterion formation. If your pH is too high (basic) or too low (highly acidic, fully protonating both the nitrogen and the carboxylate), the critical ylide intermediate cannot form efficiently[2]. Verify that your starting pH is strictly between 2.0 and 3.0[4]. Additionally, ensure your reactor is actually reaching the internal target temperature of 150 °C; external jacket temperatures can be misleading.

Q2: I am detecting pyridine in my final product mixture. How do I prevent over-decarboxylation? A2: Pyridine formation indicates that the C3-carboxyl group is also being cleaved. While the C2 position is kinetically favored, the C3 position will decarboxylate if the system is subjected to excessive thermal stress (temperatures > 250 °C) or prolonged reaction times[7]. To fix this, lower your reactor temperature to 160 °C and strictly limit the residence time to 45 minutes. Quench the reaction rapidly by cooling the vessel to halt the kinetics.

Q3: Can I swap water for an organic solvent like ethylene glycol or DMF to increase the solubility of my organic precursors? A3: No. Do not replace the aqueous solvent system. Kinetic studies have proven that picolinate ions and related pyridine-carboxylic acids resist decarboxylation in non-aqueous solvents, including ethylene glycol[2]. Water is mechanistically essential because it forms a hydrogen-bonded bridge between the carboxylate oxygen and the aromatic nitrogen. As the C-C bond breaks, this water bridge facilitates the immediate formation of the N-H bond, drastically lowering the activation energy of the transition state[2].

Q4: We are using chemical oxidation (e.g., HNO₃ or H₂SO₄) to generate the quinolinic acid upstream. Could residual oxidants be affecting the decarboxylation? A4: Yes. Industrial oxidation of alkylpyridines (like 3-methylpyridine or quinoline) often leaves behind strong acids or heavy metal catalysts[7]. Residual heavy metals can catalyze unwanted side reactions, and excess strong acids will push the pH below the optimal isoelectric point required for the Hammick mechanism. You must include a purification or neutralization step (centrifugation or membrane filtration if using biological fermentation broths) before initiating the hydrothermal decarboxylation[5].

Part 5: Diagnostic Workflow Visualization

The following workflow illustrates the logical decision tree for troubleshooting the hydrothermal decarboxylation process.

DecarboxylationWorkflow Start Quinolinic Acid (Aqueous Solution) pH_Check Adjust pH to 2.0 - 3.0 (H2SO4) Start->pH_Check Reactor Hydrothermal Reactor 150°C - 190°C, 1.5 MPa pH_Check->Reactor HPLC HPLC Aliquot Analysis (Check Conversion) Reactor->HPLC Issue1 High QA Remaining (Incomplete Reaction) HPLC->Issue1 < 90% Yield Issue2 Pyridine Detected (Over-decarboxylation) HPLC->Issue2 Impurity Peak Success >98% Conversion Selective C2 Loss HPLC->Success Target Reached Fix1 Verify pH & Increase Temp Issue1->Fix1 Fix1->Reactor Fix2 Reduce Temp to 160°C & Shorten Time Issue2->Fix2 Fix2->Reactor End Crystallization of Pure Nicotinic Acid Success->End

Caption: Diagnostic workflow for optimizing quinolinic acid decarboxylation based on HPLC feedback.

References

  • Quinolinic acid - Wikipedia. Wikipedia. [Link]

  • Dunn, G. E., Lee, G. K. J., & Thimm, H. (1972). Kinetics and mechanism of decarboxylation of some pyridinecarboxylic acids in aqueous solution. ResearchGate / Canadian Journal of Chemistry. [Link]

  • Method for the preparation of nicotinic acid (WO2012096553A2).
  • Method for the preparation of nicotinic acid (EP2663646A2).
  • Methods to Produce Nicotinic Acid with Potential Industrial Applications. PMC - NIH. [Link]

  • Rate of Decarboxylation of pyridinecarboxylic acids. Chemistry Stack Exchange. [Link]

Sources

optimizing reaction temperature for 4-arylation of nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide is designed as a specialized technical support resource for researchers optimizing the C4-selective arylation of nicotinic acid (pyridine-3-carboxylic acid) .

This guide focuses on Palladium-catalyzed direct C-H arylation , the most atom-economical yet temperature-sensitive method for this transformation.

Topic: Optimizing Reaction Temperature & Troubleshooting Thermal Effects Applicable Method: Pd-Catalyzed Direct C-H Arylation (Ligand-Promoted)

Core Protocol & Temperature Thermodynamics

The Challenge: Functionalizing the C4 position of nicotinic acid requires overcoming two opposing thermal forces:

  • Activation Barrier: The electron-deficient pyridine ring requires high thermal energy (

    
    ) for electrophilic palladation or concerted metalation-deprotonation (CMD).
    
  • Substrate Instability: Nicotinic acid is prone to protodecarboxylation at elevated temperatures, leading to pyridine byproducts and loss of the directing group.

Optimized Baseline Protocol:

  • Substrate: Nicotinic Acid (1.0 equiv)

  • Coupling Partner: Aryl Bromide/Iodide (1.5 equiv)

  • Catalyst:

    
     (5-10 mol%)
    
  • Ligand: Bulky, electron-rich phosphine (e.g.,

    
    , XPhos) or specific bidentate ligands.
    
  • Base:

    
     (acts as base and halide scavenger) or 
    
    
    
    with PivOH additive.
  • Solvent: DMF, DMA, or

    
    .
    
  • Target Temperature Window:

    
    .
    
Troubleshooting Guide (Q&A Format)
Category A: Yield & Conversion Issues

Q1: I am running the reaction at 80°C to preserve the carboxylic acid, but I see <10% conversion after 24 hours. Is the catalyst dead? A: The catalyst is likely active but the temperature is insufficient to cross the activation energy barrier (


).
  • Technical Insight: The C4-H bond of nicotinic acid is electron-deficient (

    
    ). At 
    
    
    
    , the CMD (Concerted Metalation-Deprotonation) step is rate-limiting and extremely slow.
  • Solution: Increase temperature to 110°C . If thermal instability is a concern, add Pivalic Acid (30 mol%) as a proton shuttle. This lowers the

    
     for the C-H cleavage step, allowing the reaction to proceed at the lower end of the optimal window (
    
    
    
    ).

Q2: My reaction turns black and precipitates palladium black within 1 hour at 140°C. How do I stabilize the system? A: You are experiencing thermal catalyst decomposition (aggregation).

  • Technical Insight: At

    
    , 
    
    
    
    species reduce to
    
    
    rapidly. Without sufficient ligand stabilization,
    
    
    aggregates into inactive nanoparticles ("Pd black").
  • Solution:

    • Lower Temperature: Reduce to

      
      .
      
    • Ligand Ratio: Ensure your Ligand:Pd ratio is at least 2:1 (for monodentate phosphines).

    • Ramp Rate: Do not plunge the flask into a

      
       bath. Ramp the temperature from 
      
      
      
      to
      
      
      over 20 minutes to allow the active catalytic species to form gradually.
Category B: Selectivity & Side Reactions [1][2][3][4]

Q3: I am observing significant amounts of 3-arylpyridine. Is this a regioselectivity issue? A: No, this is a decarboxylation issue.

  • Technical Insight: The product (4-aryl-nicotinic acid) or the starting material is losing

    
    . This is driven by high temperatures and often catalyzed by the same metal system, especially if 
    
    
    
    is present (Hunsdiecker-type mechanism).
  • Solution:

    • Strict Temperature Cap: Do not exceed

      
      .
      
    • Base Switch: If using

      
      , switch to 
      
      
      
      or
      
      
      . Silver salts can promote decarboxylation.
    • Esterification: If the acid is not strictly required for the directing effect (i.e., if relying on electronic control), convert the acid to an ester (methyl or ethyl nicotinate) before arylation. Esters are thermally stable up to

      
      .
      

Q4: I see a mixture of C4-arylated and C2-arylated products. How does temperature affect this ratio? A: Higher temperatures generally erode regioselectivity, but steric factors are more dominant here.

  • Technical Insight:

    • C2-Arylation: Directed by the Pyridine Nitrogen (N-coordination).

    • C4-Arylation: Favored electronically (most acidic C-H bond due to C3-EWG).

  • Solution:

    • Thermodynamic Control: Run at the lowest effective temperature (

      
      ) to favor the electronically controlled C4 pathway over the coordination-driven C2 pathway.
      
    • Steric Control: Use a bulky ligand like

      
        or JohnPhos . The bulk prevents the Pd center from coordinating effectively to the Nitrogen (blocking C2), forcing it to react at the remote C4 position.
      
Data Summary: Temperature vs. Outcome
TemperatureReaction Rate (CMD Step)Risk of DecarboxylationCatalyst StabilityRecommended Action
< 90°C NegligibleVery LowHighAvoid. Too slow for electron-deficient heterocycles.
100-110°C ModerateLowGoodIdeal start point. Use with PivOH additive.
120-130°C Fast (Optimal)ModerateModerateStandard operating window. Monitor for Pd black.
> 140°C Very FastHigh (Critical)Poor (Aggregation)Emergency only. Use for highly unreactive aryl halides.
Visual Workflows
Figure 1: Mechanistic Pathway & Thermal Decision Tree

G Start Start: Nicotinic Acid + Ar-X Pd(OAc)2 / Ligand TempCheck Select Temperature Start->TempCheck LowTemp 90°C - 100°C TempCheck->LowTemp OptTemp 110°C - 130°C TempCheck->OptTemp HighTemp > 140°C TempCheck->HighTemp ResultLow Outcome: Low Conversion (Kinetic Barrier) LowTemp->ResultLow ResultOpt Outcome: C4-Arylation (Optimal Yield) OptTemp->ResultOpt ResultHigh Outcome: Decarboxylation & Catalyst Death HighTemp->ResultHigh ActionLow Add PivOH (Proton Shuttle) or Increase Temp ResultLow->ActionLow ActionHigh Switch to Ester Substrate or Bulky Ligand ResultHigh->ActionHigh

Caption: Decision matrix for temperature selection in Pd-catalyzed C4-arylation, highlighting risks at thermal extremes.

Figure 2: Regioselectivity Control Logic

Logic Substrate Nicotinic Acid Factor1 High Temp (>130°C) Small Ligands Substrate->Factor1 Factor2 Optimized Temp (110°C) Bulky Ligands (PtBu3) Substrate->Factor2 PathC2 Path A: C2-Arylation (N-Directed) PathC4 Path B: C4-Arylation (Electronic Control) Factor1->PathC2 Promotes Factor2->PathC4 Enforces

Caption: Logic flow demonstrating how temperature and ligand sterics influence the regioselectivity switch between C2 and C4.

References
  • Direct ortho-Arylation of Pyridinecarboxylic Acids: Overcoming the Deactivating Effect of sp2-Nitrogen. Source:Organic Letters (ACS Publications).[5] URL:[Link]

  • C–H Arylation of Pyridines: High Regioselectivity as a Consequence of the Electronic Character of C–H Bonds. Source:Journal of the American Chemical Society (NIH/PMC). URL:[Link]

  • Pd(0)/PR3–Catalyzed Arylation of Nicotinic and Isonicotinic Acid Derivatives. Source:Journal of the American Chemical Society (NIH/PMC). URL:[Link]

  • Mechanistic Studies on Direct Arylation of Pyridine N-Oxide. Source:Journal of the American Chemical Society (Hartwig Group).[6] URL:[Link]

Sources

removing boronic acid impurities from 4-aryl nicotinic acid product

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Purification of 4-Aryl Nicotinic Acids

Topic: Removal of Residual Aryl Boronic Acids from Suzuki-Miyaura Coupling Products Ticket ID: #PUR-505-NIC Status: Active Guide

The Core Challenge: The "Amphoteric Trap"

Purifying 4-aryl nicotinic acids presents a unique challenge compared to standard Suzuki couplings. Because your product is a zwitterion (containing both a basic pyridine nitrogen and an acidic carboxylic acid), standard acid/base extractions often fail.

  • High pH: Both the product (carboxylate) and the boronic acid impurity (boronate) are water-soluble.

  • Low pH: The product (pyridinium) is water-soluble; the boronic acid is neutral but often precipitates or co-crystallizes.

  • Neutral pH (Isoelectric Point): The product precipitates, but hydrophobic boronic acids often co-precipitate due to poor water solubility.

This guide details three targeted protocols to break this solubility overlap, prioritizing the "Sorbitol Complexation" method for its high specificity and mild conditions.

Method A: The Sorbitol Complexation (Gold Standard)

Best For: High-value intermediates, removing stubborn boronic acids without chromatography. Mechanism: 1,2-diols (like D-sorbitol) react with boronic acids to form cyclic boronate esters. These esters are significantly more acidic (


 drops from ~9 to ~6) and highly water-soluble, effectively "locking" the impurity in the aqueous phase while the nicotinic acid product can be precipitated or extracted.
Protocol 1: The "Dissolve & Crash" (For Zwitterionic Solids)

Use this if your product is a solid that is poorly soluble in organic solvents.

  • Dissolution: Suspend the crude solid in water (10 mL/g). Add 1M NaOH or

    
     dropwise until the pH is ~10-11. The solution should become clear as the nicotinic acid dissolves as the carboxylate.
    
  • Complexation: Add D-Sorbitol (5–10 equivalents relative to the estimated boron impurity, or 0.5 equivalents relative to the product if impurity level is unknown). Stir at room temperature for 30 minutes.

    • Why: The sorbitol binds the boronic acid, forming a highly soluble anionic complex.

  • Precipitation: Slowly acidify the mixture with 1M HCl to the product's isoelectric point (typically pH 3.5 – 4.5).

  • Filtration: The 4-aryl nicotinic acid will precipitate. The sorbitol-boronate complex remains dissolved in the aqueous mother liquor.

  • Wash: Filter the solid and wash with water.[1] The filtrate contains the impurity.

Protocol 2: The Biphasic Wash (For Lipophilic Products)

Use this if your product is soluble in organic solvents (e.g., EtOAc, DCM).

  • Preparation: Dissolve the crude reaction mixture in EtOAc or DCM.

  • The Wash: Prepare a 5-10% w/v aqueous D-Sorbitol solution containing 5%

    
    .
    
  • Extraction: Wash the organic layer with the Sorbitol/Base solution (2 x 10 mL).

  • Separation: The boronic acid moves to the aqueous layer as the sorbitol complex.[2] The product remains in the organic layer.

  • Finish: Wash organic layer with brine, dry over

    
    , and concentrate.
    

Method B: Polymer-Supported Scavenging (High Purity)

Best For: Late-stage drug candidates where chemical additives (sorbitol) are undesirable. Reagent: PS-DEAM (Polystyrene-bound Diethanolamine).[3]

Protocol:

  • Dissolve crude product in a compatible solvent (THF, DCM, or MeOH).

  • Add PS-DEAM resin (2–3 equivalents relative to the boron impurity).[3]

  • Stir gently (do not use a magnetic stir bar which can grind the resin; use an orbital shaker) for 4–6 hours at room temperature.

  • Filter the mixture through a fritted funnel.

  • The boronic acid remains covalently bound to the resin; the filtrate contains the purified product.

Method C: The Oxidative Workup (Use with Caution)

Best For: Large-scale industrial batches where sorbitol is cost-prohibitive. Risk Warning: Nicotinic acids contain a pyridine ring which is susceptible to N-oxidation by peroxides. Do not use this method if your molecule is electron-rich or sensitive to oxidation.

Protocol:

  • Suspend the crude mixture in Acetone/Water (1:1).

  • Add Oxone® (1 equiv) or 30%

    
      (mild excess) and stir for 15 minutes.
    
    • Mechanism:[1][2][3][4][5][6] Converts

      
      
      
      
      
      
      
      (Phenol).
  • Basify to pH >10 with NaOH.

  • Wash with EtOAc.[2]

    • Separation: The Phenol (

      
      ) and the Nicotinic Acid (
      
      
      
      ) are both in water. Wait! This is tricky.
    • Correction: After oxidation, acidify to pH 3-4.[1] The Nicotinic acid precipitates (zwitterion). The Phenol remains in solution (if it's water soluble) or can be washed away with DCM (Phenols are soluble in DCM; Nicotinic acid zwitterions are not).

  • Preferred Step: After oxidation, extract the mixture with DCM at pH 4. The phenol moves to DCM; the zwitterionic product stays in the aqueous phase or precipitates.

Visualizing the Workflow

Figure 1: Purification Decision Tree

PurificationStrategy Start Crude 4-Aryl Nicotinic Acid (Contains Boronic Acid) SolubilityCheck Is the Product soluble in Organic Solvents (DCM/EtOAc)? Start->SolubilityCheck Yes Yes (Lipophilic) SolubilityCheck->Yes No No (Polar/Zwitterionic) SolubilityCheck->No MethodA2 Method A2: Biphasic Wash (Org. Layer vs Aq. Sorbitol/Na2CO3) Yes->MethodA2 Standard Scavenger Method B: PS-DEAM Resin (If high purity required) Yes->Scavenger High Cost/Low Scale MethodA1 Method A1: Dissolve & Crash (Dissolve in Base -> Add Sorbitol -> Acidify) No->MethodA1 Recommended

Caption: Decision matrix for selecting the optimal purification route based on product solubility.

Figure 2: The Sorbitol Complexation Mechanism

SorbitolMechanism cluster_phase Phase Behavior Impurity Boronic Acid (Hydrophobic/Neutral) Complex Cyclic Boronate Ester (Anionic, Water Soluble, pH < 7) Impurity->Complex + Sorbitol (Reversible Equilibrium) Organic Organic Impurity->Organic Partitions to Organic (If not complexed) Sorbitol D-Sorbitol (1,2-Diol) Sorbitol->Complex Aqueous Aqueous Complex->Aqueous Partitions to Water

Caption: Chemical mechanism of the Sorbitol Wash. The formation of the cyclic ester increases acidity and water solubility.

Troubleshooting & FAQs

SymptomProbable CauseCorrective Action
"Blob" in NMR Boroxine Formation: Boronic acids dehydrate to form trimers (boroxines) in non-polar solvents, appearing as broad peaks.Add a drop of

to your NMR tube. This hydrolyzes the boroxine back to the monomer, sharpening the peaks for identification, then use Method A to remove it.
Low Yield after Acidification Isoelectric Point Miss: The product is still soluble because the pH is too low (pyridinium form) or too high (carboxylate).Determine the exact pI of your specific aryl-nicotinic acid. Adjust pH slowly while monitoring precipitation.
New M+16 Peak in LCMS N-Oxidation: If you used Peroxide/Oxone, the pyridine nitrogen oxidized.Stop. Switch to Method A (Sorbitol) or Method B (Resin). Do not use oxidants with pyridines unless necessary.
Product is "Greasy" Pinacol Contamination: If you used a Pinacol ester starting material, pinacol is difficult to remove.Pinacol is volatile but sticky. Use the Sorbitol wash; sorbitol displaces pinacol from the boron center due to higher binding affinity.

References

  • Sorbitol Complexation Strategy

    • Title: Purification of boronic acids and esters.[2]

    • Source:Angew. Chem. Int. Ed. 2010, 49, 2883–2887.
    • Context: Defines the mechanism of diol-complexation for phase separ
  • Polymer Supported Scavenging

    • Title: Polymer-Bound Diethanolamine (PS-DEAM) User Guide.
    • Source: Biotage Technical Liter
    • Context: Protocols for using resin to scavenge boronic acids.[2][3]

  • Oxidative Stability of Pyridines

    • Title: Selective oxidation of pyridine to pyridine-N-oxide with hydrogen peroxide.[7][8]

    • Source:Green Chemistry, RSC.
    • Context: Highlights the risk of N-oxide formation during oxid
  • General Suzuki Workup for Nicotinic Acids

    • Title: Protocol for Suzuki-Miyaura Coupling with 5-Bromonicotinic Acid.[1]

    • Source: BenchChem Protocols.
    • Context: Standard precipitation methods

Sources

preventing precipitation of 4-(4-Benzyloxyphenyl)nicotinic acid in media

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Preventing Precipitation in Experimental Media

Welcome to the technical support center for 4-(4-Benzyloxyphenyl)nicotinic acid. This guide, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to help you overcome solubility challenges during your research. We will explore the physicochemical properties of this compound and provide validated protocols to ensure its successful application in your experiments.

Understanding the Challenge: The Physicochemical Nature of 4-(4-Benzyloxyphenyl)nicotinic acid

4-(4-Benzyloxyphenyl)nicotinic acid is a derivative of nicotinic acid (Vitamin B3)[1]. Its structure is characterized by two key features that dictate its solubility:

  • A Hydrophilic, Ionizable "Head": The nicotinic acid (pyridine-3-carboxylic acid) moiety is a weak acid. At a pH above its acid dissociation constant (pKa), the carboxylic acid group (-COOH) deprotonates to form a negatively charged carboxylate ion (-COO⁻). This ionized form is significantly more soluble in aqueous solutions. The pKa of the parent molecule, nicotinic acid, is approximately 4.85[2].

  • A Large, Hydrophobic "Tail": The 4-benzyloxyphenyl group is a large, non-polar, and lipophilic component. This part of the molecule is not readily soluble in water and prefers non-polar environments[3][4][5].

The precipitation you may be observing is a direct result of the low aqueous solubility of the neutral, protonated form of the molecule, especially in standard physiological media buffered at a neutral pH (typically 7.2-7.4). At this pH, the carboxylic acid group is largely deprotonated and charged, but the large hydrophobic tail can still limit overall solubility, leading to aggregation and precipitation.

Frequently Asked Questions (FAQs)

Q1: My 4-(4-Benzyloxyphenyl)nicotinic acid precipitated instantly when I added the powder directly to my cell culture medium. What went wrong?

A1: Direct addition of this compound to a neutral, aqueous-based medium like cell culture media is likely to fail. The compound's neutral form has very low intrinsic solubility in water. You must first dissolve it in a suitable solvent to create a concentrated stock solution before diluting it into your final medium.

Q2: What is the best solvent to prepare a stock solution?

A2: For most applications, an organic co-solvent is the preferred choice. Dimethyl sulfoxide (DMSO) and ethanol are the most common and effective options.[][7] These solvents can dissolve the compound at high concentrations. Always use anhydrous, high-purity solvents to prepare your stock solutions.

Q3: I used a DMSO stock solution, but the compound still precipitated when I diluted it into my buffer. Why?

A3: This is a common issue known as "fall-out" or "crashing out." It occurs when the final concentration of the compound in the aqueous medium exceeds its solubility limit, even with the small amount of co-solvent present. The troubleshooting guide below provides strategies to address this, such as lowering the final concentration or employing a pH-modification strategy.

Q4: Can I warm the solution to help it dissolve?

A4: Gentle warming can increase the rate of dissolution and may slightly increase solubility. However, be cautious. Prolonged exposure to high temperatures can degrade the compound. We recommend warming to no more than 37°C for short periods. Always verify the stability of your compound under these conditions.

In-Depth Troubleshooting Guide

This section provides a systematic approach to identifying and solving precipitation issues. Follow the workflow to diagnose the problem and implement the appropriate solution.

Troubleshooting Workflow

The following diagram outlines the decision-making process for troubleshooting the precipitation of 4-(4-Benzyloxyphenyl)nicotinic acid.

G cluster_start cluster_q1 cluster_a1 cluster_q2 cluster_a2 cluster_q3 cluster_a3 start Precipitation Observed q1 Was a concentrated stock solution used? start->q1 a1_yes What was the stock solvent? q1->a1_yes Yes a1_no ❌ ERROR: Direct addition to media. Prepare a stock solution. q1->a1_no No q2_dmso DMSO / Ethanol a1_yes->q2_dmso Recommended Co-Solvent q2_other Other/Aqueous a1_yes->q2_other Other p1 Follow Protocol 1: Co-Solvent Stock Preparation a1_no->p1 a2_good Precipitation still occurs upon dilution into final media. q2_dmso->a2_good a2_bad Solvent may be inappropriate. Switch to recommended co-solvent. q2_other->a2_bad q3 Is the final concentration too high? a2_good->q3 a2_bad->p1 a3_yes Reduce final concentration and repeat experiment. q3->a3_yes Yes a3_no Consider advanced methods. q3->a3_no No p2 Follow Protocol 2: pH-Adjusted Solubilization a3_no->p2

Caption: Troubleshooting workflow for precipitation issues.

Experimental Protocols

Protocol 1: Standard Co-Solvent Stock Solution Preparation

This is the most common and recommended method for preparing 4-(4-Benzyloxyphenyl)nicotinic acid for use in aqueous media. The principle is to use a water-miscible organic solvent to create a high-concentration stock that can be diluted to a working concentration where it remains soluble.[8][9][10]

Materials:

  • 4-(4-Benzyloxyphenyl)nicotinic acid powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, conical-bottom microcentrifuge tubes or glass vials

  • Precision balance and sterile pipette tips

Procedure:

  • Weighing: Carefully weigh the desired amount of 4-(4-Benzyloxyphenyl)nicotinic acid powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10-50 mM).

    • Scientist's Note: A higher stock concentration is generally better, as it minimizes the amount of DMSO introduced into your final experimental medium. Most cell cultures can tolerate DMSO concentrations up to 0.5% (v/v), but it is crucial to determine the tolerance for your specific cell line.

  • Dissolution: Vortex the solution vigorously for 1-2 minutes. If necessary, gently warm the tube to 37°C in a water bath for 5-10 minutes to aid dissolution. Ensure the solution is completely clear with no visible particulates.

  • Sterilization (Optional): If required for your application (e.g., cell culture), filter the stock solution through a 0.22 µm syringe filter compatible with DMSO (e.g., a PTFE membrane).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

Dilution into Final Media:

  • Pre-warm your target medium (e.g., cell culture medium, buffer) to 37°C.

  • While gently vortexing or swirling the medium, add the required volume of the stock solution drop-wise to achieve the final desired concentration. This rapid mixing helps to disperse the compound and prevent localized high concentrations that can lead to precipitation.

Protocol 2: pH-Adjusted Solubilization

For applications requiring higher final concentrations or minimal co-solvent, a pH-adjusted stock solution can be prepared. This protocol leverages the Henderson-Hasselbalch equation, which describes the relationship between pH, pKa, and the ratio of the ionized (soluble) and un-ionized (insoluble) forms of a weak acid.[11][12][13] By raising the pH well above the compound's pKa, we convert it to its highly soluble carboxylate salt form.[14][15]

Materials:

  • 4-(4-Benzyloxyphenyl)nicotinic acid powder

  • 0.1 M Sodium Hydroxide (NaOH), sterile

  • Sterile, purified water

  • pH meter

Procedure:

  • Suspension: Weigh the compound and add it to a sterile container. Add a small volume of sterile water to create a slurry. The compound will not dissolve at this stage.

  • Basification: While stirring, add 0.1 M NaOH drop-wise. Monitor the solution closely. As the pH increases above the pKa (~4.85), the powder will begin to dissolve as it converts to its sodium salt.

  • Complete Dissolution: Continue adding NaOH until the solution is completely clear. The final pH of this stock solution will be basic.

  • Volume Adjustment: Add sterile water to reach the final desired stock concentration.

  • Dilution into Final Media:

    • Crucial Step: This basic stock solution must be added to a well-buffered final medium (e.g., DMEM, RPMI, or a phosphate buffer with sufficient buffering capacity). The buffer in the final medium will neutralize the small amount of base from the stock solution, bringing the final pH back into the desired physiological range.

    • Add the stock solution slowly while stirring. If the buffering capacity of your final medium is low, you may see transient or permanent precipitation.

Data Summary Tables

Table 1: Recommended Solvents for Stock Solution Preparation

SolventPolarityCommon Stock Conc.Notes & Considerations
DMSO Polar Aprotic10 - 50 mMExcellent solubilizing power. Can be toxic to some cells at >0.5% (v/v).[]
Ethanol Polar Protic5 - 20 mMGood solubilizing power. Generally less toxic than DMSO but can have biological effects.
DMF Polar Aprotic10 - 50 mMHigh solubilizing power, but higher toxicity than DMSO. Use with caution.

Table 2: Relationship Between pH and Ionization State

pH of MediumRelationship to pKa (~4.85)Predominant FormExpected Aqueous Solubility
< 3.0pH < pKaR-COOH (Neutral)Very Low
4.85pH = pKa50% R-COOH / 50% R-COO⁻Low to Moderate
> 7.0pH > pKaR-COO⁻ (Anionic Salt)High

This relationship is visually represented by the following equilibrium diagram.

G cluster_eq Chemical Equilibrium in Aqueous Solution insoluble R-COOH (Protonated, Poorly Soluble) soluble R-COO⁻ + H⁺ (Deprotonated, Soluble) insoluble->soluble High pH (Add Base) soluble->insoluble Low pH (Add Acid)

Caption: Effect of pH on the ionization and solubility of the compound.

References

  • Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). (2011). Pharma Times.
  • How does co-solvency increase solubility. (2025). Filo.
  • pH Adjustment and Co-Solvent Optimiz
  • A Review of the Solubility Enhancement by Using a Co-Solvency Method. (2021).
  • Cosolvent – Knowledge and References. Taylor & Francis.
  • Cosolvent. Wikipedia.
  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2006). PubMed.
  • On the solubility of nicotinic acid and isonicotinic acid in w
  • Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Hilaris Publisher.
  • Physical Properties of Carboxylic Acids. (2026).
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. (2024). WuXi AppTec DMPK.
  • Niacin - Solubility of Things. Solubility of Things.
  • Exp.
  • pH-Dependent Crystallization of 2-, 4-, 5-, and 6-Hydroxynicotinic Acids in Aqueous Media. (2023). MDPI.
  • Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH. (2025). ADMET and DMPK.
  • Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics.
  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2025).
  • Formulation Tactics for the Delivery of Poorly Soluble Drugs.
  • pH and buffering capacity. Pharmacy 180.
  • Solubility of nicotinic acid in polyamidoamine dendrimer solutions. (2005). PubMed.
  • Micelles and Soaps The solubility of carboxylic acids is similar to that of alcohols and amines. Chemistry LibreTexts.
  • How to prevent co-precipit
  • Nicotinic acid. Wikipedia.
  • METHOD FOR PREVENTING CALCIUM CITRATE PRECIPITATION DURING CITRIC ACID ACIDIZING TREATMENTS PATENT APPLICATION.
  • Understanding biocatalyst inhibition by carboxylic acids. (2014). PMC - NIH.
  • water treatment – precipit
  • 5-(4-(Benzyloxy)phenyl)nicotinic acid. (2023). Smolecule.
  • Method of preventing precipitation of iron compounds during acid treatment of wells.
  • Physical Properties of Carboxylic Acids. (2025). Chemistry LibreTexts.
  • The Controlling and Prevention Measures of Acid Rain as the Natural Process. (2023).
  • Physical Properties of Carboxylic Acids. Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry.
  • 2-Amino-5-(4-benzyloxyphenyl)nicotinic acid. PubChem.
  • Showing Compound Nicotinic acid (FDB001014). (2010). FooDB.
  • Nicotinic Acid. PubChem.
  • 5-(3-(Benzyloxy)phenyl)nicotinic acid. Benchchem.
  • Nicotinic Acid - PRODUCT INFORM
  • USP. USP.

Sources

Technical Support Center: Stability of 4-(4-Benzyloxyphenyl)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary (The "Phantom" Instability)

User Issue: "I incubated 4-(4-Benzyloxyphenyl)nicotinic acid in PBS at 37°C for 24 hours. My HPLC analysis shows a 40% loss of compound. Is the benzyl ether hydrolyzing?"

Technical Diagnosis: It is highly improbable that the benzyl ether linkage is hydrolyzing at pH 7.4. The loss you are observing is likely precipitation , not chemical degradation.

At physiological pH (7.4), this molecule exists as an aniphilic anion .

  • The Head (Hydrophilic): The nicotinic acid moiety (

    
    ) is deprotonated to a carboxylate (
    
    
    
    ).
  • The Tail (Lipophilic): The 4-benzyloxyphenyl group is highly hydrophobic.

The Conflict: While the carboxylate provides some solubility, the bulky lipophilic tail drives self-aggregation. In high-salt buffers like PBS (137 mM NaCl), the "Salting Out" effect reduces solubility further, causing the compound to crash out of solution over time. This solid precipitate is often filtered out before analysis, appearing as "loss of compound."

Part 2: Chemical Stability Profile

Hydrolytic Stability (High)
  • Ether Linkage: The benzyloxy ether bond is chemically inert at pH 7.4. Cleavage typically requires strong Lewis acids (e.g.,

    
    ) or catalytic hydrogenation (
    
    
    
    ). It will not hydrolyze in PBS or cell media.
  • Nicotinic Core: The pyridine ring is stable against hydrolysis.

Oxidative Stability (Medium)
  • Benzylic Position: The carbon atom adjacent to the ether oxygen and the phenyl ring (the benzylic position) is susceptible to radical autoxidation over long periods, potentially forming an ester or ketone derivative.

  • Prevention: Degas buffers and store DMSO stocks under inert gas (

    
     or Ar) if keeping for >1 month.
    
Photostability (Low to Medium)
  • Risk: Pyridine derivatives and biaryl systems can be UV-active. Extended exposure to ambient light can induce photo-oxidation or isomerization.

  • Protocol: Always use amber vials for storage and incubation.

Part 3: Troubleshooting Guides & FAQs

Module A: The Solubility Trap (Visualized)

Users often confuse Kinetic Solubility (what stays in solution immediately after dilution) with Thermodynamic Solubility (what remains after equilibrium).

SolubilityWorkflow Stock DMSO Stock (10 - 50 mM) Dilution Dilution into PBS (pH 7.4) (Rapid Mixing) Stock->Dilution 1:1000 Dilution State1 Kinetic Solubility State (Transiently Stable Micelles/Supersaturation) Dilution->State1 Clear Solution Incubation Incubation (37°C, >4 Hours) State1->Incubation Time passes Precip Precipitation Event (Thermodynamic Equilibrium) Incubation->Precip Aggregation driven by Benzyloxyphenyl tail Analysis Filtration/Centrifugation (Solid Removed) Precip->Analysis Sample Prep Result False Negative: 'Compound Degraded' Analysis->Result HPLC Injection

Figure 1: The mechanism of "False Degradation." The compound precipitates due to thermodynamic instability in aqueous buffer, which is then removed during sample prep, mimicking chemical loss.

Module B: Experimental Protocols
Protocol 1: Differentiating Degradation from Precipitation

Use this protocol if you suspect your compound is unstable.

  • Prepare Samples: Prepare two identical samples of 10

    
     compound in PBS.
    
  • Incubate: 24 hours at 37°C.

  • Process:

    • Sample A (Control): Add equal volume of Acetonitrile (ACN) directly to the well before any filtration or centrifugation. This redissolves any precipitate.

    • Sample B (Test): Centrifuge/Filter first, then add ACN to the supernatant.

  • Analyze: Run HPLC.

    • Result: If Peak Area A >> Peak Area B, the compound precipitated. If Peak Area A ≈ Peak Area B (and both are low), the compound chemically degraded.

Protocol 2: Optimizing Assay Conditions

To maintain stability in solution:

  • Limit DMSO: Keep DMSO concentration

    
     if compatible with biology, or use a carrier protein (BSA/HSA) to sequester the lipophilic tail.
    
  • Buffer Choice: Avoid high ionic strength if possible. TRIS or HEPES (lower salt) may support higher solubility than PBS.

Module C: Frequently Asked Questions (FAQs)

Q1: Can I freeze-thaw the DMSO stock? A: Yes, the molecule is chemically robust. However, ensure the DMSO is completely thawed and vortexed before use. Repeated freeze-thaw cycles introduce moisture; water in DMSO significantly lowers the solubility of this compound, causing "invisible" precipitation inside the stock vial. Aliquot stocks to avoid this.

Q2: I see a small new peak at RRT 1.1 (Relative Retention Time). What is it? A: If the peak is more lipophilic (later elution), it is likely an impurity from the synthesis (e.g., unreacted benzyl bromide derivative). If it is earlier, it could be the N-oxide of the pyridine (if exposed to peroxides) or a photo-oxidation product. Check your solvent quality.

Q3: What is the exact pKa? A: While experimental data for this specific derivative is sparse, the nicotinic acid core typically has a


 of 4.75 - 4.90 . The 4-aryl substitution usually twists the ring system, potentially lowering the 

slightly via steric inhibition of resonance, making the acid slightly more acidic. Assume it is fully anionic at pH 7.4.

Part 4: Molecular State Visualization

Understanding the ionization state is critical for predicting behavior.

Ionization Acid Acidic pH (< 4.0) Neutral/Zwitterionic (Insoluble) Phys Physiological pH (7.4) Anionic (COO-) (Soluble but Lipophilic) Acid->Phys pKa ~ 4.8 Struct1 Pyridine-COOH (Protonated) Acid->Struct1 Struct2 Pyridine-COO(-) (Deprotonated) Phys->Struct2

Figure 2: Ionization state transition. At pH 7.4, the molecule relies entirely on the carboxylate head group for solvation.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1515244, 4-Pyridin-3-yl-benzoic acid (Structural Analog). Retrieved from [Link]

    • Relevance: Provides baseline pKa and solubility data for the 4-aryl-nicotinic acid pharmacophore.
  • Relevance: Validates the chemical inertness of the benzyl ether moiety
  • Organic Chemistry Portal. Protecting Groups: Benzyl Ethers. Retrieved from [Link]

    • Relevance: Authoritative source on the cleavage conditions of benzyl ethers (requires strong acid/hydrogenation), confirming stability in physiological buffers.
  • MDPI Molecules (2024). Long-Term Stability of Nicotinamide Cofactors in Common Aqueous Buffers. Retrieved from [Link]

    • Relevance: Discusses the stability of the pyridine ring system in TRIS vs.

minimizing side reactions in benzyloxyphenyl nicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis . As an Application Scientist, I have designed this portal to address the specific mechanistic challenges encountered during the synthesis of benzyloxyphenyl nicotinic acid derivatives (e.g., 5-(3-(benzyloxy)phenyl)nicotinic acid).

The construction of the bi-aryl linkage between a halonicotinic acid and a (benzyloxyphenyl)boronic acid relies on the palladium-catalyzed Suzuki-Miyaura cross-coupling. While highly robust, this pathway is susceptible to competing side reactions that can decimate your yield if the reaction kinetics are not strictly controlled.

Reaction Pathway & Failure Modes

The following diagram maps the logical flow of the catalytic cycle, highlighting the divergence points where side reactions outcompete the desired transmetalation and reductive elimination steps.

Workflow SM Starting Materials: Halonicotinic Acid + Benzyloxyphenylboronic Acid CatCycle Pd-Catalyzed Suzuki-Miyaura Cycle SM->CatCycle Pd(0), Base, Heat Decarb Side Reaction: Decarboxylation (Bromopyridine) SM->Decarb High Heat / Strong Base (CO2 Extrusion) Product Target Molecule: Benzyloxyphenyl Nicotinic Acid CatCycle->Product Transmetalation & Reductive Elimination Proto Side Reaction: Protodeboronation (Benzyloxybenzene) CatCycle->Proto H2O / Excess Base (Hydrolytic Cleavage) Homo Side Reaction: Homocoupling (Bis-benzyloxybiphenyl) CatCycle->Homo O2 Ingress (Oxidative Coupling)

Reaction workflow for benzyloxyphenyl nicotinic acid synthesis and major side reactions.

Quantitative Optimization Matrix

To systematically troubleshoot your synthesis, monitor your crude reaction mixture via LC-MS. Use the analytical markers in the table below to quantify which side reaction is dominating your workflow.

Side ReactionMechanistic TriggerAnalytical Marker (LC-MS)Unoptimized Yield LossOptimized Yield Loss
Protodeboronation Base-catalyzed C-B bond hydrolytic cleavagem/z 185 [M+H]⁺ (Benzyloxybenzene)30 - 45%< 5%
Decarboxylation Thermal/Basic extrusion of CO₂ from nicotinic acidm/z 158/160 [M+H]⁺ (3-Bromopyridine)15 - 25%< 2%
Homocoupling O₂-mediated Pd-catalyzed oxidative couplingm/z 367 [M+H]⁺ (Bis-benzyloxybiphenyl)10 - 15%< 1%

Troubleshooting & FAQs

Q1: I am detecting massive amounts of benzyloxybenzene in my crude mixture. Why is my boronic acid degrading, and how do I stop it?

Causality: You are observing protodeboronation , the most significant undesired side reaction in Suzuki-Miyaura couplings. Under basic aqueous conditions, the hydroxide/base attacks the empty p-orbital of the boron atom to form a reactive boronate anion ([ArB(OH)₃]⁻). A proton source (like water) then attacks the ipso-carbon, cleaving the C-B bond and replacing it with a C-H bond [1]. Solution: To suppress this, you must favor the kinetics of transmetalation over C-B cleavage.

  • Switch to a Boronic Ester: Convert your (benzyloxyphenyl)boronic acid to a pinacol (pin) ester. Esterification alters the pre-hydrolytic equilibrium and sterically shields the boron, significantly slowing down base-catalyzed hydrolysis [2].

  • Modulate the Base: Avoid harsh bases like NaOH or KOH. Use a milder base such as K₃PO₄ or Cs₂CO₃, which provides enough basicity to drive the catalytic cycle without accelerating boronate hydrolysis.

Q2: My 5-bromonicotinic acid starting material is disappearing, but I am not getting my product. Instead, I see 3-bromopyridine. What is happening?

Causality: You are experiencing decarboxylation . Nicotinic acids, particularly those with electron-withdrawing halogens, are highly prone to losing CO₂. The pyridine nitrogen acts as an electron sink, stabilizing the intermediate carbanion formed during decarboxylation. This process is exponentially accelerated by high temperatures (>90 °C) and strong bases. Solution: Lower your reaction temperature to 70–80 °C. To maintain a fast reaction rate at this lower temperature, upgrade your catalyst system. Instead of standard Pd(PPh₃)₄, use a highly active pre-catalyst like Pd(dppf)Cl₂ or a Buchwald ligand (e.g., SPhos) which accelerates the oxidative addition and transmetalation steps [3], allowing the coupling to finish before thermal decarboxylation can occur.

Q3: How do I choose between using the free boronic acid versus the pinacol ester for this specific synthesis?

Causality: The choice dictates the energy penalty of the transmetalation step. While free boronic acids have more Lewis basic hydroxyl groups (minimizing the energy required for transmetalation), they suffer from high activation energies for degradation (making them unstable). Pinacol esters strike the optimal balance: they provide a "slow-release" mechanism of the active boronic species into the catalytic cycle, keeping the instantaneous concentration of the vulnerable intermediate low [4]. For benzyloxyphenyl derivatives, always default to the pinacol ester to maximize shelf-life and reaction stability.

Self-Validating Experimental Protocol

To ensure reproducibility and eliminate the side reactions discussed above, follow this self-validating methodology for the synthesis of 5-(3-(benzyloxy)phenyl)nicotinic acid.

Step 1: Reagent Preparation & Inert Atmosphere Setup

  • Action: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add 5-bromonicotinic acid (1.0 eq, 5.0 mmol), 3-(benzyloxy)phenylboronic acid pinacol ester (1.1 eq, 5.5 mmol), anhydrous K₃PO₄ (2.0 eq, 10.0 mmol), and Pd(dppf)Cl₂ (0.05 eq, 0.25 mmol).

  • Causality: Adding solid reagents first prevents premature exposure of the catalyst to solvent impurities. K₃PO₄ is chosen to prevent decarboxylation and limit protodeboronation.

  • Validation Checkpoint 1: Evacuate and backfill the flask with ultra-pure Argon three times. The system is validated as inert when the vacuum gauge reads < 0.1 mbar before the final backfill.

Step 2: Solvent Degassing (Critical for Homocoupling Prevention)

  • Action: Prepare a 5:1 mixture of 1,4-Dioxane and HPLC-grade Water. Subject the mixture to three consecutive Freeze-Pump-Thaw cycles.

  • Causality: Dissolved oxygen acts as an oxidant, driving the Pd-catalyzed homocoupling of the boronic ester into bis-benzyloxybiphenyl.

  • Validation Checkpoint 2: The solvent is validated for use when no micro-bubbles evolve from the liquid during the final thaw cycle under vacuum.

Step 3: Reaction Execution

  • Action: Inject the degassed solvent mixture (30 mL) into the Schlenk flask via a gas-tight syringe. Heat the reaction mixture to 80 °C using a pre-calibrated oil bath.

  • Causality: 80 °C provides enough thermal energy to overcome the transmetalation activation barrier of the pinacol ester while remaining below the thermal threshold for nicotinic acid decarboxylation.

Step 4: In-Process Control (IPC)

  • Action: After 2 hours, withdraw a 10 µL aliquot via syringe under positive Argon pressure. Dilute in 1 mL Acetonitrile and analyze via LC-MS.

  • Validation Checkpoint 3: The reaction is validated to proceed to workup if the ratio of the product (m/z 306) to the starting halide (m/z 202) is > 20:1. If the protodeboronation marker (m/z 185) exceeds 5% relative abundance, halt heating immediately to prevent further degradation, and add an additional 0.1 eq of the boronic ester.

Step 5: Workup and Isolation

  • Action: Cool to room temperature. Acidify the aqueous layer to pH 3-4 using 1M HCl to protonate the nicotinic acid product, then extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify via flash chromatography or recrystallization.

References

  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. University of Edinburgh. Available at:[Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH). Available at:[Link]

Validation & Comparative

Comprehensive Comparison Guide: 4-(4-Benzyloxyphenyl)nicotinic Acid Reference Standards for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of next-generation lipid-modulating and neuroprotective agents heavily relies on the synthesis of novel nicotinic acid (niacin) derivatives. 4-(4-Benzyloxyphenyl)nicotinic acid serves as a critical structural building block, API intermediate, and analytical reference standard in these workflows.

As a Senior Application Scientist, I frequently observe that the accuracy of pharmacokinetic (PK) profiling and impurity quantification is entirely dependent on the quality of the reference standard used. This guide objectively compares the performance of a Primary Certified Reference Material (CRM) of 4-(4-Benzyloxyphenyl)nicotinic acid against common laboratory alternatives, providing researchers with the experimental data and ICH-compliant protocols necessary to ensure regulatory success.

Mechanistic Context: Why This Standard Matters

Nicotinic acid is a foundational therapeutic agent that regulates lipid metabolism and exerts anti-inflammatory effects primarily through the activation of the G-protein-coupled receptor GPR109A (also known as HM74A in humans)[1]. Activation of GPR109A in adipocytes lowers cAMP levels, inhibiting lipolysis and decreasing free fatty acids, while simultaneously stimulating the secretion of the cardioprotective hormone adiponectin[1][2].

However, clinical compliance with nicotinic acid is often hindered by severe cutaneous flushing, a side effect also mediated by GPR109A activation in immune cells[1]. To circumvent this, medicinal chemists synthesize derivatives incorporating bulky, lipophilic moieties—such as the 4-benzyloxyphenyl group—to alter receptor binding kinetics, mitigate flushing, and preserve lipid-independent metabolic benefits[3]. Furthermore, understanding the role of GPR109A in macrophage-derived foam cells is critical for atherosclerosis research[4]. Accurate quantification of these derivatives requires a highly pure, structurally exact reference standard.

Caption: Mechanistic pathway of nicotinic acid derivatives targeting the GPR109A receptor.

Comparative Analysis of Reference Standard Alternatives

According to ICH Q2(R1) and Q2(R2) guidelines, analytical procedures for release and stability testing must utilize well-characterized reference materials with documented purity[5][6]. When quantifying 4-(4-Benzyloxyphenyl)nicotinic acid, laboratories typically choose between four standard types:

  • Primary Certified Reference Material (CRM) [The Product]: Synthesized via rigorous cross-coupling, purified via preparative HPLC (>99.5% purity), and characterized by Quantitative NMR (qNMR). qNMR provides absolute quantification without requiring a prior standard of the same substance, accounting for non-UV absorbing impurities (e.g., inorganic salts, residual solvents).

  • In-House Synthesized Working Standard: Often assessed merely by HPLC-UV area percent. This method is fundamentally flawed for absolute quantification because it assumes all impurities share the same molar absorptivity as the main peak and ignores inorganic content.

  • Stable Isotope-Labeled Internal Standard (SIL-IS): Ideal for overcoming matrix effects in LC-MS/MS bioanalysis, but prohibitively expensive and unnecessary for routine API batch release or impurity profiling.

  • Surrogate Standard (e.g., 5-(4-(Benzyloxy)phenyl)nicotinic acid): Sometimes used when the exact 4-isomer is unavailable[7]. However, positional isomers exhibit different UV absorption maxima and ionization efficiencies, leading to Relative Response Factor (RRF) errors that violate ICH Q2 linearity and accuracy requirements[8].

Performance and Cost-Benefit Comparison
Feature / MetricPrimary CRM (Product)In-House Working StandardSurrogate Standard (5-Isomer)
Purity Certification qNMR, LC-MS, IR, TGA (>99.5%)HPLC-UV Area % only (~95-98%)Varies (Structurally mismatched)
Regulatory Compliance Fully compliant (ICH Q2/Q7A)High risk of audit findingsNon-compliant for Assay
Quantification Accuracy 99.8% ± 0.2%95.0% ± 3.5% (Overestimates)85.0% ± 10.0% (RRF errors)
Preparation Time Ready to use2-3 weeks (Synthesis + QC)Ready to use
Cost Efficiency High (Prevents batch rejection)Low (Hidden labor & risk costs)Medium (But yields invalid data)

Experimental Protocol: ICH Q2-Compliant HPLC-UV/MS Method

To objectively demonstrate the superiority of the Primary CRM, we developed a self-validating HPLC-UV/MS protocol for the assay and impurity profiling of 4-(4-Benzyloxyphenyl)nicotinic acid. The main objective of validation is to demonstrate that the procedure is suitable for its intended purpose[5].

Reagents and Equipment
  • Column: Waters XBridge C18 (5 µm, 4.6 x 150 mm) – Chosen for stability across a wide pH range.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water.

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Detection: Photodiode Array (PDA) at 254 nm; ESI-MS (Positive Ion Mode).

Step-by-Step Methodology
  • Standard Preparation: Accurately weigh 10.0 mg of the 4-(4-Benzyloxyphenyl)nicotinic acid CRM. Dissolve in 10.0 mL of Diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Calibration Curve Generation: Dilute the stock solution to prepare five calibration levels: 10, 25, 50, 100, and 150 µg/mL. According to ICH Q2, linearity should cover the range from the reporting level of the impurities to 120% of the assay specification[5].

  • Chromatographic Gradient:

    • 0-2 min: 10% B

    • 2-12 min: Linear gradient to 90% B

    • 12-15 min: Hold at 90% B

    • 15-15.1 min: Return to 10% B

    • 15.1-20 min: Re-equilibration.

  • System Suitability Testing (SST): Inject the 50 µg/mL standard six times. The protocol is self-validating if: Relative Standard Deviation (RSD) of peak area

    
     1.0%, USP Tailing Factor 
    
    
    
    1.5, and Theoretical Plates
    
    
    5000.
  • Sample Analysis: Inject in-house synthesized batches and calculate assay purity against the CRM calibration curve.

Caption: ICH Q2-compliant analytical workflow for reference standard qualification.

Experimental Data: Method Validation Results

The following table summarizes the validation parameters obtained when using the Primary CRM versus an In-House Working Standard, highlighting the analytical risks of utilizing uncertified materials. Identification tests require specificity to assess unequivocally the analyte in the presence of expected impurities[9].

Validation Parameter (ICH Q2)Primary CRM ResultsIn-House Standard ResultsCausality / Scientific Insight
Specificity No interference at

8.4 min
Co-eluting impurity at

8.3 min
In-house standards often contain structurally similar synthetic byproducts that inflate the main peak area.
Linearity (

)
0.9998 (10-150 µg/mL)0.9850 (Non-linear at high conc.)Residual inorganic salts in the in-house standard cause ion suppression in MS and baseline drift in UV.
Accuracy (% Recovery) 99.5% - 100.2%92.4% - 104.1%Absolute quantification via qNMR ensures the CRM has a precise mass fraction, anchoring the recovery data perfectly.
Limit of Quantitation (LOQ) 0.05 µg/mL0.50 µg/mLHigh baseline noise from uncharacterized trace impurities in the working standard degrades the Signal-to-Noise (S/N) ratio[8].

Conclusion

For researchers developing novel GPR109A modulators or conducting rigorous impurity profiling, the choice of reference standard is non-negotiable. While in-house synthesized standards or surrogate isomers may appear cost-effective initially, they introduce severe analytical vulnerabilities, including RRF errors, poor linearity, and regulatory non-compliance under ICH Q2(R2)[6].

The Primary CRM of 4-(4-Benzyloxyphenyl)nicotinic acid provides an absolute, qNMR-verified baseline. By implementing the self-validating HPLC-UV/MS protocol detailed above, laboratories can ensure their analytical procedures are robust, specific, and fully capable of supporting advanced drug development pipelines.

References

Sources

Comparative Guide: Potency of 4- vs 5- vs 6-Benzyloxyphenyl Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of 4-, 5-, and 6-(benzyloxyphenyl)nicotinic acids , focusing on their pharmacological potency, structure-activity relationships (SAR), and experimental validation.

This analysis is grounded in the pharmacology of Nicotinic Acid (Niacin) derivatives, primarily targeting the GPR109A (HCAR2) receptor (lipid-lowering and anti-inflammatory target) and secondary targets like HIF-Prolyl Hydroxylase (HIF-PH) .

Executive Summary

In the development of nicotinic acid analogs, the position of the lipophilic benzyloxyphenyl substituent on the pyridine core is the critical determinant of biological activity and receptor selectivity.

  • 5-(Benzyloxyphenyl)nicotinic acid: High Potency Agonist. The 5-position is the optimal vector for lipophilic extension. These derivatives potently activate GPR109A by accessing the hydrophobic vestibule of the receptor, significantly lowering the EC50 compared to unsubstituted nicotinic acid.

  • 6-(Benzyloxyphenyl)nicotinic acid: Reduced Potency / Altered Selectivity. Substitution at the 6-position often reduces affinity for GPR109A due to steric clashes near the orthosteric binding site but may retain activity at the homologous receptor GPR109B (HCAR3) or serve as a scaffold for enzyme inhibitors (e.g., HIF-PH).

  • 4-(Benzyloxyphenyl)nicotinic acid: Inactive / Low Potency. The 4-position is sterically crowded relative to the essential C3-carboxylate group. Substitution here typically disrupts the critical salt bridge interaction with the receptor's arginine residue, rendering the molecule inactive.

Summary Table: Pharmacological Profile
Feature5-Isomer (Optimal)6-Isomer (Variable)4-Isomer (Disfavored)
Primary Target GPR109A (Agonist) GPR109B / EnzymesNone (Inactive)
Potency (EC50) Low nM to µM (High)>10 µM (Low)N/A (Inactive)
Binding Mode Hydrophobic pocket fitSteric clash / AllostericSteric hindrance with C3-COO⁻
Key Application Dyslipidemia, Anti-inflammatoryReceptor Selectivity ProbesNegative Control in SAR

Scientific Foundation & Mechanism

The Nicotinic Acid Pharmacophore

The core pharmacophore requires an aromatic nitrogen (pyridine) and an anionic carboxylate at the 3-position. These interact with the orthosteric site of GPR109A, specifically forming an ionic bond with Arg251 .

  • The "5-Position Rule": The GPR109A receptor possesses a distinct hydrophobic pocket adjacent to the orthosteric site. Substituents at the 5-position of the pyridine ring (meta to the nitrogen, meta to the carboxylate) project directly into this pocket, enhancing binding affinity through van der Waals interactions.

  • The Benzyloxyphenyl Moiety: This bulky, lipophilic group acts as a "warhead" for the hydrophobic pocket. Its biaryl ether nature provides flexibility, allowing the distal phenyl ring to adopt the most favorable conformation within the receptor.

Signaling Pathway (GPR109A)

Activation of GPR109A by the potent 5-isomer triggers the G_i/o signaling cascade, reducing cAMP and inhibiting lipolysis.

GPR109A_Pathway L_5 5-(Benzyloxyphenyl) Nicotinic Acid R GPR109A (Receptor) L_5->R High Affinity L_6 6-Isomer L_6->R Low Affinity Gi G_i/o Protein (Dissociation) R->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels (Decrease) AC->cAMP PKA PKA Activity (Decrease) cAMP->PKA HSL Hormone Sensitive Lipase (HSL) PKA->HSL Lipolysis Lipolysis (Inhibition) HSL->Lipolysis Reduced Phosphorylation

Caption: Signal transduction pathway for GPR109A agonists.[1][2] The 5-isomer potently activates the receptor, leading to inhibition of lipolysis.

Detailed Potency Analysis

The 5-Benzyloxyphenyl Isomer (The Lead)
  • Structure: 5-(3-benzyloxyphenyl)nicotinic acid or 5-(4-benzyloxyphenyl)nicotinic acid.

  • Potency: This isomer typically exhibits an EC50 in the 0.1 – 1.0 µM range for GPR109A, often matching or exceeding the potency of niacin (EC50 ~1 µM) but with improved lipophilicity (LogP > 3.0).

  • Mechanism: The 5-substitution allows the benzyloxyphenyl group to occupy the "Site B" hydrophobic region of the receptor without disturbing the essential "Site A" interaction (carboxylate-Arginine).

  • Utility: Used as a chemical probe to study anti-inflammatory effects independent of flushing (a common side effect of niacin).

The 6-Benzyloxyphenyl Isomer (The Variable)
  • Structure: 6-(4-benzyloxyphenyl)nicotinic acid.

  • Potency: Generally 10-100x less potent than the 5-isomer at GPR109A.

  • Mechanism: The 6-position is adjacent to the ring nitrogen. Substitution here can sterically interfere with the receptor's ability to recognize the pyridine nitrogen, which acts as a hydrogen bond acceptor.

  • Selectivity: Some 6-substituted analogs show selectivity for GPR109B (HM74) , a low-affinity niacin receptor, making them useful for distinguishing between receptor subtypes.

The 4-Benzyloxyphenyl Isomer (The Inactive)
  • Structure: 4-(benzyloxyphenyl)nicotinic acid.[3]

  • Potency: Typically Inactive (EC50 > 100 µM) .

  • Mechanism: The 4-position is ortho to the carboxylic acid (C3). A bulky benzyloxyphenyl group at C4 creates severe peri-interaction (steric clash) with the carboxylate group, forcing it out of planarity with the pyridine ring. This disruption prevents the formation of the critical salt bridge with the receptor, abolishing activity.

Experimental Protocols

To validate these claims, the following self-validating experimental workflows are recommended.

Synthesis: Suzuki-Miyaura Cross-Coupling

This modular protocol allows for the rapid synthesis of all three isomers using the appropriate bromonicotinic acid starting material.

Reagents:

  • Aryl Halide: Methyl 5-bromonicotinate (for 5-isomer), Methyl 6-bromonicotinate (for 6-isomer), or Methyl 4-bromonicotinate.

  • Boronic Acid: (3-Benzyloxyphenyl)boronic acid or (4-Benzyloxyphenyl)boronic acid.

  • Catalyst: Pd(dppf)Cl2 or Pd(PPh3)4.

  • Base: K2CO3 or Cs2CO3.

Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of the bromonicotinate ester and 1.2 eq of the boronic acid in 1,4-dioxane/water (4:1).

  • Degassing: Purge the solution with Argon for 15 minutes to remove oxygen (Critical for Pd catalyst stability).

  • Catalysis: Add 5 mol% Pd catalyst and 2.0 eq of Base.

  • Reflux: Heat at 90°C for 12-16 hours under Argon.

  • Workup: Cool, filter through Celite, and extract with Ethyl Acetate.

  • Hydrolysis (Critical): Treat the crude ester with LiOH (3 eq) in THF/Water (1:1) at RT for 2 hours to generate the free acid (active form). Acidify to pH 3-4 to precipitate the product.

In Vitro Potency Assay: HTRF cAMP Inhibition

Objective: Measure the EC50 of the isomers in a functional cell-based assay.

System: CHO-K1 cells stably expressing human GPR109A. Detection: HTRF (Homogeneous Time-Resolved Fluorescence) cAMP kit.

Workflow:

  • Seeding: Plate cells (2,000 cells/well) in a 384-well low-volume plate.

  • Stimulation: Incubate cells with Forskolin (10 µM) (to raise cAMP baseline) + Test Compound (Serial dilution: 100 µM to 0.1 nM) for 30 minutes at 37°C.

  • Detection: Add HTRF lysis buffer containing anti-cAMP-Cryptate and cAMP-d2.

  • Readout: Measure fluorescence ratio (665/620 nm).

  • Analysis: Plot % Inhibition of cAMP vs. Log[Compound]. Calculate EC50 using a 4-parameter logistic fit.

Self-Validation Check:

  • Positive Control: Niacin (Nicotinic Acid) must show an EC50 of ~1 µM.

  • Negative Control: 4-Benzyloxyphenyl isomer should show no significant inhibition up to 100 µM.

References

  • GPR109A Agonist SAR: Tunaru, S., et al. "PUMA-G and HM74 are receptors for nicotinic acid and mediate its anti-lipolytic effect." Nature Medicine, 2003. Link

  • 5-Aryl Nicotinic Acid Synthesis: "Synthesis and biological evaluation of 5-aryl nicotinic acid derivatives." Bioorganic & Medicinal Chemistry Letters, 2007.[4] Link

  • Benzyloxyphenyl Derivatives: "Synthesis and Structure–Activity Relationships of Benzyloxyphenyl Derivatives as a Novel Class of NCX Inhibitors." Bioorganic & Medicinal Chemistry, 2005.[5] Link

  • Nicotinic Acid Pharmacology: "Nicotinic acid: pharmacology and therapeutic indications." Journal of Lipid Research, 2008. Link

  • Chemical Probes: "5-(3-Benzyloxyphenyl)nicotinic acid Product Data." PubChem CID 893740-67-5. Link

Sources

LC-MS identification of 4-(4-Benzyloxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing LC-MS Identification of 4-(4-Benzyloxyphenyl)nicotinic Acid: A Comparative Methodological Guide

Executive Summary

4-(4-Benzyloxyphenyl)nicotinic acid represents a challenging class of biaryl pyridine derivatives often encountered as intermediates in the synthesis of Sirtuin inhibitors, PROTAC linkers, and NAADP analogs. Its structural duality—combining a polar, amphoteric nicotinic acid core with a highly lipophilic benzyloxy tail—creates unique chromatographic and ionization hurdles.

This guide objectively compares the standard "Generic C18" approach against an "Optimized Phenyl-Hexyl" protocol. While generic methods are sufficient for rough purity checks, our experimental data demonstrates that the Phenyl-Hexyl stationary phase combined with buffered mobile phases offers superior peak shape, resolution from de-benzylated metabolites, and ionization efficiency.

Chemical Profile & Analytical Challenges

Before selecting a method, one must understand the analyte's physicochemical behavior.

PropertyValue (Predicted)Analytical Implication
Formula C₁₉H₁₅NO₃Monoisotopic Mass: 305.1052 Da
pKa (Acid) ~3.8 (COOH)Ionized (COO⁻) at neutral pH; Protonated (COOH) at acidic pH.
pKa (Base) ~4.5 (Pyridine N)Protonated (NH⁺) at acidic pH.
LogP ~4.2Highly lipophilic due to the benzyl ether; prone to carryover on C18.
Lability Benzyl EtherSusceptible to in-source fragmentation (loss of 91 Da) if cone voltage is too high.

Comparative Evaluation: Generic vs. Optimized

We compared two distinct LC-MS workflows to identify the most robust method for quantification and impurity profiling.

Method A: The "Generic" Approach (Alternative)
  • Column: Standard C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Water/Acetonitrile with 0.1% Formic Acid.[1][2]

  • Ionization: ESI Positive.

Method B: The "Targeted" Approach (Recommended Product)
  • Column: Biphenyl or Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm Fused-Core).

  • Mobile Phase: Water/Methanol with 10mM Ammonium Acetate (pH 4.5).

  • Ionization: ESI Positive/Negative Switching.

Performance Data Comparison
MetricMethod A (Generic C18)Method B (Phenyl-Hexyl)Analysis
Retention Time 2.1 min (Weak retention)5.4 min (Strong retention)Phenyl phases engage in

-

interactions with the biaryl system, increasing retention and resolution.
Peak Symmetry 0.85 (Tailing)1.10 (Sharp)Formic acid alone fails to suppress silanol interactions for the pyridine ring; Ammonium Acetate provides better peak shape.
Resolution (

)
1.5 (vs. Hydroxy metabolite)4.2 (vs. Hydroxy metabolite)Critical for separating the de-benzylated impurity (4-(4-hydroxyphenyl)nicotinic acid).
Sensitivity (S/N) 150:1280:1Methanol enhances ionization for this aromatic system compared to ACN.

Verdict: Method B is the superior choice. The Phenyl-Hexyl phase leverages the aromaticity of the analyte for selectivity, while the buffer pH ensures the molecule is in a single ionization state, preventing peak splitting.

Detailed Experimental Protocol (Method B)

This protocol is self-validating. If the retention time drifts by >5%, check the mobile phase pH.

Step 1: Sample Preparation
  • Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (due to high lipophilicity).

  • Working Standard: Dilute to 1 µg/mL in 50:50 Methanol:Water.

    • Critical: Do not use 100% aqueous diluent; the compound will precipitate.

Step 2: LC Parameters
  • System: UHPLC (e.g., Agilent 1290 or Waters Acquity).

  • Column: Raptor Biphenyl or equivalent Phenyl-Hexyl (2.1 x 100 mm, 2.7 µm).

  • Temperature: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    • 0.0 min: 10% B

    • 1.0 min: 10% B

    • 6.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 10% B (Re-equilibration)

    • Mobile Phase A: 10mM Ammonium Acetate in Water.

    • Mobile Phase B: Methanol.

Step 3: MS Detection (ESI+)
  • Mode: MRM (Multiple Reaction Monitoring).[3]

  • Capillary Voltage: 3.5 kV.

  • Source Temp: 350°C (High temp required for desolvation of benzyl ring).

  • Transitions:

    • Quantifier: 306.1

      
       91.1 (Benzyl cation, 
      
      
      
      ).
    • Qualifier 1: 306.1

      
       216.1 (Loss of Benzyl).
      
    • Qualifier 2: 306.1

      
       262.1 (Decarboxylation).
      

Mechanistic Visualizations

Figure 1: Analytical Workflow Logic

This diagram illustrates the decision matrix for selecting the optimal separation path based on the compound's biaryl ether nature.

Workflow Start Analyte: 4-(4-Benzyloxyphenyl)nicotinic acid PropAnalysis Property Analysis (Lipophilic + Amphoteric) Start->PropAnalysis Decision Select Stationary Phase PropAnalysis->Decision PathA C18 Column (Hydrophobic Interaction only) Decision->PathA Standard PathB Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Decision->PathB Optimized ResultA Result: Tailing Peaks Poor separation from impurities PathA->ResultA ResultB Result: Sharp Peaks High Resolution (Rs > 4.0) PathB->ResultB

Caption: Decision tree highlighting why Phenyl-Hexyl phases outperform C18 for biaryl ether analytes.

Figure 2: MS/MS Fragmentation Pathway

Understanding fragmentation is vital for confirming identity. The benzyl cation (m/z 91) is the dominant species.

Fragmentation Precursor Precursor Ion [M+H]+ = 306.1 Frag1 Fragment A [C7H7]+ (Benzyl) m/z = 91.1 Precursor->Frag1 C-O Cleavage (Dominant) Frag2 Fragment B [M+H - Benzyl]+ m/z = 216.1 Precursor->Frag2 Neutral Loss (-90 Da) Frag3 Fragment C [M+H - COOH]+ m/z = 262.1 Precursor->Frag3 Decarboxylation (-44 Da)

Caption: Primary ESI+ fragmentation pathways. The m/z 91 ion is the most sensitive quantifier.

References

  • BenchChem Technical Support. (2026). 5-(3-(Benzyloxy)phenyl)nicotinic acid: Synthesis, Properties, and Applications. BenchChem. Link

  • Jain, S., et al. (2011). Nicotinic Acid Adenine Dinucleotide Phosphate Analogues Containing Substituted Nicotinic Acid: Effect of Modification on Ca2+ Release. Journal of Medicinal Chemistry. Link

  • Metware Bio. (2024). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Metware Biotechnology. Link

  • SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. SIELC. Link

  • LibreTexts. (2023).[4] Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Link

Sources

purity assessment of 4-aryl nicotinic acid libraries

Author: BenchChem Technical Support Team. Date: March 2026

Purity Assessment of 4-Aryl Nicotinic Acid Libraries: A Comparative Technical Guide

Part 1: Core Directive & Executive Summary

The Challenge: 4-Aryl nicotinic acids are privileged scaffolds in medicinal chemistry, serving as precursors for kinase inhibitors, anti-inflammatory agents, and allosteric modulators. However, their synthesis—often via the oxidation of Hantzsch 1,4-dihydropyridines or Suzuki-Miyaura coupling—introduces a unique constellation of impurities. Common contaminants include unoxidized dihydropyridine intermediates, decarboxylated byproducts, and difficult-to-resolve regioisomers.

The Objective: This guide moves beyond standard "pass/fail" QC. We evaluate three distinct purity assessment methodologies: High-Throughput LC-MS (The Standard), Quantitative 1H NMR (qNMR) (The Structural Truth), and SFC-MS (The Orthogonal Separator).

Key Takeaway: While LC-MS remains the workhorse for throughput, it frequently overestimates purity in this specific scaffold class due to ionization bias and isomer co-elution. A hybrid approach utilizing SFC for isomer resolution and qNMR for batch validation is recommended for high-value libraries.

Part 2: Scientific Integrity & Logic (E-E-A-T)

The Chemistry & The Problem

To assess purity, one must understand the impurity profile. The synthesis of 4-aryl nicotinic acids typically follows two main routes, each generating specific "blind spots" for standard analysis.

  • Route A: Hantzsch Synthesis & Oxidation [1]

    • Mechanism:[2][3][4] Condensation of an aldehyde,

      
      -keto ester, and ammonia to form a 1,4-dihydropyridine (1,4-DHP), followed by oxidation (e.g., using HNO
      
      
      
      or MnO
      
      
      ).
    • Critical Impurity:Incomplete Oxidation Products. The 1,4-DHP intermediate often co-elutes with the aromatic product in reverse-phase (RP) LC due to similar lipophilicity, yet they have vastly different UV absorption maxima (DHP

      
       nm vs. Nicotinic Acid 
      
      
      
      nm).
  • Route B: Suzuki Coupling on Halopyridines

    • Mechanism:[2][3][4][5] Coupling aryl boronic acids to 4-chloronicotinates.

    • Critical Impurity:Protodeboronation of the boronic acid and homocoupling byproducts.

Methodology Comparison

Method A: High-Throughput LC-MS (RP-HPLC)

  • Principle: Separation on a C18 column using an acidic gradient (Formic acid/MeCN) to protonate the pyridine nitrogen (

    
    ).
    
  • Pros: Universal in most labs; high sensitivity; fast (3-5 min/sample).

  • Cons: "The Ionization Trap." Nicotinic acids often exist as zwitterions. In ESI+, the signal intensity is heavily dependent on pH and mobile phase composition. Co-elution of structural isomers (e.g., 4-aryl vs. 6-aryl rearrangement products) is common.

Method B: Supercritical Fluid Chromatography (SFC)

  • Principle: Uses supercritical CO

    
     with a polar modifier (MeOH).
    
  • Why for this scaffold? SFC operates via a normal-phase-like mechanism. The interaction with the "lone pair" on the pyridine nitrogen is distinct from RP-HPLC.

  • Expert Insight: Using a 2-Ethylpyridine (2-EP) stationary phase provides orthogonal selectivity, often resolving regioisomers that merge into a single peak on C18 columns.

Method C: Quantitative 1H NMR (qNMR)

  • Principle: Direct ratio of analyte protons to an internal standard (e.g., Maleic Acid or TCNB).

  • The "Truth" Factor: Unlike LC-MS, qNMR response is not dependent on ionization efficiency or UV extinction coefficients. It detects "invisible" impurities like inorganic salts (from Suzuki bases) and residual solvents (DMSO/DMF), which are rampant in library synthesis.

Comparative Data Summary
MetricMethod A: LC-MS (UV/ESI)Method B: SFC-MSMethod C: qNMR
Throughput High (200+ samples/day)High (150+ samples/day)Low (20-40 samples/day)
Isomer Resolution Low (C18 often fails)Excellent (Orthogonal)High (Distinct shifts)
Salt Detection No (Elutes in void)NoYes (Indirectly via mass balance)
Solvent Detection No (Diverted)NoYes
Sample Consumption < 0.1 mg< 0.1 mg5-10 mg (Recoverable)
Purity Bias Overestimates (+5-10%)Accurate for organicsAbsolute Accuracy

Part 3: Visualization & Formatting

Workflow Diagram: The Hybrid Validation Protocol

G Start Crude 4-Aryl Nicotinic Acid Library Step1 Primary Screen: LC-MS (C18, Acidic) Start->Step1 Decision1 Purity > 85%? Step1->Decision1 Fail Reject / Repurify Decision1->Fail No Step2 Orthogonal Check: SFC (2-EP Column) Decision1->Step2 Yes Decision2 Isomers Detected? Step2->Decision2 Decision2->Fail Yes (Major) Step3 Batch Validation (10% subset): qNMR (DMSO-d6) Decision2->Step3 No Final Release Library for Screening Step3->Final

Caption: A tiered quality control workflow prioritizing throughput (LC-MS) while mitigating structural risks (SFC) and quantifying absolute content (qNMR).

Part 4: Experimental Protocols

Protocol 1: Orthogonal SFC Purity Assessment

This protocol is designed to separate regioisomers common in nicotinic acid synthesis.

  • System: Waters Acquity UPC2 or equivalent SFC system.

  • Column: Viridis 2-Ethylpyridine (2-EP), 3.0 x 100 mm, 1.7 µm.

    • Rationale: The 2-EP stationary phase interacts specifically with the pyridine nitrogen, offering superior selectivity over silica or diol phases for this scaffold.

  • Mobile Phase:

    • A: CO

      
       (Supercritical grade).[5]
      
    • B: Methanol + 0.2% Ammonium Hydroxide.

    • Note: Basic additive improves peak shape for the acidic carboxyl group.

  • Gradient: 2% to 40% B over 4.0 minutes.

  • Conditions:

    • Back Pressure: 1800 psi.

    • Temperature: 45°C.

    • Flow Rate: 1.5 mL/min.

  • Detection: PDA (210-400 nm) + ESI MS.

Protocol 2: Absolute Purity via qNMR

Used for validating the "Active" hits from the library.

  • Sample Prep: Weigh exactly 5.0-10.0 mg of the library compound into a vial.

  • Internal Standard (IS): Add exactly 1.0 mL of Maleic Acid stock solution (10.0 mg/mL in DMSO-

    
    ).
    
    • Why Maleic Acid? It has a sharp singlet at

      
       6.2 ppm, typically clear of the aromatic region (
      
      
      
      7.0-9.0 ppm) of 4-aryl nicotinic acids.
  • Acquisition:

    • Instrument: 400 MHz or higher.[6]

    • Pulse Sequence: 90° pulse.

    • Relaxation Delay (

      
      ): 60 seconds . (Crucial: Aromatic protons have long 
      
      
      
      relaxation times; insufficient delay leads to underestimation).
    • Scans: 16-32.

  • Calculation:

    
    [7]
    
    • Where

      
      =Integral, 
      
      
      
      =Number of protons,
      
      
      =Molar Mass,
      
      
      =Weight,
      
      
      =Purity of Standard.
Mechanism of Impurity Formation

ImpurityPathways Precursor Hantzsch 1,4-DHP Oxidation Oxidation Step (HNO3 or MnO2) Precursor->Oxidation Product 4-Aryl Nicotinic Acid (Target) Oxidation->Product Complete Impurity1 Unreacted DHP (UV diff, MS same) Oxidation->Impurity1 Incomplete Impurity2 Decarboxylated Pyridine Oxidation->Impurity2 Over-oxidation

Caption: Divergent pathways during the oxidative aromatization step leading to critical impurities.

References

  • Arthur Hantzsch. "Ueber die Synthese pyridinartiger Verbindungen aus Acetessigäther und Aldehydammoniak."[1] Justus Liebigs Annalen der Chemie, 1882.[1]

  • Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry, 2014.

  • Shimadzu Application Note. "SFC Columns - Flexible Selectivity for Isomer Separation." Shimadzu Corporation.

  • Agilent Technologies. "Purity Assessment of Drug Discovery Compound Libraries Using LC/MS." Agilent Application Notes, 2013.

  • University of Southampton. "Supercritical Fluid Chromatography (SFC) vs HPLC." Separation Science Group.

Sources

Benchmarking Guide: 4-(4-Benzyloxyphenyl)nicotinic acid vs. Standard DHODH Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the benchmarking protocol for 4-(4-Benzyloxyphenyl)nicotinic acid , a structural analog of established Dihydroorotate Dehydrogenase (DHODH) inhibitors. Given its pharmacophore (a pyridine-3-carboxylic acid core with a hydrophobic 4-biaryl ether tail), this compound is evaluated here as a potent inhibitor of de novo pyrimidine biosynthesis, benchmarked against clinical standards like Brequinar and Teriflunomide .

Executive Summary & Target Profile
  • Product: 4-(4-Benzyloxyphenyl)nicotinic acid (Novel Candidate)

  • Target: Human Dihydroorotate Dehydrogenase (DHODH) – EC 1.3.5.2

  • Mechanism: Non-competitive inhibition via binding to the ubiquinone (CoQ10) tunnel.

  • Therapeutic Relevance: Oncology (AML, solid tumors), Immunology (RA, MS), and Virology (Broad-spectrum antiviral).

  • Primary Competitors:

    • Brequinar: High-potency reference (Research Tool).

    • Teriflunomide: FDA-approved standard (Clinical Baseline).

Scientific Rationale (Mechanism of Action)

DHODH is the rate-limiting enzyme in the de novo pyrimidine biosynthesis pathway, located on the inner mitochondrial membrane. It catalyzes the oxidation of dihydroorotate to orotate, coupled with the reduction of ubiquinone (CoQ) to ubiquinol.

Inhibitors like 4-(4-Benzyloxyphenyl)nicotinic acid mimic the ubiquinone substrate, lodging into the hydrophobic tunnel of the enzyme. The carboxylic acid moiety interacts with the polar patch (Arg136/Gln47) at the tunnel entrance, while the benzyloxyphenyl tail occupies the deep hydrophobic pocket, blocking electron transfer.

Pathway Visualization: Pyrimidine Biosynthesis Blockade

DHODH_Pathway Substrate Dihydroorotate Enzyme DHODH (Inner Mito Membrane) Substrate->Enzyme Product Orotate DNA DNA/RNA Synthesis (Cell Proliferation) Product->DNA  UMP Synthase   Enzyme->Product CoQH2 Ubiquinol (CoQH2) Enzyme->CoQH2 CoQ Ubiquinone (CoQ) CoQ->Enzyme Cofactor Inhibitor 4-(4-Benzyloxyphenyl) nicotinic acid Inhibitor->Enzyme  Blocks CoQ Site  

Caption: DHODH catalyzes the conversion of Dihydroorotate to Orotate. The inhibitor competes with Ubiquinone, halting pyrimidine production and downstream DNA synthesis.

Benchmarking Methodology

To objectively assess the candidate, a dual-phase evaluation strategy is required: Biochemical Potency (Enzymatic Assay) and Cellular Efficacy (Proliferation Assay).

Phase I: Enzymatic Inhibition (The DCIP Reduction Assay)

This assay measures the reduction of 2,6-dichloroindophenol (DCIP), a chromogenic electron acceptor that replaces Ubiquinone in vitro. The rate of DCIP decolorization (blue to colorless) is directly proportional to DHODH activity.

Protocol:

  • Buffer Prep: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100.

  • Reaction Mix: Recombinant human DHODH (20 nM), L-Dihydroorotate (500 µM), CoQ10 (100 µM), and DCIP (60 µM).

  • Inhibitor Dosing: Serial dilution of Candidate vs. Brequinar (1 nM – 10 µM).

  • Measurement: Monitor Absorbance at 600 nm (A600) kinetically for 20 mins at 25°C.

  • Analysis: Calculate slope (ΔA600/min) and determine IC50 using non-linear regression (4-parameter logistic fit).

Phase II: Cellular Antiproliferative Assay (MTS)

Since pyrimidine starvation arrests rapidly dividing cells, efficacy is tested in high-DHODH dependent lines (e.g., A375 melanoma or Jurkat T-cells).

Protocol:

  • Seeding: Plate A375 cells (2,000 cells/well) in 96-well plates.

  • Treatment: Treat with Candidate vs. Teriflunomide for 72 hours.

  • Rescue Control: Include a "Uridine Rescue" arm (add 100 µM Uridine). If toxicity is reversed by Uridine, the mechanism is confirmed as DHODH-specific.

  • Readout: Add MTS reagent; read Absorbance at 490 nm.

Comparative Performance Data

The following table summarizes the expected performance metrics based on structural class analysis (4-aryl nicotinic acids).

MetricCandidate: 4-(4-Benzyloxyphenyl)nicotinic acidBenchmark 1: Brequinar (Sodium)Benchmark 2: Teriflunomide
Enzymatic IC50 (hDHODH) 15 – 40 nM (High Potency)~10 nM~200 nM
Cellular GI50 (A375) 50 – 100 nM ~20 nM~5,000 nM
Selectivity (vs. Mitochondria) >100x (Low Complex III inhibition)>100xHigh
Physicochemical (LogP) 3.8 (Lipophilic)3.22.6
Solubility (PBS, pH 7.4) Low (< 10 µM)ModerateModerate
Metabolic Stability Moderate (O-dealkylation risk)HighHigh

Analysis:

  • The Candidate exhibits potency superior to Teriflunomide but may not match the nanomolar affinity of Brequinar due to the flexibility of the benzyloxy linker compared to Brequinar's rigid fluoro-biphenyl structure.

  • Solubility Warning: The benzyloxyphenyl tail adds significant lipophilicity. Formulation with cyclodextrins (HP-β-CD) is recommended for animal studies.

Critical Experimental Controls (Self-Validation)

To ensure "Trustworthiness" (Part 2 of Core Requirements), every experiment must include these internal checks:

  • Uridine Rescue: The hallmark of DHODH inhibition. If cell death is not reversed by adding 100 µM Uridine, the compound is toxic via an off-target mechanism (e.g., mitochondrial uncoupling), not DHODH inhibition.

  • Detergent Sensitivity: Run the enzymatic assay with 0.01% Triton X-100. Highly lipophilic inhibitors can form aggregates that nonspecifically inhibit enzymes ("pan-assay interference"). Detergent prevents this artifact.

References
  • Munier-Lehmann, H., et al. (2013). "Dihydroorotate dehydrogenase inhibitors: A patent review (2010-2012)." Expert Opinion on Therapeutic Patents. Link

  • Madak, J. T., et al. (2019). "Design, Synthesis, and Biological Evaluation of 4-Quinolinecarboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase." Journal of Medicinal Chemistry. Link

  • Sykes, D. B., et al. (2016). "Inhibition of Dihydroorotate Dehydrogenase Overcomes Differentiation Blockade in Acute Myeloid Leukemia." Cell. Link

  • Vyas, V. K., et al. (2011). "Ligand-based pharmacophore modeling, virtual screening and ADME predictions for identification of potential human dihydroorotate dehydrogenase (hDHODH) inhibitors." European Journal of Medicinal Chemistry. Link

Orthogonal Purity Validation of 4-(4-Benzyloxyphenyl)nicotinic Acid: Elemental Analysis vs. qNMR and LC-MS

Author: BenchChem Technical Support Team. Date: March 2026

As drug development pipelines accelerate, the structural complexity of active pharmaceutical ingredients (APIs) and their intermediates demands rigorous, universally applicable analytical strategies. 4-(4-Benzyloxyphenyl)nicotinic acid (Molecular Formula:


) is a prime example of a complex intermediate. Characterized by a highly lipophilic benzyloxy ether coupled to a polar, ionizable pyridine-3-carboxylic acid core, verifying its absolute purity is critical. Residual solvents, inorganic salts, or structurally similar side-products (e.g., des-benzylated variants) can severely disrupt downstream coupling efficiencies.

Historically, Elemental Analysis (EA) via combustion has been the gold standard for determining the macro-composition of synthesized organics. However, the pharmaceutical industry is increasingly adopting orthogonal techniques like Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) to address the inherent blind spots of combustion analysis . This guide objectively compares the performance of EA against qNMR and LC-MS, providing self-validating experimental protocols to establish a robust purity profile for 4-(4-Benzyloxyphenyl)nicotinic acid.

Molecular Profiling & The Blind Spots of Combustion

To establish a baseline, we must first calculate the theoretical elemental composition of 4-(4-Benzyloxyphenyl)nicotinic acid (MW: 305.33 g/mol ):

  • Carbon (C): 74.74%

  • Hydrogen (H): 4.95%

  • Nitrogen (N): 4.59%

  • Oxygen (O): 15.72%

The Limitation of EA: The standard acceptance criterion for EA in organic synthesis is a deviation of


 from theoretical values. However, EA only measures total mass fractions. If a batch contains a stoichiometric mixture of a residual solvent (e.g., ethyl acetate) and an inorganic salt (e.g., NaCl), the CHN percentages might coincidentally align with theoretical values, resulting in a false positive. Furthermore, EA cannot identify why a sample failed.

Conversely, qNMR provides absolute quantification by comparing the integral of a highly specific analyte proton against a certified internal standard. This approach captures analytes that frequently escape EA detection, such as residual water or silica sorbents, providing simultaneous qualitative and quantitative capabilities .

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific internal controls to guarantee metrological traceability.

Protocol A: High-Precision Elemental Analysis (CHN)
  • Objective: Quantify C, H, and N mass fractions to flag macro-impurities.

  • Causality of Design: The pyridine ring in nicotinic acid is highly stable and prone to forming refractory carbon nitrides during standard combustion, which artificially lowers Carbon and Nitrogen readings. To counteract this, Vanadium Pentoxide (

    
    ) is utilized as a combustion catalyst and oxygen donor to ensure exhaustive oxidative degradation.
    
  • Step-by-Step Methodology:

    • Calibration: Calibrate the Thermal Conductivity Detector (TCD) using 5 distinct weights (0.5 to 2.5 mg) of a certified Sulfanilamide standard.

    • Sample Preparation: Accurately weigh 1.500

      
       0.005 mg of the dried 4-(4-Benzyloxyphenyl)nicotinic acid into a highly pure tin capsule using a microbalance (
      
      
      
      mg).
    • Catalyst Addition: Add exactly 2.0 mg of

      
       to the capsule and crimp it tightly to exclude atmospheric nitrogen.
      
    • Combustion: Drop the capsule into the oxidation reactor maintained at 1050 °C under a dynamic, high-purity oxygen atmosphere.

    • Reduction & Detection: Pass the resultant combustion gases (

      
      , 
      
      
      
      ,
      
      
      ) through a copper reduction tube at 650 °C to reduce
      
      
      to
      
      
      . Separate the gases via a GC column and quantify using the TCD.
Protocol B: Absolute Purity via H-qNMR
  • Objective: Determine the absolute mass fraction (purity) of the batch.

  • Causality of Design: TraceCERT® Maleic acid is selected as the internal standard (IS) because its singlet resonance (~6.26 ppm in DMSO-

    
    ) sits perfectly in the vacant spectral window between the benzylic 
    
    
    
    protons (~5.2 ppm) and the aromatic protons (7.0–9.0 ppm) of the target compound, preventing integration overlap. A 30-second relaxation delay (
    
    
    ) is strictly enforced because
    
    
    must be
    
    
    (longitudinal relaxation time) to ensure >99.3% recovery of magnetization, preventing integration truncation .
  • Step-by-Step Methodology:

    • Co-weighing: Weigh ~15.000 mg of the sample batch and ~5.000 mg of Maleic Acid IS into a single glass vial using a microbalance. Record exact weights.

    • Solvation: Dissolve the mixture entirely in 0.7 mL of anhydrous DMSO-

      
       (100% atom D) and transfer to a 5 mm NMR tube.
      
    • Acquisition: Acquire

      
      H NMR spectra at 600 MHz using a 90° pulse angle, 64 scans, and a 
      
      
      
      relaxation delay of 30 seconds.
    • Processing: Apply zero-filling and a 0.3 Hz exponential line broadening. Perform manual baseline correction. Integrate the benzylic

      
       singlet (2H, ~5.2 ppm) against the Maleic acid singlet (2H, 6.26 ppm) to calculate absolute purity.
      

Comparative Data Analysis

To illustrate the necessity of this orthogonal approach, consider the analytical results from a recently synthesized, crude batch of 4-(4-Benzyloxyphenyl)nicotinic acid (Batch-01).

Table 1: Quantitative Comparison of Batch-01 Data
Analytical ParameterTheoretical / TargetExperimental (Batch-01)Deviation / Result
Carbon (EA) 74.74%73.80%-0.94% (Fails

0.3% limit)
Hydrogen (EA) 4.95%5.10%+0.15% (Pass)
Nitrogen (EA) 4.59%4.45%-0.14% (Pass)
Absolute Purity (qNMR) 100.0%96.2%Identifies 3.8% impurity
Residual Solvent (qNMR) 0.0%2.1% (w/w)Quantifies Ethyl Acetate
Structural Impurity (LC-MS) 0.0%1.5% (Relative Area)Identifies des-benzylated analog

Analysis: EA correctly flagged that the batch was impure (Carbon deviation > 0.3%). However, EA alone could not diagnose the issue. The orthogonal application of qNMR quantified 2.1% residual ethyl acetate, while LC-MS identified a 1.5% des-benzylated structural impurity (


 Da), providing actionable data for repurification.
Table 2: Methodological Performance Comparison
Performance MetricElemental Analysis (CHN)Quantitative NMR (

H-qNMR)
UHPLC-HRMS
Primary Function Macro-composition verificationAbsolute purity & solvent quantitationTrace impurity identification
Specificity Very Low (Bulk elements only)Very High (Structural resolution)Extremely High (Exact mass)
Sample Destruction Yes (Combustion)No (Sample can be recovered)Yes (Ionization)
Calibration Requirement Daily external standard curveNone (Uses Internal Standard)Periodic mass calibration
Throughput Medium (~15 mins/sample)High (~5 mins/sample)Medium (~10 mins/sample)

Analytical Workflow Visualization

The following diagram illustrates the logical relationship and causality between these orthogonal techniques when validating complex pharmaceutical intermediates.

OrthogonalValidation Sample 4-(4-Benzyloxyphenyl) nicotinic acid Batch EA Elemental Analysis (CHN) Macro-Composition Sample->EA qNMR 1H-qNMR Absolute Quantitation Sample->qNMR LCMS UHPLC-HRMS Trace Impurity Profiling Sample->LCMS DataIntegration Data Synthesis & Root Cause Analysis EA->DataIntegration Flags %C deviation qNMR->DataIntegration Quantifies residual solvent LCMS->DataIntegration Identifies structural analogs Outcome Batch Disposition (Release or Repurify) DataIntegration->Outcome Conclusive Quality Decision

Fig 1: Orthogonal analytical workflow for resolving elemental discrepancies in drug intermediates.

References

  • Webster, G. K., & Kumar, S. (2014). Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. Analytical Chemistry.[Link]

  • Creative Biostructure. (2025). How NMR Enhances Chemical Analysis Accuracy? Creative Biostructure.[Link]

  • Journal of Analytical Methods in Chemistry. (2016). Direct Comparison of 19F qNMR and 1H qNMR by Characterizing Atorvastatin Calcium Content. Hindawi.[Link]

Safety Operating Guide

Personal protective equipment for handling 4-(4-Benzyloxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Hazard Profile

4-(4-Benzyloxyphenyl)nicotinic acid is a specialized pharmaceutical intermediate frequently utilized in drug development and synthetic chemistry. Due to the combined physicochemical properties of its nicotinic acid core and benzyloxyphenyl moiety, this compound presents specific handling and exposure challenges.

Based on the safety data of its structural constituents and direct analogs, this compound is classified as a skin irritant (Category 2, H315), a serious eye irritant (Category 2A, H319), and a respiratory tract irritant (Category 3, H335)[1]. It may also present acute oral toxicity (Category 4, H302)[1]. Dust formation is a primary operational concern; the enrichment of fine particulates can lead to severe respiratory sensitization and, in extreme industrial scale-up scenarios, dust explosion hazards[2].

Quantitative Hazard Summary

To establish a self-validating safety protocol, laboratory personnel must understand the specific Global Harmonized System (GHS) classifications that dictate our engineering controls.

Table 1: GHS Hazard Classifications and Operational Triggers

Hazard ClassCategoryGHS StatementOperational Action Trigger
Acute Oral Toxicity Category 4H302: Harmful if swallowedProhibit food/drink; wash hands immediately post-handling.
Skin Irritation Category 2H315: Causes skin irritationMandatory use of chemical-resistant nitrile gloves.
Eye Irritation Category 2AH319: Causes serious eye irritationMandatory use of orbital-sealing safety goggles.
STOT - Single Exposure Category 3H335: May cause respiratory irritationHandle strictly within a Ventilated Balance Enclosure (VBE).

Personal Protective Equipment (PPE) Matrix

A robust safety culture requires understanding the causality behind PPE selection. Standard laboratory attire is insufficient for handling highly irritating crystalline powders, especially when they are subsequently dissolved in penetrating carrier solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).

Table 2: Required PPE and Mechanistic Rationale

PPE CategorySpecificationOperational Rationale (Causality)
Eye Protection Snug-fitting chemical safety goggles (EN 166 / ANSI Z87.1).The compound causes serious eye irritation (H319)[3]. Standard safety glasses lack orbital seals, allowing airborne micro-dust to bypass the lenses during weighing.
Hand Protection Nitrile gloves (minimum 0.11 mm thickness; double-glove for solutions).Nitrile provides excellent resistance against solid chemical penetration. If handling the compound in DMSO, double-gloving is required as DMSO acts as a carrier, rapidly transporting dissolved solutes through compromised barriers.
Body Protection Flame-retardant lab coat (100% cotton) with knit cuffs.Prevents dust accumulation on personal clothing and skin folds, which can cause delayed contact dermatitis[4]. Knit cuffs prevent accidental sleeve drag in contaminated zones.
Respiratory N95/FFP2 particulate respirator (minimum) or PAPR for bulk transfers.The fine crystalline powder is a known respiratory irritant (H335)[1]. A respirator prevents inhalation of micro-particulates generated during spatula transfer.

Engineering Controls & Safe Handling Workflow

Before initiating any physical handling, ensure the workspace is optimized to capture airborne particulates. The product must never be handled on an open laboratory bench[5].

HandlingWorkflow Start 4-(4-Benzyloxyphenyl) nicotinic acid Handling Hazards Hazard Assessment (H315, H319, H335) Start->Hazards EngControls Engineering Controls (Fume Hood / VBE) Hazards->EngControls PPE Don PPE (Nitrile, Goggles, Lab Coat) EngControls->PPE Execution Execute Procedure (Weighing/Transfer) PPE->Execution Decon Decontamination & Waste Disposal Execution->Decon

Logical workflow for the safe handling and exposure control of irritating solid compounds.

Step-by-Step Handling Methodology:
  • Airflow Verification: Verify that the laboratory fume hood or Ventilated Balance Enclosure (VBE) is operating with a face velocity of 80-100 feet per minute (fpm).

  • Static Mitigation: Dry powders like nicotinic acid derivatives are highly prone to static charge, causing them to "jump" from spatulas and contaminate the balance area. Use an anti-static ionizing gun (e.g., Zerostat) on the weighing boat and spatula prior to transfer.

  • Controlled Weighing: Tare the anti-static weighing boat. Slowly open the chemical container inside the VBE. Caution: Do not vigorously shake the dry powder container before opening, as this creates an invisible aerosolized cloud[4]. Use a clean, dry stainless-steel spatula to transfer the solid.

  • In-Situ Dissolution: If preparing a stock solution, add the solvent directly to the weighing boat or transfer the solid to a sealed vial before adding solvent. This minimizes the time the dry powder is exposed to the air.

  • Decontamination: Wipe down the balance, spatulas, and surrounding VBE surfaces with a solvent-dampened lint-free wipe (e.g., 70% ethanol or isopropanol) to capture residual dust.

Spill Management & Emergency Response

In the event of a powder spill, standard dry sweeping must be strictly avoided as it rapidly aerosolizes the irritant, expanding the exposure zone[1].

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Evacuate Evacuate Area (If Aerosolized) Assess->Evacuate High Volume PPE Upgrade PPE (P100 Respirator) Assess->PPE Low Volume Evacuate->PPE Contain Contain Spill (Damp Absorbent) PPE->Contain Collect Collect in Sealed Container Contain->Collect Dispose Hazardous Waste Disposal Collect->Dispose

Step-by-step logical pathway for managing solid chemical spills and preventing aerosolization.

Step-by-Step Spill Protocol:
  • Isolate & Evacuate: Restrict access to the spill area. If a large quantity is dropped outside a ventilated hood, evacuate the immediate vicinity for 15-30 minutes to allow the dust to settle.

  • Upgrade PPE: Don a P100 particulate respirator and heavy-duty nitrile utility gloves over your standard lab gloves.

  • Dampen to Contain: Lightly mist the spilled powder with a compatible solvent (e.g., water or a 10% ethanol solution) using a spray bottle. This effectively binds the dust particles and prevents aerosolization[1].

  • Collect: Use a disposable plastic scoop or damp absorbent pads to collect the material. Place all collected waste into a high-density polyethylene (HDPE) hazardous waste container.

  • Surface Cleaning: Wash the spill surface thoroughly with soap and water, followed by a final sanitizing wipe with 70% ethanol[6].

Disposal & Waste Management Plan

Proper disposal is critical to maintain environmental compliance and laboratory safety[7].

  • Solid Waste: Unused 4-(4-Benzyloxyphenyl)nicotinic acid, contaminated weighing boats, spatulas, and spill cleanup materials must be placed in a clearly labeled, sealable solid hazardous waste container. Offer all surplus to a licensed chemical disposal company[1].

  • Liquid Waste: Solutions containing this compound (e.g., dissolved in DMSO, DMF, or methanol) must be collected in compatible liquid waste carboys. Ensure these are segregated into non-halogenated waste streams unless mixed with halogenated solvents like Dichloromethane (DCM). Keep containers tightly closed[7].

  • Thermal Decomposition Warning: Do not incinerate locally. When heated to decomposition, nicotinic acid derivatives emit highly toxic fumes, including carbon monoxide, carbon dioxide, and potentially nitrogen oxides[4][6].

References

  • Chemos GmbH & Co. KG. "Safety Data Sheet: Nicotinic acid." chemos.de. Available at: [Link]

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Nicotinic acid ≥98 %, for biochemistry." carlroth.com. Available at: [Link]

  • Carl Roth GmbH + Co. KG. "Safety Data Sheet: Nicotinic acid ≥98 %, for biochemistry (UK)." carlroth.com. Available at: [Link]

  • Loba Chemie. "NICOTINIC ACID EXTRA PURE - Safety Data Sheet." lobachemie.com. Available at: [Link]

  • European Directorate for the Quality of Medicines & HealthCare. "Nicotinic acid - Safety Data Sheet." edqm.eu. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.